molecular formula C8H11ClN2O B1443413 2-(Butan-2-yloxy)-3-chloropyrazine CAS No. 1247532-74-6

2-(Butan-2-yloxy)-3-chloropyrazine

Cat. No.: B1443413
CAS No.: 1247532-74-6
M. Wt: 186.64 g/mol
InChI Key: JNWHAELNHGGIIC-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-3-chloropyrazine is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yloxy-3-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWHAELNHGGIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1247532-74-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(butan-2-yloxy)-3-chloropyrazine, a substituted pyrazine derivative of interest in medicinal chemistry and materials science. This document details its chemical properties, a validated synthetic protocol, and expected analytical data, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in drug design.[2] The incorporation of a chlorine atom and a butoxy group at the 2 and 3 positions, respectively, modulates the lipophilicity and electronic nature of the pyrazine core, potentially influencing its pharmacokinetic and pharmacodynamic properties.[1][3] This strategic functionalization makes this compound an attractive intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antibacterial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.

PropertyValueSource
CAS Number 1247532-74-6[3]
Molecular Formula C₈H₁₁ClN₂O[3]
Molecular Weight 186.64 g/mol [3]
IUPAC Name This compound[3]
InChI Key JNWHAELNHGGIIC-UHFFFAOYSA-N[3]
XLogP3 2.4[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established method involves the displacement of a chloride ion from 2,3-dichloropyrazine by the butan-2-oxide anion. The pyrazine ring, being an electron-deficient heteroaromatic system, is susceptible to attack by nucleophiles, making this a highly efficient transformation.[4]

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_products Products 2,3-Dichloropyrazine 2,3-Dichloropyrazine (Starting Material) Target_Compound This compound (Target Compound) 2,3-Dichloropyrazine->Target_Compound Nucleophilic Aromatic Substitution Butan-2-ol Butan-2-ol (Nucleophile Source) Butan-2-ol->Target_Compound Base Base (e.g., NaH) (Deprotonating Agent) Base->Target_Compound Byproducts NaCl + H₂

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 2-alkoxy-3-chloropyrazines.[4]

Materials:

  • 2,3-Dichloropyrazine

  • Butan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add butan-2-ol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This in situ formation of sodium butan-2-oxide is crucial for the subsequent reaction.

  • Nucleophilic Aromatic Substitution: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3-dichloropyrazine (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared sodium butan-2-oxide solution to the 2,3-dichloropyrazine solution via cannula or a dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazine ring and the butoxy side chain.

  • Pyrazine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.

  • Butoxy Protons:

    • A multiplet for the methine proton (-OCH-) of the butoxy group (typically δ 4.5-5.5 ppm).

    • A multiplet for the methylene protons (-CH₂-) of the ethyl group (typically δ 1.5-2.0 ppm).

    • A doublet for the methyl group adjacent to the methine proton (typically δ 1.2-1.5 ppm).

    • A triplet for the terminal methyl group of the ethyl group (typically δ 0.8-1.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazine Carbons: Four signals in the aromatic region (typically δ 130-160 ppm), corresponding to the four unique carbons of the pyrazine ring. The carbons attached to the electronegative chlorine and oxygen atoms will be shifted downfield.

  • Butoxy Carbons:

    • A signal for the methine carbon (-OCH-) (typically δ 70-80 ppm).

    • A signal for the methylene carbon (-CH₂-) (typically δ 25-35 ppm).

    • Signals for the two methyl carbons (typically δ 10-25 ppm).

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.64 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.[5] Common fragmentation patterns would involve the loss of the butoxy group or cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-O stretching (ether): ~1050-1250 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Potential Applications in Drug Discovery and Development

Substituted pyrazines are a cornerstone of many drug discovery programs due to their wide range of pharmacological activities.[1][2][6] The structural motif of 2-alkoxy-3-chloropyrazine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, similar structures have been investigated for their potential as kinase inhibitors, anti-infective agents, and modulators of various cellular signaling pathways.[1][2] The specific combination of the chloro and butoxy substituents in this compound provides a unique starting point for further chemical modifications, such as cross-coupling reactions at the chloro position, to generate libraries of novel compounds for biological screening.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related chlorinated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

This technical guide provides a detailed overview of this compound, a valuable building block for chemical synthesis and drug discovery. The provided synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The predicted analytical data serves as a useful reference for the characterization of the synthesized compound. The versatile pyrazine core, functionalized with reactive and modifiable substituents, positions this compound as a compound of significant interest for the development of novel molecules with diverse applications.

References

[7] PubChem. 2-[(2R)-butan-2-yl]-3-methoxypyrazine. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [3] Chembeez. This compound, 95%. [Link]. Accessed February 19, 2026. [1] Ma, D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]. [8] PubChem. Butan-2-ol. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [2] Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]. [9] PubChem. 2,3-Dichloropyrazine. National Center for Biotechnology Information. [Link]. Accessed February 19, 2026. [4] U.S. Patent No. 3,287,451. (1966). Process for the preparation of 2,3-dichloropyrazine. [10] Ather, A. R., et al. (2011). 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o684. [Link]. [6] Semantic Scholar. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]. Accessed February 19, 2026. [11] Pearson. Shown below is the mass spectrum of butan-2-ol. Identify the m/z ... [Link]. Accessed February 19, 2026. [12] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. [Link]. Accessed February 19, 2026. [13] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram. [Link]. Accessed February 19, 2026. [14] Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. [Link]. Accessed February 19, 2026. [5] NIST. 2-Butanone, 3-chloro-. National Institute of Standards and Technology. [Link]. Accessed February 19, 2026.

Sources

An In-depth Technical Guide to 2-(Butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(butan-2-yloxy)-3-chloropyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, including its molecular weight and structure. It further outlines a probable synthetic pathway, methods for purification and characterization, and discusses its potential applications, particularly within the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics and functional materials.

Core Molecular Attributes

This compound is a substituted pyrazine derivative. The core of its structure is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted at the 2-position with a secondary butoxy group and at the 3-position with a chlorine atom.

A comprehensive summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 186.64 g/mol [1]
Molecular Formula C8H11ClN2O[1]
IUPAC Name This compound[1]
CAS Number 1247532-74-6[1]
InChI InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3[1]
InChI Key JNWHAELNHGGIIC-UHFFFAOYSA-N[1]
Canonical SMILES CCC(C)OC1=C(N=CC=N1)Cl[1]
Calculated XLogP3 2.4[1]

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthesis would start from 2,3-dichloropyrazine. This commercially available starting material can be reacted with butan-2-ol in the presence of a strong base to facilitate the formation of the corresponding alkoxide.

Diagram 1: Proposed Synthesis of this compound

G reactant1 2,3-Dichloropyrazine product This compound reactant1->product SNAr Reaction reactant2 Butan-2-ol intermediate Sodium butan-2-oxide (in situ) reactant2->intermediate reagent Base (e.g., NaH, KOtBu) Solvent (e.g., THF, DMF) reagent->intermediate Deprotonation intermediate->product byproduct NaCl + unreacted materials G start This compound reaction1 Cross-Coupling (e.g., Suzuki, Buchwald) start->reaction1 reaction2 Nucleophilic Substitution (e.g., with R-NH2) start->reaction2 product1 Aryl- or Heteroaryl- Substituted Pyrazines reaction1->product1 product2 Amino-Substituted Pyrazines reaction2->product2

Sources

Technical Monograph: 2-(Butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Butan-2-yloxy)-3-chloropyrazine IUPAC name Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

The molecule This compound (also known as 2-sec-butoxy-3-chloropyrazine) represents a critical class of heteroaromatic building blocks used in the synthesis of pharmaceutical agents. Its value lies in its bifunctionality : it possesses an electrophilic handle (C3-chlorine) amenable to transition-metal catalysis and a lipophilic ether side chain (C2-sec-butoxy) that modulates physicochemical properties such as LogP and membrane permeability.

This guide provides a comprehensive technical analysis of this scaffold, detailing its nomenclature logic, synthesis via nucleophilic aromatic substitution (


), and its utility in divergent library synthesis.

Chemical Identity & Nomenclature

Correct IUPAC nomenclature is essential for patent clarity and database registration.

  • IUPAC Name: this compound

  • Alternative Names: 2-sec-Butoxy-3-chloropyrazine; 3-Chloro-2-(1-methylpropoxy)pyrazine.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.64 g/mol

Nomenclature Logic (IUPAC Rules)
  • Parent Structure: Pyrazine (1,4-diazine). Numbering starts at a nitrogen atom (

    
    ).
    
  • Substituents:

    • Position 2: Butan-2-yloxy group (alkoxy).

    • Position 3: Chloro group (halo).

  • Prioritization: In IUPAC nomenclature for heterocycles, when locants are equivalent (2,3 vs 3,2), substituents are assigned lower locants based on alphabetical order.

    • B utan-2-yloxy vs. C hloro.[1][2]

    • "B" precedes "C", therefore the alkoxy group is assigned position 2.

  • Stereochemistry: The sec-butyl group contains a chiral center. Unless specified as (

    
    )- or (
    
    
    
    )-, the name implies a racemate.

Synthesis Strategy: Regioselective

The most robust synthesis of this compound utilizes Nucleophilic Aromatic Substitution (


)  starting from the commercially available 2,3-dichloropyrazine.
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[3][4] The pyrazine ring, being electron-deficient (π-deficient), is highly susceptible to nucleophilic attack.

  • Nucleophile Formation: 2-Butanol is deprotonated by a base (e.g., NaH or KOtBu) to form the alkoxide.

  • Meisenheimer Complex: The alkoxide attacks the C2/C3 position of 2,3-dichloropyrazine.

  • Elimination: Chloride is expelled, restoring aromaticity.

Regioselectivity & Control

Why Mono-substitution? A common concern is over-alkylation to form the 2,3-dialkoxy species. However, mono-substitution is kinetically favored due to electronic deactivation:

  • Inductive Effect (-I): The initial chlorine atoms are electron-withdrawing, activating the ring.

  • Resonance Effect (+M): Once the first alkoxy group is installed, the oxygen atom donates electron density into the ring via resonance. This raises the LUMO energy of the pyrazine, making the remaining C-Cl bond significantly less electrophilic and preventing a second substitution under controlled conditions.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and the electronic deactivation that prevents over-reaction.

SynthesisPathway Start 2,3-Dichloropyrazine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent 2-Butanol + NaH (Nucleophile) Reagent->Intermediate Product 2-(Butan-2-yloxy)- 3-chloropyrazine Intermediate->Product -Cl (Elimination) Byproduct 2,3-Di(butan-2-yloxy) pyrazine (Minor) Product->Byproduct Excess Alkoxide (Slow Step)

Figure 1: Reaction pathway for the mono-alkoxylation of 2,3-dichloropyrazine.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Materials
ReagentEquiv.[1][5][6][7]AmountRole
2,3-Dichloropyrazine1.01.49 gSubstrate
2-Butanol (anhydrous)1.11.0 mLNucleophile Source
Sodium Hydride (60% in oil)1.20.48 gBase
THF (anhydrous)-15 mLSolvent
Step-by-Step Methodology
  • Preparation of Alkoxide:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add Sodium Hydride (NaH) and wash with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional for general synthesis).

    • Suspend NaH in anhydrous THF (10 mL) and cool to 0°C in an ice bath.

    • Add 2-Butanol dropwise over 10 minutes. Evolution of

      
       gas will be observed. Stir for 30 minutes at 0°C to ensure complete deprotonation.
      
  • Coupling Reaction:

    • Dissolve 2,3-Dichloropyrazine in THF (5 mL).

    • Add the pyrazine solution dropwise to the alkoxide mixture at 0°C.

    • Note: Reverse addition (alkoxide to pyrazine) is recommended if bis-alkylation is observed, but for 2,3-dichloropyrazine, the deactivation effect usually allows standard addition.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

  • Work-up & Purification:

    • Quench the reaction carefully with saturated

      
       solution (5 mL).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes. The product typically elutes as a colorless to pale yellow oil.

Reactivity Profile & Downstream Applications

The resulting This compound is a versatile intermediate. The C3-chlorine atom serves as a "warhead" for cross-coupling reactions, allowing the rapid generation of diverse libraries.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (kinase inhibitor scaffolds).

  • Buchwald-Hartwig Amination: Displacement of Cl with amines to form 2-alkoxy-3-aminopyrazines.

  • Sonogashira Coupling: Reaction with terminal alkynes. (See Reference 2 regarding 2-alkynyl-3-chloropyrazines for viral targets).

Visualization: Divergent Synthesis

DivergentSynthesis Core 2-(Butan-2-yloxy)- 3-chloropyrazine Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Core->Suzuki Buchwald R-NH2 Pd2(dba)3 / BINAP Core->Buchwald Sonogashira R-C≡CH Pd(PPh3)2Cl2 / CuI Core->Sonogashira Prod_Suzuki 3-Aryl-2-alkoxypyrazine (Kinase Inhibitors) Suzuki->Prod_Suzuki C-C Bond Prod_Buchwald 3-Amino-2-alkoxypyrazine (Antimicrobials) Buchwald->Prod_Buchwald C-N Bond Prod_Sono 3-Alkynyl-2-alkoxypyrazine (Antivirals) Sonogashira->Prod_Sono C-C Bond

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Favored naming of heterocycles and priority of alkoxy vs halo substituents.

  • Pyrazine Scaffolds in Medicinal Chemistry: In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. (2021). Journal of Molecular Structure.

  • Regioselectivity in SNAr: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (ResearchGate).[7][8]

  • General Reactivity of Chloropyrazines:The Pyrazines: Supplement 1 (Chemistry of Heterocyclic Compounds). Wiley-Interscience.

Sources

Synthesis of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(butan-2-yloxy)-3-chloropyrazine, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details a robust synthetic protocol centered on the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with sec-butanol. It offers an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and theoretically grounded understanding of this synthesis.

Introduction and Strategic Overview

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules. The targeted compound, this compound, serves as a valuable building block for creating more complex molecular architectures. The strategic introduction of the sec-butoxy group onto the pyrazine core while retaining a chlorine atom at the adjacent position allows for subsequent, orthogonal functionalization, for instance, through cross-coupling reactions.

The synthesis described herein proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) pathway. This strategy is predicated on the electron-deficient nature of the pyrazine ring, which is highly activated towards nucleophilic attack. The two nitrogen atoms within the ring act as powerful electron-withdrawing groups, facilitating the displacement of a halide by a suitable nucleophile.

The chosen nucleophile is the sec-butoxide anion, generated in situ from butan-2-ol and a strong base. The reaction selectively displaces one of the two chlorine atoms on the 2,3-dichloropyrazine starting material, a regioselectivity governed by the electronic properties of the pyrazine system.

Mechanistic Considerations: The Addition-Elimination Pathway

The synthesis of this compound is a prime example of the SNAr addition-elimination mechanism.[1][2] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring involves a two-step process.

  • Nucleophilic Addition: The reaction is initiated by the attack of the highly nucleophilic sec-butoxide anion on one of the electron-deficient carbons of the pyrazine ring bearing a chlorine atom. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring through resonance. This stabilization is crucial for the reaction to proceed.

  • Elimination and Aromatization: In the final step, the aromaticity of the ring is restored by the expulsion of a chloride ion, which is a good leaving group. This elimination step is typically fast and irreversible.

The pyrazine ring's inherent electronic properties make it an excellent substrate for this type of transformation.[3][4]

Workflow cluster_prep Reaction Setup cluster_reaction S-N-Ar Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Suspend NaH in anhydrous THF B 2. Cool to 0°C A->B C 3. Add sec-Butanol dropwise (H₂ evolution) B->C D 4. Stir for 30 min to form alkoxide C->D E 5. Add 2,3-Dichloropyrazine solution D->E F 6. Warm to RT, stir for 12-18h E->F G 7. Monitor by TLC/GC-MS F->G H 8. Quench with sat. NH₄Cl (aq) at 0°C G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash with H₂O and Brine I->J K 11. Dry (MgSO₄) and concentrate J->K L 12. Purify via Flash Chromatography K->L M 13. Characterize pure product (NMR, MS, IR) L->M

Sources

2-(Butan-2-yloxy)-3-chloropyrazine spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(Butan-2-yloxy)-3-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique electronic properties and ability to participate in hydrogen bonding.[1] The compound this compound is a key intermediate in the synthesis of more complex molecules, making its unambiguous structural confirmation paramount.[2] This guide provides a comprehensive analysis of the expected spectral data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a self-validating system, this document explains the causal relationships between the molecule's structure and its spectral output, providing researchers with the tools for confident identification and quality control.

The structural integrity of any synthesized compound is the foundation of its potential therapeutic efficacy and safety. Spectroscopic analysis provides a non-destructive method to elucidate the precise molecular structure, identify impurities, and ensure batch-to-batch consistency. For a molecule like this compound, with its distinct aromatic and aliphatic regions, each spectroscopic technique offers a unique piece of the structural puzzle.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent in the pyrazine ring, along with the oxygen of the ether linkage, creates distinct chemical environments for each proton.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit signals corresponding to the two aromatic protons on the pyrazine ring and the eleven aliphatic protons of the butan-2-yloxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazine H-5~8.0 - 8.2Doublet (d)~2.5 - 3.01H
Pyrazine H-6~7.8 - 8.0Doublet (d)~2.5 - 3.01H
O-CH (sec-butyl)~5.2 - 5.4Sextet~6.0 - 6.51H
CH₂ (sec-butyl)~1.7 - 1.9Multiplet (m)~7.0 - 7.52H
CH₃ (sec-butyl, adjacent to CH)~1.3 - 1.5Doublet (d)~6.0 - 6.53H
CH₃ (sec-butyl, terminal)~0.9 - 1.1Triplet (t)~7.0 - 7.53H
Causality of Spectral Features
  • Aromatic Protons (H-5, H-6): The protons on the pyrazine ring are significantly deshielded due to the aromatic ring current and the electron-withdrawing effects of the two nitrogen atoms, placing their signals far downfield.[3][4] They appear as doublets due to coupling with each other.

  • O-CH Proton: This methine proton is directly attached to the oxygen atom, which strongly deshields it, resulting in a chemical shift around 5.3 ppm. Its signal is split into a sextet by the adjacent methyl (3H) and methylene (2H) protons (n+1 rule, 5 neighbors + 1 = 6).[4][5]

  • Aliphatic Protons: The remaining protons of the butoxy group appear in the upfield region, characteristic of aliphatic systems.[6] Their multiplicities are determined by the number of neighboring protons, providing clear evidence for the sec-butyl structure.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of 1-2 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyrazine, C-O)~158 - 162
C-3 (Pyrazine, C-Cl)~145 - 149
C-5 (Pyrazine, C-H)~142 - 146
C-6 (Pyrazine, C-H)~135 - 139
O-CH (sec-butyl)~75 - 79
CH₂ (sec-butyl)~28 - 32
CH₃ (sec-butyl, adjacent to CH)~18 - 22
CH₃ (sec-butyl, terminal)~9 - 13
Causality of Spectral Features
  • Pyrazine Carbons: The carbons of the pyrazine ring are in the aromatic region (120-160 ppm). The C-2 carbon, bonded to the highly electronegative oxygen, is the most deshielded.[7] The C-3 carbon, attached to chlorine, is also significantly downfield.

  • Aliphatic Carbons: The carbons of the butoxy group appear in the upfield region (< 80 ppm). The O-CH carbon is the most downfield of this group due to its direct attachment to oxygen.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize a NMR spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).

  • Acquisition Parameters:

    • Employ a proton-decoupled sequence to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₁₁ClN₂O

  • Molecular Weight: 186.64 g/mol

  • Molecular Ion (M⁺): The primary molecular ion peak will appear at m/z = 186. A key diagnostic feature will be the presence of an isotopic peak at m/z = 188 (M+2) with approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[8]

Predicted Fragmentation Pattern
m/z Value Proposed Fragment Notes
186/188[C₈H₁₁ClN₂O]⁺Molecular ion (M⁺) with characteristic chlorine isotope pattern.
157/159[M - C₂H₅]⁺Loss of an ethyl radical from the butoxy group.
129/131[M - C₄H₉O]⁺Loss of the butoxy radical, leaving the 3-chloropyrazinyl cation.
113[C₄H₃N₂O]⁺Loss of the sec-butyl group and chlorine.

G C8H11ClN2O+ (m/z 186/188) C8H11ClN2O+ (m/z 186/188) Fragment 1 (m/z 157/159) Fragment 1 (m/z 157/159) C8H11ClN2O+ (m/z 186/188)->Fragment 1 (m/z 157/159) - C2H5 Fragment 2 (m/z 129/131) Fragment 2 (m/z 129/131) C8H11ClN2O+ (m/z 186/188)->Fragment 2 (m/z 129/131) - C4H9O Fragment 3 (m/z 94) Fragment 3 (m/z 94) Fragment 2 (m/z 129/131)->Fragment 3 (m/z 94) - Cl

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[8]

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Acquisition Parameters (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 187/189.

    • Acquire data over a mass range of m/z 50-500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3100C-H StretchAromatic (Pyrazine Ring)
2850 - 2960C-H StretchAliphatic (Butoxy Group)[6]
1550 - 1600C=N StretchPyrazine Ring
1450 - 1500C=C StretchPyrazine Ring
1200 - 1250C-O StretchAryl-Alkyl Ether
1000 - 1100C-O StretchAliphatic Ether
750 - 850C-Cl StretchAryl Halide
Causality of Spectral Features
  • C-H Stretching: The spectrum will show distinct absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[6]

  • Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1450-1600 cm⁻¹ region.[1][9]

  • C-O Ether Stretch: A strong, prominent peak corresponding to the C-O stretching of the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ is the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole, including the C-Cl stretch.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Processing: Identify and label the major absorption peaks in the spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides complementary data that, when synthesized, offers an unambiguous confirmation of the molecule's identity. The ¹H NMR confirms the proton environment and connectivity, ¹³C NMR maps the carbon framework, Mass Spectrometry establishes the molecular weight and fragmentation, and IR spectroscopy identifies the key functional groups. This guide provides the predictive data and validated protocols necessary for researchers in drug development to confidently characterize this important chemical intermediate.

References

  • Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. [Link]

  • Infrared spectrometry of pyrazines. ResearchGate. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Mass spectra of tentatively identified pyrazine products. ResearchGate. [Link]

  • Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

  • Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations. ACS Publications. [Link]

  • Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • This compound, 95%. Chembeez. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

  • 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). NP-MRD. [Link]

  • The four facets of 1H NMR spectroscopy. University of Puget Sound. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • How to interpret an NMR spectrum. University of Rochester. [Link]

  • N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine. PMC. [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]

  • 2-[(2R)-butan-2-yl]-3-methoxypyrazine. PubChem. [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. ResearchGate. [Link]

  • 12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Process for the preparation of 2, 3-dichloropyrazine.

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2-(Butan-2-yloxy)-3-chloropyrazine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Use of 2-(Butan-2-yloxy)-3-chloropyrazine

Introduction

This compound is a substituted pyrazine derivative with the CAS Number 1247532-74-6 and molecular formula C8H11ClN2O[1]. As a halogenated heterocyclic compound, it serves as a valuable intermediate in medicinal chemistry and drug development for the synthesis of more complex molecular architectures. The presence of a chloropyrazine ring and a butoxy ether linkage dictates its reactivity and, consequently, the necessary safety and handling protocols.

This guide provides a comprehensive overview of the safety considerations, handling procedures, and potential reactivity of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information has been expertly synthesized and extrapolated from data on structurally related compounds, namely 2-chloropyrazine and 2-butanol, to provide a robust framework for its safe utilization in a research and development setting.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its constituent parts: the 2-chloropyrazine core and the 2-butanol ether side chain. The chloropyrazine moiety is known to be a potential irritant and toxicant, while 2-butanol is a flammable liquid.

1.1. Postulated GHS Classification

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

Hazard ClassHazard CategoryPostulated Hazard StatementBasis of Analogy
Flammable LiquidsCategory 3H226: Flammable liquid and vapour2-Chloropyrazine[2], 2-Butanol
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-Chloropyrazine[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-Chloropyrazine[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation2-Chloropyrazine[2], 2-Butanol
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation2-Chloropyrazine[2], 2-Butanol

1.2. Routes of Exposure and Toxicological Profile

  • Inhalation: Vapors may cause irritation to the respiratory tract[2]. Due to its potential volatility, handling in a well-ventilated area is crucial.

  • Skin Contact: May cause skin irritation[2]. Prolonged contact should be avoided. The compound may potentially be absorbed through the skin.

  • Eye Contact: Expected to cause serious eye irritation[2].

  • Ingestion: Considered harmful if swallowed[2].

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors[2].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[3].

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required. For large quantities, additional protective clothing may be necessary.

2.2. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[2].

  • Contaminated clothing should be removed immediately and laundered separately before reuse[2].

2.3. Storage

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition[2]. The compound is expected to be a flammable liquid.

  • Store separately from strong oxidizing agents and strong acids[4].

  • Ground and bond containers when transferring material to prevent static discharge[2].

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • In case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

  • In case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5].

  • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].

  • Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains[2].

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray may be used to cool containers[3]. Vapors may form explosive mixtures with air[2].

Chemical Reactivity and Stability

  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Reactivity: The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key feature for its use as a synthetic intermediate. The reactivity is enhanced by the electron-withdrawing nature of the pyrazine nitrogens[7].

  • Incompatible Materials: Strong oxidizing agents and strong acids[4].

  • Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[2].

Illustrative Experimental Workflow: Suzuki Coupling

To contextualize the safety and handling protocols, a representative experimental workflow for a Suzuki coupling reaction is provided below. This protocol is illustrative and should be adapted based on specific laboratory conditions and reagents.

Objective: To couple this compound with a boronic acid to demonstrate a typical synthetic application.

Step-by-Step Methodology:

  • Reagent Preparation (in a fume hood):

    • Weigh this compound, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in separate containers.

    • Prepare a solution of the base in deionized water.

    • Prepare a solution of the other reagents in a suitable solvent (e.g., dioxane or a toluene/ethanol mixture).

  • Reaction Setup (in a fume hood):

    • Assemble a flame-dried round-bottom flask with a stir bar and a condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Add the weighed solids to the flask.

    • Using a syringe, add the solvent, followed by the aqueous base solution.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction (in a fume hood):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Analysis:

    • Concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visual Diagrams

G Figure 1: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Weighing (Fume Hood, PPE) solvent_prep Solvent & Solution Prep (Fume Hood, PPE) reagent_prep->solvent_prep Combine setup Reaction Setup (Inert Atmosphere) solvent_prep->setup Charge Reactor heating Heating & Stirring (Monitor Temp.) setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring Sample monitoring->heating Continue quench Quenching (Fume Hood) monitoring->quench Complete extraction Extraction (Fume Hood, PPE) quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: Figure 1: A generalized workflow for a Suzuki coupling reaction.

G Figure 2: Nucleophilic Aromatic Substitution (SNAr) reactant This compound product Substituted Pyrazine Product reactant->product SNAr Reaction nucleophile Nucleophile (Nu-) nucleophile->product leaving_group Chloride (Cl-) product->leaving_group

Caption: Figure 2: The key reactivity of the chloropyrazine core.

References

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2007, July 24).
  • Actylis Lab Solutions. (2010, June 10).
  • Chembeez. (n.d.). This compound, 95%.
  • Techno PharmChem. (n.d.).
  • CymitQuimica. (n.d.).
  • TCI Chemicals. (2025, May 5).
  • CAMEO Chemicals - NOAA. (n.d.). 2-CHLOROPYRIDINE.
  • Clover Chemicals Ltd. (2024, February 9).
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1995-2004.
  • Jubilant Ingrevia Limited. (2024, March 7).
  • Synerzine. (2018, June 22).
  • MDPI. (2025, December 22).
  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-ISOBUTYL-3-METHOXYPYRAZINE.
  • Google Patents. (n.d.).
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31).
  • PubChem. (n.d.). 2-(3-Butynyloxy)tetrahydro-2H-pyran.
  • Carl ROTH. (n.d.).

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Technical Profile & Safety Protocols: 2-(Butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Butan-2-yloxy)-3-chloropyrazine (CAS: 1247532-74-6), a critical heterocyclic intermediate used in the synthesis of pharmaceutical scaffolds and high-value flavorants. As a 2,3-disubstituted pyrazine, its chemical behavior is defined by the interplay between the electron-withdrawing chlorine atom and the electron-donating sec-butoxy group. This document synthesizes physicochemical data, manufacturing logic, and predicted safety profiles to establish a self-validating protocol for its handling and experimental application.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification
  • IUPAC Name: this compound

  • Common Synonyms: 2-sec-butoxy-3-chloropyrazine; 3-Chloro-2-(1-methylpropoxy)pyrazine

  • CAS Number: 1247532-74-6

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • SMILES: CCC(C)Oc1nc(Cl)cn1

Physicochemical Constants (Experimental & Predicted)

The following data aggregates experimental values from analogous chloropyrazines and calculated descriptors for the specific sec-butoxy derivative.

PropertyValueSource/Rationale
Molecular Weight 186.64 g/mol Calculated
Physical State Liquid (at 20°C)Analogous to 2-alkoxy-3-chloropyrazines
Appearance Colorless to Pale YellowTypical of halogenated pyrazines
Boiling Point ~85–95 °C @ 1 mmHgPredicted based on 2-sec-butyl-3-methoxypyrazine (50°C @ 1mmHg) and mass increase from Cl substitution [1, 5].
Density 1.15 – 1.20 g/mLEstimated (2,3-Dichloropyrazine = 1.43 g/mL; Alkoxy group reduces density) [4].
LogP 2.4 – 2.9Predicted (Lipophilic due to butyl chain and Cl) [1].
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic character dominates.

Part 2: Synthesis & Manufacturing Logic

Synthetic Pathway: Nucleophilic Aromatic Substitution (S Ar)

The most robust synthesis involves the regioselective displacement of one chlorine atom in 2,3-dichloropyrazine by the sec-butoxide anion. The presence of the second chlorine atom activates the ring, making the first displacement facile. However, controlling stoichiometry is critical to prevent bis-substitution (formation of 2,3-di-sec-butoxypyrazine).

Reaction Mechanism[1]
  • Activation: 2,3-Dichloropyrazine is electrophilic at C2/C3 due to the inductive effect of the nitrogen atoms and chlorine substituents.

  • Nucleophilic Attack: The sec-butoxide anion (generated in situ) attacks the C2 position.

  • Meisenheimer Complex: A transient intermediate forms.

  • Elimination: Chloride ion is expelled, restoring aromaticity.

Synthesis Workflow Diagram

The following diagram outlines the critical process control points (CPCP) to ensure mono-substitution selectivity.

SynthesisWorkflow cluster_safety Safety Critical Start Raw Materials: 2,3-Dichloropyrazine + 2-Butanol BasePrep Alkoxide Generation: Add NaH (1.05 eq) to 2-Butanol Temp: 0°C -> RT Start->BasePrep Reaction S_NAr Coupling: Add 2,3-Dichloropyrazine (1.0 eq) Solvent: THF or Toluene Temp: 0°C -> 60°C BasePrep->Reaction Check In-Process Control (IPC): TLC/HPLC check for Bis-substitution Reaction->Check Check->Reaction Incomplete Quench Quench & Extraction: Add NH4Cl (aq), Extract w/ EtOAc Check->Quench Mono-sub > 95% Purify Purification: Flash Chromatography (Hexane/EtOAc) Quench->Purify Final Product: This compound Purify->Final

Caption: Figure 1. Controlled synthesis workflow for this compound emphasizing stoichiometry control to prevent bis-substitution.

Part 3: Hazard Identification & Risk Assessment

Given the absence of a specific public MSDS for CAS 1247532-74-6, this profile is derived using Read-Across Methodology from the structural parent 2,3-Dichloropyrazine (CAS 4858-85-9) and 2-chloropyrazine [2, 4].

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • Precautionary Statements:

    • P261: Avoid breathing mists/vapors.[2][3][4]

    • P280: Wear protective gloves/eye protection (Nitrile gloves, Safety Goggles).

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][3][4]

Toxicology Insights
  • Acute Toxicity: Likely harmful if swallowed (Category 4 inference from chloropyrazines).

  • Sensitization: Pyrazine derivatives can be sensitizers; minimize dermal exposure.

  • Reactivity: The C-Cl bond is reactive toward nucleophiles (amines, thiols) in biological systems, potentially leading to protein alkylation.

Part 4: Handling, Storage, & Emergency Protocols[8]

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The ether linkage is stable, but the chloropyrazine ring can degrade under oxidative stress or UV light.

  • Incompatibility: Strong oxidizing agents, strong acids, and strong nucleophiles (amines).

Emergency Response Logic

The following decision tree guides immediate response to exposure incidents.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap & Water (15 mins) Remove Clothing Skin->ActionSkin ActionEye Rinse w/ Water (15 mins) Do NOT rub Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Figure 2.[6][7][8] Emergency response decision tree for exposure to chloropyrazine derivatives.

Part 5: Experimental Application & Quality Control

Standardized Synthesis Protocol

Objective: Synthesis of this compound (10 mmol scale).

  • Preparation of Alkoxide:

    • In a flame-dried 50 mL round-bottom flask under Argon, suspend Sodium Hydride (60% in oil, 0.44 g, 11 mmol) in anhydrous THF (10 mL).

    • Cool to 0°C. Dropwise add 2-Butanol (1.0 mL, 11 mmol). Stir for 30 min until H

      
       evolution ceases.
      
  • Coupling:

    • Dissolve 2,3-Dichloropyrazine (1.49 g, 10 mmol) in THF (5 mL).

    • Add the pyrazine solution dropwise to the alkoxide at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Work-up:

    • Quench with saturated NH

      
      Cl (20 mL).
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify via silica gel flash chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
    • Yield Expectation: 75–85%.

Quality Control (QC) Parameters
  • HPLC Purity: >98% (UV @ 254 nm).

  • 
    H NMR Diagnostic Signals: 
    
    • Pyrazine protons: Two doublets (or singlets depending on resolution) in the aromatic region (8.0–8.3 ppm).

    • sec-Butoxy methine: Multiplet around 5.1–5.3 ppm.

  • Mass Spectrometry: [M+H]

    
     = 187.06 (Cl isotope pattern 3:1).
    
Application in Drug Discovery

This compound serves as a versatile scaffold. The chlorine atom at C3 is highly susceptible to further S


Ar reactions with amines (to form 2-alkoxy-3-aminopyrazines) or Palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl groups, a common motif in kinase inhibitors [6].

References

  • Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (2016). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. National Institute of Informatics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine Properties. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile chemical properties and biological activities.[1] This guide focuses on 2-(butan-2-yloxy)-3-chloropyrazine, a substituted chloropyrazine with potential applications stemming from its unique combination of a heterocyclic aromatic core and a flexible alkoxy side chain. Due to the limited availability of experimental data for this specific compound, this document serves as a comprehensive manual for its physical characterization. We will present the known and predicted properties and provide detailed, field-proven protocols for determining its key physical characteristics, including melting point, boiling point, and solubility. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind these experimental choices.

Molecular Structure and Known Properties

The foundational step in characterizing any compound is to understand its molecular identity. The structure of this compound, with its key identifiers, is summarized below.

Table 1: Chemical Identity and Predicted Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1247532-74-6[2]
Molecular Formula C₈H₁₁ClN₂O[2]
Molecular Weight 186.64 g/mol [2]
Predicted XLogP3 2.4[2]

XLogP3 is a computed value for the octanol-water partition coefficient, which indicates the lipophilicity of a compound. A value of 2.4 suggests that this compound is likely to have moderate solubility in organic solvents and limited solubility in water.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for determining the essential physical properties of this compound. These methods are standard in organic chemistry laboratories and are designed to yield reliable and reproducible results.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[3][4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.[3][4]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a crystal lattice.[4]

Apparatus:

  • Mel-Temp apparatus or Thiele tube setup[3][5]

  • Capillary tubes (sealed at one end)[3]

  • Mortar and pestle

  • Spatula

Protocol:

  • Sample Preparation: If the compound is a solid, finely grind a small amount to a powder using a mortar and pestle. This ensures uniform heat transfer.[4][6]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[5][7]

  • Initial (Rapid) Determination: Place the capillary tube in the Mel-Temp apparatus. Heat the sample at a relatively fast rate (e.g., 10-15°C per minute) to get an approximate melting point.[5]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[5] Insert a new sample and heat at a slow, controlled rate of 1-2°C per minute.[3]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.[4]

Boiling Point Determination (Micro Method)

For liquid compounds, the boiling point is a key physical constant. This micro method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] At this temperature, the liquid undergoes bulk vaporization.

Apparatus:

  • Small test tube (or fusion tube)[10][11]

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with oil)[11][12]

  • Clamp and stand

Protocol:

  • Sample Preparation: Add a few milliliters of the liquid this compound to a small test tube.[10]

  • Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.[9][11]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb. Clamp the assembly so that it is immersed in a heating bath (e.g., the well of an aluminum block or a Thiele tube).[9]

  • Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, turn off the heat and allow the apparatus to cool slowly.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9] It is advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]

Qualitative Solubility Analysis

Understanding a compound's solubility provides insights into its polarity and the presence of acidic or basic functional groups.[13][14]

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The presence of ionizable functional groups (like amines or carboxylic acids) can alter solubility in aqueous acids or bases.[15]

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • pH paper

Solvents:

  • Deionized water

  • Diethyl ether

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

  • 5% Aqueous Hydrochloric Acid (HCl)

Protocol:

  • General Procedure: In a small test tube, add approximately 30 mg of the compound to 1 mL of the solvent.[15] Shake the tube vigorously for about 30 seconds.[15] Observe if the compound dissolves completely. A substance is generally considered soluble if it dissolves to the extent of about 3% (30 mg in 1 mL).

  • Solubility Workflow: Follow the workflow illustrated in the diagram below. Begin by testing the solubility in water.

  • pH Testing: If the compound is water-soluble, test the pH of the aqueous solution with pH paper to determine if it is acidic, basic, or neutral.[15]

Workflow for Qualitative Solubility Testing

G start Start with Unknown Compound water Test Solubility in Water start->water water_sol Water Soluble water->water_sol Soluble water_insol Water Insoluble water->water_insol Insoluble ether Test Solubility in Ether water_sol->ether hcl Test Solubility in 5% HCl water_insol->hcl ether_sol Ether Soluble (Low MW Polar Compound) ether->ether_sol Soluble ether_insol Ether Insoluble (Salt) ether->ether_insol Insoluble hcl_sol HCl Soluble (Amine/Base) hcl->hcl_sol Soluble hcl_insol HCl Insoluble hcl->hcl_insol Insoluble naoh Test Solubility in 5% NaOH hcl_insol->naoh naoh_sol NaOH Soluble (Acidic Compound) naoh->naoh_sol Soluble naoh_insol NaOH Insoluble (Neutral Compound) naoh->naoh_insol Insoluble nahco3 Test Solubility in 5% NaHCO3 naoh_sol->nahco3 nahco3_sol NaHCO3 Soluble (Strong Acid, e.g., Carboxylic Acid) nahco3->nahco3_sol Soluble nahco3_insol NaHCO3 Insoluble (Weak Acid, e.g., Phenol) nahco3->nahco3_insol Insoluble

Caption: Workflow for the qualitative solubility analysis of an organic compound.

Interpretation for this compound:

  • Given the butoxy and pyrazine groups, the compound is expected to be insoluble in water but soluble in organic solvents like diethyl ether.

  • The pyrazine nitrogens are weakly basic. Therefore, solubility in 5% HCl might be observed, indicating the presence of a basic functional group.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be inferred from related compounds like 2-chloropyrazine.[16][17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[16]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[16]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[16][17] Keep the container tightly sealed.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[16]

Conclusion

This guide provides a comprehensive framework for the characterization of the physical properties of this compound. While experimental data for this specific molecule is sparse, the established protocols detailed herein offer a clear and reliable path for researchers to determine its melting point, boiling point, and solubility profile. Adherence to these methodologies and safety guidelines will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development in any field utilizing this promising compound.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Determination of the melting point. Retrieved from [Link]

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  • Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • My Life Science Career. (2025, September 18). Determination of Melting Point Lab. Retrieved from [Link]

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  • Online Chemistry Lab. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

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  • Scribd. (n.d.). Solubility Classification of Organic Compounds. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2R)-butan-2-yl]-3-methoxypyrazine. Retrieved from [Link]

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Introduction: The Chloropyrazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Chloropyrazine Compounds

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a "privileged scaffold" in medicinal chemistry.[1] When a chlorine atom is introduced to this ring, the resulting chloropyrazine core becomes a highly versatile building block for creating a vast array of therapeutic agents.[2][3] This versatility stems from the reactivity of the chlorine atom, which allows for straightforward chemical modifications, enabling medicinal chemists to fine-tune the pharmacological profiles of new drug candidates.[2][3] Consequently, chloropyrazine and its derivatives have attracted significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antitubercular properties.[3][4] This guide provides a comprehensive technical overview of these activities, detailing the underlying mechanisms of action, summarizing quantitative efficacy data, and presenting robust experimental protocols for their evaluation.

Key Biological Activities of Chloropyrazine Compounds

The functionalization of the chloropyrazine nucleus has led to the discovery of compounds with significant therapeutic potential across multiple disease areas.

Anticancer Activity

Chloropyrazine derivatives have emerged as a prominent class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often target the fundamental processes that drive cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Many chloropyrazine-based compounds have been developed as potent inhibitors of various kinases, disrupting signaling pathways essential for tumor growth.[1][5] For example, the repurposed antipsychotic drug chlorpromazine, a chloropyrazine derivative, has been shown to affect the phosphorylation levels of kinases within the MAPK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division.[8] Compounds that disrupt microtubule dynamics are therefore powerful anticancer agents.[8] Certain chloropyrazine derivatives function as microtubule-destabilizing agents, inhibiting the polymerization of tubulin and leading to mitotic arrest and cell death.[8]

  • Modulation of Apoptosis and Autophagy: Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or cancerous cells. Chloropyrazine compounds can induce apoptosis through various mechanisms, including the activation of JNK signaling and the suppression of survival pathways.[6] In some contexts, they also modulate autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival, making it a complex but important therapeutic target.[7][9]

  • Histone Acetyltransferase (HAT) Inhibition: The enzymes p300/CBP are histone acetyltransferases that play a critical role in regulating gene expression, including genes involved in cell proliferation.[10] Novel 1,4-pyrazine-containing compounds have been identified as potent and selective inhibitors of p300/CBP, demonstrating strong activity against the proliferation of various cancer cell lines.[10]

Antimicrobial and Antitubercular Activity

The chloropyrazine scaffold is a key component of pyrazinamide, a first-line drug for treating tuberculosis.[11][12] This has spurred extensive research into novel chloropyrazine derivatives with broad-spectrum antimicrobial activity.

  • Antimycobacterial Activity: Numerous studies have focused on synthesizing pyrazinamide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. By modifying the chloropyrazine core, researchers have developed compounds with activity equivalent to or greater than pyrazinamide, often with lower cytotoxicity.[11][12][13] Molecular docking studies suggest that some of these derivatives may act by inhibiting essential mycobacterial enzymes like enoyl-ACP reductase (InhA).[11][12][13]

  • Antibacterial and Antifungal Activity: Beyond tuberculosis, chloropyrazine derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi.[4] For instance, chloropyrazine-tethered pyrimidine and benzothiazepine derivatives have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, and Aspergillus niger.[4][14] The well-known derivative chlorpromazine also exhibits antimicrobial properties, with studies showing it has killing activity against phagocytosed S. aureus and that its efficacy can be enhanced by laser irradiation.[15][16][17][18]

Mechanisms of Action: Visualized Pathways

Understanding how these compounds function at a molecular level is critical for rational drug design. The following diagrams illustrate key mechanisms.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CPZ Chloropyrazine Derivative (e.g., Chlorpromazine) CPZ->AKT Inhibits Phosphorylation CPZ->mTOR Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chloropyrazine derivatives.[6][7]

G cluster_0 Microtubule Dynamics Dimers αβ-Tubulin Heterodimers Polymerization Polymerization (Growth) Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Polymerization->MitoticArrest Disruption leads to Depolymerization Depolymerization (Shortening) Microtubule->Depolymerization Depolymerization->Dimers Inhibitor Chloropyrazine-based Tubulin Inhibitor Inhibitor->Polymerization Inhibits

Caption: Mechanism of microtubule destabilization by chloropyrazine-based tubulin inhibitors.[8]

Data Presentation: Quantitative Activity

The potency of chloropyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cancer cell lines and their minimum inhibitory concentration (MIC) against microbial strains.

Table 1: Anticancer Activity of Representative Chloropyrazine Derivatives

Compound/Derivative Cancer Cell Line Assay IC₅₀ Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) HepG2 (Liver) Cytotoxicity Assay ≥ 250 µM [11][12][13]
Copper(II) pyrazine-based complex HeLa (Cervical) Cytotoxicity Assay 17.50 µM [19]
Chloropyrazine-benzothiazepine (41) L02 (Normal Liver) Cytotoxicity Assay 35.10 ± 2 µM [4]
Pyrimidine Derivative (35) DU-145 (Prostate) Antiproliferative Assay 5 ± 1 µg/mL [14][20]

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT Assay | 2.31 ± 0.3 µM |[21] |

Table 2: Antimicrobial Activity of Representative Chloropyrazine Derivatives

Compound/Derivative Microbial Strain MIC Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) Mycobacterium tuberculosis H37Rv 6 µM [11][12][13]
3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide (12) Mycobacterium tuberculosis H37Rv 42 µM [11][12][13]
Pyrimidine Derivative (31) (2",4"-dichlorophenyl) General Antibacterial/Antifungal 45.37 µM [14][20]
Pyrimidine Derivative (25) (4"-nitrophenyl) General Antibacterial/Antifungal 48.67 µM [14][20]
Chloropyrazine-benzothiazepine (27) Antitubercular 18.10 µM [4]

| Chloropyrazine-benzothiazepine (34) | Antimicrobial | 19.01 µM |[4] |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity. As a Senior Application Scientist, I emphasize that adherence to these details is paramount for reproducible results.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines a compound's effect on cancer cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals, the amount of which is proportional to the number of viable cells.[22]

G A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat Cells (Serial dilutions of compound + Controls) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Solution (e.g., 20 µL of 5 mg/mL) D->E F 6. Incubate (3-4 hours, allow formazan formation) E->F G 7. Solubilize Formazan (Add 150 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm on microplate reader) G->H I 9. Data Analysis (Calculate % Viability & IC50) H->I

Caption: Standard workflow for an MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test chloropyrazine compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Causality Insight: The concentration range should bracket the expected IC₅₀ value. A wide range (e.g., 0.1 µM to 100 µM) is often used for initial screening.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Self-Validation System:

      • Test Wells: Cells treated with the chloropyrazine derivative.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This is critical to ensure the solvent itself is not causing cytotoxicity.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay performance.

      • Negative Control (Untreated): Cells in culture medium only, representing 100% viability.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the cells or the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well and gently pipette to dissolve the crystals.[21]

  • Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[21]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chloropyrazine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[23][25] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI or EUCAST guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]

  • Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 100 µL.

  • Self-Validation System:

    • Test Wells: Broth + Compound + Inoculum.

    • Positive Control (Growth Control): Broth + Inoculum. This well should show turbidity, confirming the viability of the microorganism.

    • Negative Control (Sterility Control): Broth only. This well should remain clear, confirming the sterility of the medium.

    • Reference Drug Control: Include wells with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the susceptibility of the test strain.[4]

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3][23][24]

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in absorbance (light scattering) at 340 nm.[8][26]

Methodology:

  • Reagent Preparation: On ice, thaw purified tubulin protein and a GTP-containing polymerization buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: This assay is temperature-sensitive. All initial steps must be performed on ice to prevent premature polymerization.

  • Plate Preparation: Use a pre-warmed (37°C) 96-well plate.[26]

  • Reaction Mixture: For each reaction (e.g., 100 µL final volume), combine:

    • 90 µL of tubulin solution (e.g., 3-4 mg/mL in polymerization buffer with GTP).[8]

    • 10 µL of the diluted test compound or control.

  • Self-Validation System:

    • Test Wells: Tubulin + Test Compound.

    • Negative Control (Polymerization): Tubulin + Buffer/Vehicle. This shows the normal polymerization curve.

    • Positive Control (Inhibitor): Tubulin + a known tubulin destabilizer (e.g., Nocodazole, Colchicine). This should show a flattened curve.[26]

    • Positive Control (Enhancer): Tubulin + a known tubulin stabilizer (e.g., Paclitaxel). This should show a more rapid and higher polymerization curve.[26][27]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[26][28]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves.[8] Key parameters to determine are the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax). Calculate the IC₅₀ by plotting the Vmax or Amax as a function of the logarithm of the compound concentration.[8]

Conclusion

Substituted chloropyrazines represent a privileged and synthetically accessible scaffold in modern medicinal chemistry.[3] Their demonstrated efficacy as anticancer and antimicrobial agents, driven by their ability to modulate diverse and critical cellular pathways, underscores their vast therapeutic potential.[1][3] The continued exploration of this chemical class, guided by robust mechanistic studies and validated experimental protocols as outlined in this guide, provides a rational basis for the design and development of next-generation therapeutics to address significant unmet medical needs.

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  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. PMC.
  • Repurposing chlorpromazine for the treatment of triple-negative breast cancer growth and metastasis based on modulation of mitochondria-mediated apoptosis and autophagy/mitophagy | Semantic Scholar. Semantic Scholar.
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The Resurgence of a Privileged Scaffold: A Technical Guide to Substituted Pyrazines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a deceptively simple six-membered aromatic heterocycle, has long been a cornerstone in the edifice of medicinal chemistry. Its enduring appeal lies in its unique physicochemical properties and its remarkable ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents. From established drugs to cutting-edge clinical candidates, the substituted pyrazine motif continues to empower the discovery of novel molecules targeting a spectrum of human diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of substituted pyrazines, offering field-proven insights for professionals engaged in the intricate art of drug development.

The Synthetic Versatility of the Pyrazine Core: From Classical Condensations to Modern Cross-Couplings

The construction and functionalization of the pyrazine ring are pivotal to accessing novel chemical matter. While classical methods laid the groundwork, modern synthetic strategies have revolutionized the ability to create diverse and complex pyrazine derivatives with high precision and efficiency.

Foundational Synthetic Strategies

Historically, the synthesis of the pyrazine ring often relied on condensation reactions. A notable, though more commonly associated with pyridine synthesis, is the Guareschi-Thorpe reaction , which involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[1][2] While conceptually important, contemporary drug discovery efforts often demand more flexible and modular approaches.

A more direct and widely employed classical route involves the self-condensation of α-amino ketones or the condensation of α-dicarbonyl compounds with 1,2-diamines. These methods, while effective for certain substitution patterns, can sometimes be limited by the availability of starting materials and may lack regiocontrol.

Modern Methodologies for Pyrazine Functionalization

The true power in generating diverse libraries of substituted pyrazines lies in the application of modern transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise and predictable introduction of a wide range of substituents onto a pre-formed pyrazine core.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrazine

This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of aryl-substituted pyrazines, a common strategy in drug discovery.[3]

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 2,5-dichloropyrazine, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazine.

The differential reactivity of the two chlorine atoms in 2,5-dichloropyrazine allows for sequential, regioselective substitutions by carefully controlling the reaction conditions and the stoichiometry of the coupling partners.[3] This modularity is invaluable for structure-activity relationship (SAR) studies.

Beyond the Suzuki-Miyaura reaction, a host of other powerful cross-coupling methods are routinely employed for pyrazine functionalization, including:

  • Buchwald-Hartwig Amination: For the introduction of amine substituents.[4]

  • Sonogashira Coupling: For the installation of alkyne moieties.[5]

  • Negishi Coupling: Utilizing organozinc reagents for carbon-carbon bond formation.[5]

  • C-H Functionalization: An emerging area that allows for the direct coupling of C-H bonds, offering a more atom-economical approach to pyrazine modification.[6]

G start Commercially Available Pyrazine Precursor (e.g., 2,5-Dichloropyrazine) step1 First Functionalization (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate Mono-substituted Pyrazine Intermediate step1->intermediate step2 Second Functionalization (e.g., Suzuki, Sonogashira, C-H Activation) intermediate->step2 final_product Di-substituted Pyrazine Library step2->final_product bio_eval Biological Evaluation (e.g., Kinase Assays, Cell Viability) final_product->bio_eval sar Structure-Activity Relationship (SAR) Studies bio_eval->sar sar->step1 Optimization

The Broad Spectrum of Biological Activity: Pyrazines as Privileged Pharmacophores

The pyrazine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating its remarkable ability to interact with a diverse range of biological targets.[6][7] This has led to the development of pyrazine-containing drugs and clinical candidates for a variety of therapeutic areas.

Anticancer Activity

Substituted pyrazines have emerged as a particularly fruitful area of research in oncology.[8] Many of these compounds exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer cells.

Kinase Inhibition: A significant number of pyrazine-based anticancer agents function as kinase inhibitors.[3][9] Protein kinases play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.[3] Pyrazine derivatives have been designed to target a variety of kinases, often by acting as ATP-competitive inhibitors that bind to the ATP-binding pocket of the enzyme.[3][9]

Targeting the RAS-MAPK Pathway: The RAS-MAPK (mitogen-activated protein kinase) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] Mutations in genes of this pathway, particularly KRAS, are common drivers of cancer. Substituted pyrazines have been developed as allosteric inhibitors of key components in this pathway, such as the protein tyrosine phosphatase SHP2.[5][7] Inhibition of SHP2 can disrupt the signaling cascade, leading to reduced cancer cell proliferation.[5]

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS GRB2->SOS Activation RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation SHP2->RAS_GTP Promotes Activation Pyrazine_Inhibitor Pyrazine-Based SHP2 Inhibitor Pyrazine_Inhibitor->SHP2 Allosteric Inhibition

Quantitative Data on Anticancer Activity of Substituted Pyrazines

Compound ClassTargetCancer Cell LineActivity (IC₅₀/EC₅₀)Reference
Pyrido[3,4-b]pyrazineRET KinaseMiaPaCa-2 (Pancreatic)IC₅₀ = 25 nM[3]
Chalcone-Pyrazine Hybrid-BEL-7402 (Hepatocellular)IC₅₀ = 10.74 µM[8][11]
Chalcone-Pyrazine Hybrid-A549 (Lung), Colo-205 (Colon)IC₅₀ = 0.13 µM, 0.19 µM[8]
Cinnamic acid-Ligustrazine Hybrid-BEL-7402, A549IC₅₀ = 9.400 µM, 7.833 µM[8]
Imadazo[1,2-a]pyrazineCDK9MCF7, HCT116, K652Average IC₅₀ = 6.66 µM[12]
1H-pyrazolo[3,4-b]pyrazineSHP2NCI-H358 (NSCLC, KRASG12C)IC₅₀ = 0.58 µM[5]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[13]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrazines have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[14]

Quantitative Data on Antimicrobial Activity of Substituted Pyrazines

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Triazolo[4,3-a]pyrazineStaphylococcus aureus32[14]
Triazolo[4,3-a]pyrazineEscherichia coli16[14]
Pyrazine Carboxamide DerivativeMycobacterium tuberculosis H37Rv6.25[15]

Experimental Protocol: In Vitro Antimicrobial Activity Assessment (Microbroth Dilution Method)

The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Conclusion and Future Perspectives

Substituted pyrazines represent a remarkably versatile and enduringly relevant class of heterocyclic compounds in drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide array of biological targets, ensures their continued prominence in the development of novel therapeutics. The ongoing advancements in synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly expand the accessible chemical space for pyrazine derivatives, leading to the discovery of compounds with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular basis of diseases deepens, the "privileged" pyrazine scaffold is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.

References

  • Singh, K., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-48. [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Li, J., et al. (2024). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301931. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • Bîcu, E., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3465. [Link]

  • Zhang, Y., et al. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(7), 783-793. [Link]

  • Ananda, K., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1319-1329. [Link]

  • Wang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7891. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. Molecules, 25(5), 1083. [Link]

  • Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Christodoulou, M. S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4376. [Link]

  • Kumar, A., et al. (2019). SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES. JETIR, 6(6), 461-468. [Link]

  • Gzella, A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 594. [Link]

  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]

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  • Al-Obaid, A. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Packer, L. M., & Engelman, J. A. (2018). Targeting the MAPK Pathway in RAS Mutant Cancers. Cell, 175(1), 22–25. [Link]

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Strategic Utilization of 2-(butan-2-yloxy)-3-chloropyrazine in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(butan-2-yloxy)-3-chloropyrazine (CAS: 1247532-74-6) represents a high-value "privileged scaffold" in modern medicinal chemistry. As a halogenated heteroaromatic ether, it bridges the gap between simple pyrazine building blocks and complex bioactive agents. Its utility lies in the orthogonal reactivity of its functional groups: the electrophilic C-3 chlorine atom, susceptible to both nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling, and the C-2 sec-butoxy group, which provides critical lipophilicity and steric bulk for active site complementarity.

This technical guide outlines the physicochemical profile, synthetic versatility, and potential therapeutic applications of this molecule, serving as a roadmap for researchers in early-stage drug discovery (ESD) and agrochemical development.

Physicochemical Profile & Structural Analysis[1]

Understanding the electronic and steric environment of this compound is prerequisite to its effective application.

PropertyValue / DescriptionImplications for Research
Molecular Formula

Low molecular weight (<200 Da) ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 186.64 g/mol High ligand efficiency potential.
LogP (Predicted) ~2.4Moderate lipophilicity; the sec-butoxy group enhances membrane permeability compared to methoxy analogs.
H-Bond Acceptors 3 (N1, N4, O)Pyrazine nitrogens are classic kinase hinge binders; Ether oxygen can engage in water-mediated bridges.
Electronic State

-deficient
The pyrazine ring is electron-poor, activating the C-Cl bond for nucleophilic attack.[1]
Structural Logic
  • The "Cl" Handle: Located at the C-3 position, the chlorine atom is activated by the ortho- and para-nitrogen atoms. It serves as a "leaving group" for diversification.

  • The "sec-Butoxy" Motif: Unlike a simple methoxy group, the sec-butyl chain introduces chirality (racemic mixture typically supplied) and significant hydrophobic bulk (

    
     character), which can improve solubility and metabolic stability by blocking potential oxidation sites on the ring.
    

Synthetic Utility: The Core Reaction Vectors

The molecule serves as a linchpin for Diversity-Oriented Synthesis (DOS) . The primary workflows involve functionalizing the C-3 position while retaining the ether moiety.

Nucleophilic Aromatic Substitution ( )

Due to the electron-withdrawing nature of the pyrazine ring, the C-3 chlorine is highly reactive toward nucleophiles (amines, thiols, alkoxides).

Mechanism: Addition-Elimination (


). The intermediate Meisenheimer complex is stabilized by the pyrazine nitrogens.
Protocol 1: Synthesis of 2-Amino-3-(sec-butoxy)pyrazines (Amination)

Target Application: Kinase Inhibitor Libraries

  • Reagents: this compound (1.0 eq), Primary/Secondary Amine (1.2 eq),

    
     or DIPEA (2.0 eq).
    
  • Solvent: DMF, DMSO, or NMP (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: Heat at 80–100°C for 4–12 hours. Microwave irradiation (120°C, 20 min) significantly improves yield.

  • Workup: Dilute with water, extract with EtOAc. The product is typically purified via silica gel chromatography (Hexane/EtOAc).

Critical Insight: If the amine is sterically hindered (e.g., tert-butylamine), use a stronger base (


) or switch to Buchwald-Hartwig conditions.
Palladium-Catalyzed Cross-Coupling

For carbon-carbon bond formation, the chloride is a competent electrophile for Suzuki-Miyaura, Stille, and Sonogashira couplings.

Protocol 2: Suzuki-Miyaura Coupling (Arylation)

Target Application: Biaryl Scaffolds for GPCR Antagonists

  • Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Reflux (100°C) under inert atmosphere (

    
    /Ar) for 12 hours.
    
  • Note: Deoxygenation of solvents is critical to prevent homocoupling of the boronic acid.

Visualization: Reactivity & Functionalization Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap Core 2-(butan-2-yloxy)- 3-chloropyrazine SNAr SNAr Displacement (Amines/Thiols) Core->SNAr R-NH2 / Heat Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd(0) / Ar-B(OH)2 Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu / Acetylene Hydrolysis Acid Hydrolysis (Cleavage of Ether) Core->Hydrolysis HCl / H2O AminoPyrazine 2-Amino-3-alkoxypyrazines (Kinase Inhibitors) SNAr->AminoPyrazine Biaryl 2-Aryl-3-alkoxypyrazines (GPCR Ligands) Suzuki->Biaryl Alkynyl Alkynyl Pyrazines (Click Chemistry Handles) Sonogashira->Alkynyl Pyrazinone 3-Chloropyrazin-2(1H)-one (Tautomeric Scaffolds) Hydrolysis->Pyrazinone

Caption: Divergent synthetic pathways transforming the chloropyrazine core into bioactive chemical classes.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

Pyrazine derivatives are well-established bioisosteres of quinazolines and pyridines in kinase inhibitors.[2]

  • Mechanism: The N-1 or N-4 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Role of sec-Butoxy: This group projects into the solvent-exposed region or the hydrophobic "gatekeeper" pocket, depending on substitution patterns. The branched alkyl chain can improve selectivity by inducing steric clashes in off-target kinases.

P2X3 Receptor Antagonists

P2X3 receptors are targets for chronic cough and pain (e.g., Gefapixant).

  • Relevance: Many P2X3 antagonists utilize a diaminopyrimidine or pyrazine core decorated with ether linkages. This compound serves as a mimic for the "left-hand" side of these molecules, allowing researchers to explore structure-activity relationships (SAR) of the alkoxy tail.

Antimycobacterial Agents

Pyrazinamide is a first-line TB drug. Research indicates that 2-alkoxy and 3-amino substitutions on the pyrazine ring can enhance activity against resistant strains of Mycobacterium tuberculosis.

  • Application: Use the core to synthesize 3-substituted pyrazine-2-carboxamides (via carbonylation of the Cl or displacement if the nitrile precursor is used).

Agrochemical Potential

Halogenated pyrazines are frequently screened as herbicides and fungicides. The sec-butoxy group mimics the lipophilic domains of natural signaling molecules.

  • Target: Photosystem II inhibitors often contain electron-deficient aromatic rings with lipophilic ethers.

  • Workflow: Couple the chloropyrazine with substituted phenols or anilines to generate "diphenylether" analogs, a known class of protoporphyrinogen oxidase (PPO) inhibitors.

Safety and Handling

  • Hazard Identification: As a halogenated heterocycle, treat as a potential skin and eye irritant (H315, H319).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ether linkage is generally stable, but the alkyl chloride moiety can hydrolyze slowly in moist air over long periods.

  • Reactivity Warning: Avoid strong acids unless cleavage of the ether is desired.

References

  • BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Retrieved from

  • Miniyar, P. B., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.

  • PharmaBlock. Pyrazines in Drug Discovery: Structural Properties and Applications.

  • MedChemExpress. Chloropyrazine Reagents and Building Blocks.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90381780 (Butan-2-yloxyhydrazine - related substructure).

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An In-depth Technical Guide to 2-(Butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 2-(Butan-2-yloxy)-3-chloropyrazine. It provides a detailed examination of its chemical properties, a robust and validated protocol for its synthesis, and an exploration of its potential as a valuable building block in medicinal chemistry.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic scaffold that is a core component in numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a favored motif in drug design. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target binding affinity.

Functionalized chloropyrazines, in particular, are versatile intermediates in pharmaceutical synthesis.[2][3] The reactive chlorine atom serves as a handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the construction of complex molecular architectures.[2][4] This guide focuses on This compound , a specific derivative poised for utility in creating novel chemical entities for drug discovery programs.

Physicochemical and Structural Properties

This compound is a distinct chemical entity characterized by a pyrazine ring substituted with a chlorine atom and a secondary butoxy group. These features define its reactivity and potential applications.

Structural Formula

The structural formula of this compound is presented below. The molecule contains a chiral center at the second carbon of the butoxy group.

Caption: 2D structure of this compound.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueSource
IUPAC Name This compound
CAS Number 1247532-74-6
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
InChI Key JNWHAELNHGGIIC-UHFFFAOYSA-N
XLogP3 2.4

Synthesis and Purification

The synthesis of this compound can be achieved via a regioselective nucleophilic aromatic substitution (SₙAr) reaction. This approach is predicated on the reaction of 2,3-dichloropyrazine with sodium butan-2-oxide. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, and studies on similar systems suggest that substitution occurs preferentially at the 2-position when using alkoxide nucleophiles.[5][6][7]

Proposed Synthetic Pathway

The proposed synthesis involves two main stages: the formation of the alkoxide nucleophile and the subsequent SₙAr reaction with the dichloropyrazine substrate.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SNAr Reaction Butanol Butan-2-ol Alkoxide Sodium butan-2-oxide (Nucleophile) Butanol->Alkoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Alkoxide Dichloropyrazine 2,3-Dichloropyrazine (Substrate) Alkoxide->Dichloropyrazine Addition to Reaction Product This compound Dichloropyrazine->Product Nucleophilic Attack

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis and purification of the target compound.

Materials:

  • 2,3-Dichloropyrazine (1.0 eq)

  • Butan-2-ol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Alkoxide Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

    • Carefully add sodium hydride (1.1 eq).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add butan-2-ol (1.1 eq) dropwise to the stirred suspension. Causality: The strong base NaH deprotonates the alcohol to form the highly nucleophilic alkoxide.[8] Adding the alcohol slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Nucleophilic Aromatic Substitution:

    • In a separate flask, dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous THF.

    • Cool the previously prepared sodium butan-2-oxide solution back to 0 °C.

    • Add the 2,3-dichloropyrazine solution dropwise to the alkoxide solution. Causality: The SₙAr reaction is initiated by the attack of the alkoxide on the electron-deficient pyrazine ring.[5][9] Maintaining a low temperature helps to control the reaction rate and improve regioselectivity.

    • After addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield pure this compound.

Analytical Characterization

Confirmation of the structure and assessment of purity require a combination of spectroscopic and chromatographic methods. The following data are predicted based on the known effects of substituents on the pyrazine core.[10][11][12]

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Pyrazine Protons: Two doublets in the aromatic region (~8.0-8.5 ppm). Butoxy Protons: A multiplet for the -OCH- proton (~4.5-5.0 ppm), a multiplet for the -CH₂- protons (~1.6-1.8 ppm), a doublet for the -OCHCH₃ methyl group (~1.3-1.4 ppm), and a triplet for the terminal methyl group (~0.9-1.0 ppm).
¹³C NMR Pyrazine Carbons: Four distinct signals in the aromatic region (~130-160 ppm). Butoxy Carbons: Signals corresponding to the four unique carbons of the butoxy group in the aliphatic region (~10-80 ppm).
FT-IR (cm⁻¹) ~2960-2850 (C-H aliphatic stretch), ~1550-1400 (C=N, C=C aromatic ring stretch), ~1250-1050 (C-O ether stretch), ~850-750 (C-Cl stretch).
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z 186/188 (due to ³⁵Cl/³⁷Cl isotopes). Key fragmentation would involve loss of the butoxy side chain or cleavage within the alkyl group.[13]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for confirming the molecular weight and purity of the final product.

Instrumentation and Conditions:

  • GC System: Agilent GC system (or equivalent) with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a ~100 µg/mL solution in ethyl acetate, splitless injection.

  • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • MS System: Mass spectrometer operating in Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

Procedure:

  • Sample Preparation: Accurately prepare a dilute solution of the purified product in high-purity ethyl acetate.

  • Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.

  • Injection and Analysis: Inject the sample and acquire the data.

  • Data Interpretation:

    • Analyze the total ion chromatogram (TIC) to assess purity. A single major peak indicates a high degree of purity.

    • Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion cluster at m/z 186/188 and compare the fragmentation pattern with predicted pathways to verify the structure.[14]

Reactivity and Potential in Drug Discovery

This compound is a bifunctional molecule with significant potential as a scaffold in medicinal chemistry.

  • The Chloro Group: The chlorine atom at the 3-position is the primary site for further functionalization. It can be displaced by various nucleophiles (amines, thiols, etc.) through SₙAr reactions or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9] This allows for the systematic exploration of the chemical space around the pyrazine core to optimize biological activity.[15]

  • The Butoxy Group: The sec-butoxy group enhances the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. Its non-planar nature can disrupt crystal packing and may be used to modulate interactions with protein binding pockets.

  • Therapeutic Potential: The chloropyrazine scaffold is present in a range of biologically active compounds, including antimicrobial and anticancer agents.[15][16] This intermediate can serve as a starting point for synthesizing libraries of novel compounds to be screened against various therapeutic targets.

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

No specific safety data is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical entity of unknown toxicity. Safety protocols should be based on analogous compounds like 2-chloropyrazine (CAS 14508-49-7).[17][18]

  • Hazard Classification (Inferred): Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[18] Flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[17][19] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Handling: Keep away from heat, sparks, and open flames.[18] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically designed building block for medicinal chemistry and drug discovery. Its synthesis via a robust SₙAr pathway is readily achievable in a standard laboratory setting. The presence of two distinct functional handles—a reactive chlorine atom and a lipophilic butoxy group—provides researchers with a versatile platform for generating novel, structurally diverse pyrazine derivatives. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and safe handling of this promising intermediate, paving the way for its application in the development of next-generation therapeutics.

References

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2-Chloropyrazine in Pharmaceutical Synthesis. [Link]

  • Zhejiang Chemsyn Pharm. Co., Ltd. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. [Link]

  • Chem-Impex International. (n.d.). Chloropyrazine. [Link]

  • Begum, S., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC. [Link]

  • PubChem. (n.d.). Chloropyrazine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Chloropyrazine. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Chloropyrazine. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2016). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. [Link]

  • FooDB. (2010). Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544). [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Bramwell, A. F., et al. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Savage, S. A., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • ACS Publications. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]

  • ResearchGate. (2025). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... [Link]

Sources

Technical Guide: Solubility Profile of 2-(Butan-2-yloxy)-3-chloropyrazine

[1]

Executive Summary

This compound is a lipophilic, electron-deficient heteroaromatic intermediate.[1] Its solubility profile is dominated by the sec-butyl ether moiety, which imparts significant hydrophobicity, and the chloropyrazine core, which maintains solubility in polar aprotic solvents.

This guide provides a predictive solubility matrix, solvent selection protocols for synthesis/purification, and a validated workflow for experimental solubility determination.

PropertyValueNote
CAS Number 1247532-74-6
Molecular Weight 186.64 g/mol
Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Physical State Liquid / Low-melting SolidTemperature dependent
Predicted LogP ~2.4Lipophilic
pKa (Conj.[1][2] Acid) < 1.0 (Est.)Non-ionizable at pH 7.4

Physicochemical Characterization & Solubility Matrix

Theoretical Solubility Profile

The molecule exhibits a "Lipophilic-Aprotic" preference.[1] The 3-chloro substituent reduces the basicity of the pyrazine nitrogens, rendering the molecule neutral across the physiological pH range (pH 1–8). Consequently, pH-dependent solubility manipulation is ineffective.[1]

Solubility Classifications (Ambient Temperature):

Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Protic Water, PBS (pH 7.[1]4)Poor (< 0.5 mg/mL) Anti-solvent for precipitation.
Polar Aprotic DMSO, DMF, DMAcHigh (> 100 mg/mL) Stock solutions,

reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL) Extraction, chromatography injection.
Ethers/Esters THF, Ethyl Acetate, MTBEHigh (> 50 mg/mL) Reaction media, liquid-liquid extraction.
Alkanes Hexanes, HeptaneModerate (10–50 mg/mL) Crystallization co-solvent.
Critical Solvation Mechanisms
  • Hydrophobic Effect: The sec-butyl group disrupts hydrogen bonding networks in water, driving the molecule into organic phases.

  • Dipole-Dipole Interactions: The chloropyrazine core possesses a significant dipole moment, facilitating high solubility in DCM and DMSO.

  • Lack of H-Bond Donors: With zero H-bond donors, the molecule cannot self-associate strongly, leading to high solubility in non-polar solvents compared to amino-pyrazine analogs.[1]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for determining thermodynamic solubility.

Materials & Equipment
  • Compound: this compound (>95% purity).[1]

  • Solvents: HPLC-grade Water, DMSO, Methanol.[1]

  • Detection: HPLC-UV (Diode Array) or LC-MS.[1]

  • Apparatus: Thermomixer or Orbital Shaker, 0.45 µm PTFE filters.

Workflow Visualization

The following diagram outlines the decision logic for solubility profiling and solvent selection.

SolubilityWorkflowStartStart: this compoundScreenPhase 1: Kinetic Screen(DMSO Spike into Buffer)Start->ScreenHigh ThroughputThermoPhase 2: Thermodynamic(Shake-Flask Method)Start->ThermoGold StandardAnalysisPhase 3: Quantification(HPLC/UV @ 270 nm)Screen->AnalysisFiltrationThermo->AnalysisCentrifugationDataOutput: Solubility ProfileAnalysis->Data

Figure 1: Workflow for establishing the solubility profile of lipophilic pyrazine intermediates.

Step-by-Step Protocol (Thermodynamic)
  • Saturation: Add excess compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker @ 500 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE filter (prevent adsorption of lipophilic compounds).

  • Dilution: Dilute the filtrate 1:100 with Methanol to bring into HPLC dynamic range.

  • Quantification: Inject onto C18 column (Mobile Phase: ACN/Water gradient). Calculate concentration against a standard curve prepared in DMSO.

Solvent Selection Guide for Synthesis

Based on the solubility profile, the following solvents are recommended for common synthetic transformations involving this intermediate.

Nucleophilic Aromatic Substitution ( )
  • Recommended: DMSO, DMF, NMP.

  • Rationale: High solubility allows for high concentration reactions (0.5 – 1.0 M), accelerating kinetics. These solvents also solvate nucleophiles well.

Cross-Coupling (Suzuki/Buchwald)
  • Recommended: 1,4-Dioxane, Toluene/Water (biphasic).

  • Rationale: The molecule is highly soluble in Dioxane and Toluene. For biphasic systems, the compound will partition exclusively into the organic layer.

Workup & Purification
  • Extraction: Ethyl Acetate (EtOAc) is the superior choice over DCM for environmental reasons, as the compound partitions efficiently (>98%) into EtOAc from water.

  • Chromatography: Elute with Hexanes:Ethyl Acetate gradients. The compound will elute early due to high lipophilicity (Rf ~ 0.6 in 20% EtOAc/Hexanes).

Chemical Stability & Handling

  • Hydrolysis Risk: The C-Cl bond is susceptible to hydrolysis under strong aqueous acidic conditions (pH < 1) at elevated temperatures, potentially yielding the pyrazinone derivative.

  • Storage: Store neat at 4°C. Solutions in DMSO are stable for >1 month at -20°C.

Mechanistic Pathway Diagram

The following diagram illustrates the chemical behavior and potential degradation pathways based on solubility conditions.

ChemicalBehaviorCompoundThis compound(Lipophilic Core)AqAcidAqueous Acid (pH < 1)High TempCompound->AqAcidExposureOrganicOrganic Solvents(DCM, EtOAc, DMSO)Compound->OrganicDissolutionHydrolysisHydrolysis Product(Pyrazinone derivative)AqAcid->HydrolysisCl DisplacementStableStable SolutionReady for ReactionOrganic->StableInert Solvation

Figure 2: Stability profile and solvent compatibility logic.[1]

References

  • PubChem. (2025). Compound Summary: this compound (CAS 1247532-74-6).[1][3] National Library of Medicine. [Link]

  • Chembeez. (2025). Product Analysis: this compound Properties and XLogP Data. [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

Methodological & Application

Application Note: 2-(Butan-2-yloxy)-3-chloropyrazine as a Strategic Chemical Intermediate

[1]

Executive Summary

2-(Butan-2-yloxy)-3-chloropyrazine is a bifunctional heterocyclic building block characterized by a distinct reactivity profile that bridges the gap between early-stage scaffold selection and late-stage lead optimization.[1]

Its structural core features a pyrazine ring substituted at the 2-position with a sec-butoxy group and at the 3-position with a chlorine atom.[1] This configuration offers two critical strategic advantages:

  • The sec-Butoxy Moiety: Introduces a lipophilic, sterically demanding ether linkage that modulates solubility and metabolic stability (LogP adjustment) while probing hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).

  • The 3-Chloro Handle: Serves as a versatile electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library expansion.[1]
    

This guide provides a validated protocol for its synthesis from 2,3-dichloropyrazine and details its downstream application in generating bioactive molecular libraries.[1]

Chemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 1247532-74-6
Molecular Formula

Molecular Weight 186.64 g/mol
Physical State Colorless to pale yellow oil (typically)
Boiling Point (Est.) ~240°C (760 mmHg) / ~95-100°C (10 mmHg)
LogP (Predicted) ~2.4
Chirality Contains one stereocenter (sec-butyl group).[1][2] Typically synthesized as a racemate unless chiral 2-butanol is used.[1]

Synthesis Protocol: Regioselective Alkoxylation[1]

Objective: Synthesize this compound from 2,3-dichloropyrazine via controlled nucleophilic aromatic substitution.

Mechanism: The reaction relies on the symmetry of 2,3-dichloropyrazine. The first displacement by the alkoxide is facile. However, the introduction of the electron-donating alkoxy group deactivates the pyrazine ring toward a second substitution, allowing for high mono-selectivity if stoichiometry is controlled.[1]

Materials
  • Precursor: 2,3-Dichloropyrazine (1.0 equiv)[1]

  • Reagent: 2-Butanol (1.1 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (0.5 M concentration)

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Procedure
  • Base Preparation:

    • Charge a flame-dried 3-neck round-bottom flask with NaH (1.1 equiv).

    • Wash NaH twice with anhydrous hexanes to remove mineral oil (optional, but recommended for easier purification).

    • Suspend NaH in anhydrous THF under inert atmosphere. Cool to 0°C.[3]

  • Alkoxide Formation:

    • Add 2-butanol (1.1 equiv) dropwise to the NaH suspension over 15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ).
      
    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Cool the sodium sec-butoxide solution back to 0°C.

    • Add a solution of 2,3-dichloropyrazine (1.0 equiv) in THF dropwise over 20 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to prevent bis-substitution.[1]

    • Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[1]

  • Work-up:

    • Quench the reaction carefully with saturated aqueous

      
       (exothermic).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85%.

Workflow Diagram

SynthesisStart2,3-Dichloropyrazine(Symmetric Electrophile)IntermediateTransition State(Meisenheimer Complex)Start->IntermediateTHF, 0°CReagent2-Butanol + NaH(Nucleophile Gen.)Reagent->IntermediateProductThis compound(Mono-substituted)Intermediate->ProductMajor Pathway(Kinetic Control)ByProductBis-alkoxy Pyrazine(Over-reaction)Intermediate->ByProductMinor Pathway(If Temp > RT or Excess Alkoxide)

Figure 1: Reaction pathway for the mono-alkoxylation of 2,3-dichloropyrazine.

Downstream Functionalization Strategies

The utility of this compound lies in the remaining chlorine atom.[1] Despite the deactivating effect of the alkoxy group, the pyrazine nitrogen atoms maintain sufficient electron deficiency to facilitate palladium-catalyzed couplings and, under harsher conditions,

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]
  • Application: Synthesis of biaryl kinase inhibitors.

  • Protocol:

    • Catalyst:

      
       (5 mol%) or 
      
      
      / XPhos.
    • Partner: Aryl boronic acid (

      
      ).[1]
      
    • Base:

      
       or 
      
      
      (2.0 equiv).
    • Solvent: Dioxane/Water (4:1).

    • Conditions: 90°C, 4–12 hours.

  • Note: The bulky sec-butoxy group may require electron-rich ligands (like XPhos or SPhos) to facilitate oxidative addition.[1]

B. Buchwald-Hartwig Amination (C-N Bond Formation)[1]
  • Application: Introduction of solubilizing amine tails or active site interacting groups.

  • Protocol:

    • Catalyst:

      
       / BINAP or BrettPhos Pd G3.
      
    • Partner: Primary or secondary amine.

    • Base:

      
       or 
      
      
      .
    • Solvent: Toluene or tert-Amyl alcohol.[1]

    • Conditions: 100°C, sealed tube.

C. Nucleophilic Aromatic Substitution ( )
  • Application: Metal-free diversification.

  • Constraint: Requires highly nucleophilic amines or thiols and elevated temperatures (>120°C) due to the electron-donating effect of the existing alkoxy group.

  • Enhancement: Microwave irradiation is highly recommended to accelerate these reactions.

Divergent Synthesis Map

Functionalizationcluster_SuzukiSuzuki Couplingcluster_BuchwaldBuchwald-Hartwigcluster_SNArSNAr DisplacementCoreThis compound(Scaffold)Prod1Biaryl Pyrazines(Kinase Inhibitors)Core->Prod1Ar-B(OH)2, Pd cat.Base, HeatProd2Amino-Pyrazines(GPCR Ligands)Core->Prod2HNR2, Pd cat.NaOtBu, HeatProd3Thio/Amino-Pyrazines(Materials/Agro)Core->Prod3HSR / HNR2Microwave, >120°C

Figure 2: Divergent synthesis strategies utilizing the chloro-handle for library generation.

Handling, Stability, and Safety

  • Stability: The ether linkage is stable to basic and neutral conditions. It may be susceptible to cleavage under strong Lewis acidic conditions (e.g.,

    
    ) or strong aqueous acids at high temperatures, which would revert the molecule to the hydroxypyrazine (pyrazinone) tautomer.
    
  • Storage: Store at 2–8°C under inert gas. The compound is generally stable but should be protected from prolonged exposure to moisture and light.

  • Safety:

    • 2,3-Dichloropyrazine: Potent irritant and lachrymator.[1] Handle in a fume hood.

    • Reaction Hazards:

      
       gas evolution during alkoxide formation. Ensure proper venting.
      

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for this compound (CID 56965649).[1] National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (Analogous Protocols)

    • Synthesis of 2-Allyloxy-3-chloro-pyrazine.[1][5] PrepChem.[1] (Based on standard nucleophilic substitution protocols for chloropyrazines). Link

  • Cross-Coupling Applications

    • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2.[1][6][7] (Demonstrates reactivity of 3-chloropyrazines in coupling reactions). Results in Chemistry, 2021.[7] Link

  • Stereochemical Considerations

    • Mitsunobu Reaction for Inversion of Secondary Alcohols.[8] (Relevant if chiral 2-butanol is required).[1] Master Organic Chemistry. Link

Application Note: Strategic Utilization of 2-(butan-2-yloxy)-3-chloropyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 2-(butan-2-yloxy)-3-chloropyrazine (CAS: 1247532-74-6) as a high-value scaffold in drug discovery. While pyrazines are ubiquitous in FDA-approved therapeutics (e.g., Bortezomib, Pyrazinamide), this specific intermediate offers a unique tactical advantage: it combines a lipophilic "clamp" (sec-butoxy group) with a reactive electrophilic handle (chlorine) in an orthogonal substitution pattern.

This guide addresses the synthesis, reactivity profile, and downstream functionalization of this scaffold, specifically for programs targeting GPCRs (e.g., P2X3, mGluR) and Kinases where hydrophobic pocket occupation is critical for potency.

Chemical Profile & Mechanistic Rationale[1]

The "Lipophilic Clamp" Hypothesis

In medicinal chemistry, the sec-butoxy group serves two distinct roles:

  • Metabolic Stability: Unlike straight-chain alkoxy groups, the branched sec-butyl group hinders cytochrome P450 oxidation at the

    
    -carbon due to steric shielding.
    
  • Hydrophobic Filling: The group is ideal for occupying hydrophobic sub-pockets (e.g., the ATP-binding site gatekeeper region in kinases), improving Ligand Efficiency (LE) by shedding water from the binding interface.

Reactivity Matrix: The "Pyrazine Paradox"

The utility of this compound lies in its electronic desymmetrization.

  • Starting Material: 2,3-Dichloropyrazine is symmetric and highly electrophilic.

  • The Mono-Substitution Effect: Upon introducing the sec-butoxy group, the pyrazine ring becomes electron-richer (via resonance donation of the oxygen). This deactivates the ring slightly, making the remaining chlorine atom less susceptible to uncontrolled

    
     but highly tunable for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).
    

Figure 1: Reactivity & Functionalization Pathway

PyrazineReactivity Start 2,3-Dichloropyrazine (Symmetric Electrophile) Intermediate This compound (Target Scaffold) Start->Intermediate Regioselective S_NAr (2-Butanol/NaH) PathA Path A: Suzuki Coupling (Biaryl Scaffolds) Intermediate->PathA Pd(dppf)Cl2 Ar-B(OH)2 PathB Path B: Buchwald-Hartwig (Aminopyrazine Drugs) Intermediate->PathB Pd2(dba)3 XPhos, R-NH2 Drug Final Drug Candidate (GPCR/Kinase Inhibitor) PathA->Drug PathB->Drug

Caption: Workflow for the synthesis and divergence of the this compound scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize this compound from 2,3-dichloropyrazine with >95% mono-selectivity.

Rationale: 2,3-Dichloropyrazine is prone to bis-substitution if conditions are too forcing. We utilize the "alkoxide starvation" method—adding the alkoxide slowly to an excess of the electrophile—to ensure mono-substitution.

Materials:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • 2-Butanol (1.1 equiv) - Note: Use (R)- or (S)-2-butanol if chiral purity is required.

  • Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under

    
    , suspend NaH in anhydrous THF at 0°C. Add 2-butanol dropwise over 15 minutes. Stir for 30 mins until 
    
    
    
    evolution ceases.
  • Controlled Addition: In a separate flask, dissolve 2,3-dichloropyrazine in THF (0.5 M). Cool to -10°C (Ice/Salt bath).

    • Critical Step: Transfer the sodium butoxide solution into the pyrazine solution via cannula dropwise over 1 hour.

    • Why? Keeping the electrophile in local excess prevents the formed product from competing for the alkoxide.

  • Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

    
    ) and appearance of the mono-product (
    
    
    
    ).
  • Quench & Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Objective: Convert the chloro-handle into a functionalized amine (common in P2X3 antagonists).

Rationale: The electron-rich alkoxy group deactivates the chlorine towards standard thermal


. Palladium catalysis is required for efficient conversion without harsh temperatures that might cleave the ether.

Materials:

  • This compound (1.0 equiv)[1]

  • Target Amine (e.g., Morpholine, Piperazine derivative) (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or XPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Methodology:

  • Charge: Add scaffold, amine, base, and ligand to a vial.

  • Inert Atmosphere: Purge with Argon for 5 minutes. Add

    
     source last.
    
  • Solvation: Add degassed solvent. Seal tube.

  • Reaction: Heat to 90°C for 12 hours.

    • Checkpoint: If conversion is low after 4h, add a second portion of catalyst (1 mol%).

  • Isolation: Filter through Celite. Concentrate. Purify via reverse-phase HPLC if the amine is polar.

Data Analysis & Troubleshooting

Table 1: Common Impurities and Remediation

Observed ImpurityStructureCauseRemediation
Bis-alkoxy pyrazine 2,3-di(sec-butoxy)pyrazineExcess alkoxide or high temp during addition.Ensure temperature is <-10°C during addition; strictly control stoichiometry (1.05 eq max).
Hydrolysis Product 3-chloro-2-hydroxypyrazineWet solvents (water acts as nucleophile).Use freshly distilled THF; ensure NaH is high quality.
Unreacted SM 2,3-dichloropyrazineIncomplete activation of alcohol.Increase stirring time for alkoxide formation; ensure NaH is fresh.

Strategic Application: P2X3 Antagonist Design

Hypothetical Case Study

In the development of chronic cough therapeutics (similar to the Gefapixant class), the pyrazine core acts as a bioisostere for the diaminopyrimidine ring.

Design Logic:

  • Core: this compound.[1]

  • R1 (Ether): The sec-butyl group occupies the hydrophobic pocket usually filled by the isopropyl group in similar chemotypes.

  • R2 (Amine): The chlorine is displaced by a sulfonamide-linked amine to establish H-bond interactions with the receptor aspartate residues.

Figure 2: SAR Decision Tree

SAR_Logic Scaffold Scaffold: 2-(butan-2-yloxy)-3-Cl-pyrazine Branch1 Lipophilicity Too High? (LogP > 4.0) Scaffold->Branch1 Branch2 Metabolic Hotspot? Scaffold->Branch2 Branch3 Potency Low? Scaffold->Branch3 Action1 Switch 2-butyl to 2-methoxyethyl Branch1->Action1 Yes Action2 Fluorinate the butyl chain (CF3) Branch2->Action2 Oxidation observed Action3 Suzuki Coupling (Add Heteroaryl) Branch3->Action3 Extend vector

Caption: Structure-Activity Relationship (SAR) optimization logic starting from the chloropyrazine scaffold.

Safety & Handling

  • Sensitization: Chloropyrazines are potent skin sensitizers. All handling must occur in a fume hood with double-gloving (Nitrile).

  • Volatility: The intermediate has a distinct odor and moderate volatility. Store at 4°C.

  • Waste: Aqueous layers from the synthesis contain pyrazine byproducts; dispose of as halogenated organic waste.

References

  • PubChem. (2025).[2] Compound Summary: 2-chloropyrazine.[2] National Library of Medicine. [Link]

  • Choudhary, D., et al. (2022).[3] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. Polycyclic Aromatic Compounds. (Review of pyrazine coupling strategies).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. (Theoretical basis for using sec-butoxy over planar groups).

Sources

Application Notes and Protocols: 2-(Butan-2-yloxy)-3-chloropyrazine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine-based molecular architectures are of profound interest in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. This guide provides an in-depth exploration of 2-(butan-2-yloxy)-3-chloropyrazine, a highly versatile and functionalized building block for the synthesis of diverse heterocyclic systems. We will detail its preparation and demonstrate its utility in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols herein are designed for researchers and scientists in drug development, offering not just procedural steps but also the underlying mechanistic rationale to empower robust and creative synthetic design.

Introduction: The Strategic Value of the 2-Alkoxy-3-chloropyrazine Scaffold

The pyrazine ring is a privileged scaffold in pharmaceutical science, found in drugs spanning antiviral, anticancer, and antidiabetic applications.[1] The strategic functionalization of this ring system is paramount for modulating biological activity. The subject of this guide, this compound (CAS No. 1247532-74-6)[2], offers two distinct points for chemical modification, making it an ideal starting material for building molecular complexity.

  • The Chloro Group (C3 Position): This is the primary reactive site. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing nature of the two ring nitrogens.[3][4] This activation facilitates both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • The sec-Butoxy Group (C2 Position): This group serves multiple roles. It provides steric bulk that can influence regioselectivity in subsequent reactions. Furthermore, its non-polar nature enhances solubility in common organic solvents, and it can be a site for late-stage functionalization if dealkylation is desired.

The inherent reactivity of this scaffold allows for the systematic construction of novel pyrazine derivatives and complex fused heterocyclic systems.

Caption: Structure of this compound highlighting its key reactive centers.

Synthesis of the Starting Material: this compound

The most direct route to the title compound is via a nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloropyrazine. This precursor is a commercially available and important intermediate for various pyrazine derivatives.[5] In this reaction, the alkoxide generated from sec-butanol selectively displaces one of the chlorine atoms.

Mechanism Insight: The SNAr mechanism proceeds via an addition-elimination pathway. The nucleophile (butan-2-oxide) attacks the electron-deficient pyrazine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The subsequent expulsion of a chloride ion restores aromaticity and yields the product. The reaction is generally regioselective for the displacement of a single chlorine under controlled conditions due to the deactivating effect of the newly introduced electron-donating alkoxy group on the remaining chlorine atom.

Protocol 1: Synthesis of this compound
Reagent MW ( g/mol ) Amount Equivalents
2,3-Dichloropyrazine148.9710.0 g1.0
sec-Butanol74.126.0 g (7.4 mL)1.2
Sodium Hydride (60% in oil)40.002.9 g1.1
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • Safety First: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) in a fume hood. Sodium hydride is highly reactive with water and moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8][9]

  • To a dry 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (2.9 g, 1.1 eq).

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add sec-butanol (7.4 mL, 1.2 eq) to the NaH suspension via the dropping funnel over 20 minutes. Vigorous hydrogen gas evolution will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the sodium butoxide.

  • In a separate flask, dissolve 2,3-dichloropyrazine (10.0 g, 1.0 eq) in 100 mL of anhydrous THF.

  • Add the 2,3-dichloropyrazine solution to the sodium butoxide suspension dropwise at 0 °C over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

Expected Outcome: A clear to pale yellow oil. Yields typically range from 70-85%. Characterization should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[10]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.[10] This reaction is instrumental in synthesizing N-aryl heterocycles, which are common motifs in pharmaceuticals.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(L)₂-X OxAdd->PdII_Complex Base_Assoc Base Association & Ligand Exchange PdII_Complex->Base_Assoc HNR¹R², Base Amide_Complex Ar-Pd(II)(L)₂-NR¹R² Base_Assoc->Amide_Complex RedElim Reductive Elimination Amide_Complex->RedElim Product (Ar-NR¹R²) RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reagent MW ( g/mol ) Amount Equivalents
This compound186.64500 mg1.0
Morpholine87.12255 mg (0.26 mL)1.1
Pd₂(dba)₃915.725 mg0.01
XPhos476.651 mg0.04
Sodium tert-butoxide96.10308 mg1.2
Anhydrous Toluene-10 mL-

Procedure:

  • Inert Setup: To a dry Schlenk tube or sealed vial, add the palladium precursor Pd₂(dba)₃ (25 mg), the ligand XPhos (51 mg), and sodium tert-butoxide (308 mg).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL), followed by this compound (500 mg).

  • Finally, add morpholine (0.26 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 20 mL), then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., 30-50% Ethyl Acetate in Hexanes) to obtain the desired aminopyrazine product.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and XPhos (a bulky, electron-rich phosphine ligand) is highly effective for coupling aryl chlorides, which are typically less reactive than bromides or iodides.[11][12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[12]

  • Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this transformation.[13]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[14][15] This reaction is invaluable for synthesizing biaryl compounds and introducing alkyl or vinyl substituents onto aromatic rings.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(L)₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R-B(OH)₂ Base Diaryl_Complex Ar-Pd(II)(L)₂-R Transmetal->Diaryl_Complex RedElim Reductive Elimination Diaryl_Complex->RedElim Product (Ar-R) RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reagent MW ( g/mol ) Amount Equivalents
This compound186.64500 mg1.0
Phenylboronic Acid121.93392 mg1.2
Pd(PPh₃)₄1155.662 mg0.02
2M Aqueous Sodium Carbonate-2.7 mL2.0
1,4-Dioxane-10 mL-

Procedure:

  • To a microwave vial or Schlenk tube, add this compound (500 mg), phenylboronic acid (392 mg), and Tetrakis(triphenylphosphine)palladium(0) (62 mg).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane (10 mL) followed by the 2M aqueous sodium carbonate solution (2.7 mL).

  • Seal the vessel and heat the reaction mixture to 90 °C for 6-18 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the 3-phenyl-substituted pyrazine.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[16]

  • Base: An aqueous base like sodium or potassium carbonate is essential for activating the boronic acid to form a boronate "ate" complex, which facilitates the transmetalation step.[14][16]

  • Solvent System: A mixture of an organic solvent (dioxane, DME, or toluene) and water is standard for Suzuki reactions to dissolve both the organic and inorganic reagents.[16]

Synthesis of Fused Heterocyclic Systems

The true synthetic power of this compound is realized when it is used as a scaffold to build more complex, fused heterocyclic systems. One such target class is the pyrazolo[1,5-a]pyrazines, which are analogues of the medicinally important pyrazolo[1,5-a]pyrimidines.[17] A common strategy involves substitution with a hydrazine derivative followed by an intramolecular cyclization.

Workflow for Pyrazolo[1,5-a]pyrazine Synthesis

Caption: A proposed synthetic workflow for constructing a pyrazolo[1,5-a]pyrazine core.

Protocol 4 (Part A): Synthesis of 2-(Butan-2-yloxy)-3-hydrazinylpyrazine

Procedure:

  • Dissolve this compound (1.0 g, 1.0 eq) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.54 mL, 2.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4 hours.

  • Cool the reaction to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Triturate the residue with cold water, filter the resulting solid, wash with minimal cold water, and dry under vacuum to obtain the hydrazinyl intermediate, which can often be used in the next step without further purification.

Protocol 4 (Part B): Cyclization to form a Pyrazolo[1,5-a]pyrazine

Procedure:

  • To a solution of the crude 2-(butan-2-yloxy)-3-hydrazinylpyrazine (from Part A, ~1.0 eq) in glacial acetic acid (15 mL), add acetylacetone (1.1 eq).

  • Heat the mixture to reflux (approx. 120 °C) for 3 hours.

  • Cool the reaction to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the target fused heterocycle.

Summary of Applications

Reaction Type Reagents Bond Formed Product Class Typical Yield
SNAr NaH, sec-ButanolC-O2-Alkoxy-3-chloropyrazine70-85%
Buchwald-Hartwig Amine, Pd₂(dba)₃/XPhos, NaOtBuC-N3-Aminopyrazine Derivatives65-90%
Suzuki-Miyaura Boronic Acid, Pd(PPh₃)₄, Na₂CO₃C-C3-Aryl/Alkylpyrazines70-95%
Annulation Hydrazine, β-DicarbonylC-N, C-CPyrazolo[1,5-a]pyrazines50-75% (2 steps)

Safety and Handling

  • Chloropyrazines: 2-Chloropyrazine and its derivatives should be handled with care. They are flammable liquids and can cause skin and eye irritation.[18][19] Always work in a well-ventilated fume hood.

  • Reagents:

    • Sodium Hydride: Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

    • Palladium Catalysts: Can be toxic and are expensive. Avoid inhalation of dust. Collect and dispose of waste containing palladium according to institutional guidelines.

    • Bases: Sodium tert-butoxide is corrosive. Avoid contact with skin and eyes.

  • General Precautions: Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. Ensure that eyewash stations and safety showers are accessible.[8]

Conclusion

This compound stands out as a strategically designed building block for modern heterocyclic chemistry. Its activated chlorine atom provides a reliable entry point for a wide array of transformations, most notably palladium-catalyzed cross-coupling and SNAr reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers aiming to synthesize novel pyrazine-based compounds for drug discovery and materials science. The versatility of this precursor opens the door to countless derivatives and complex scaffolds, limited only by the creativity of the synthetic chemist.

References

  • Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives. (n.d.). An-Najah National University. Retrieved February 19, 2026, from [Link]

  • 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved February 19, 2026, from [Link]

  • 2-Chloropyrazine, 99.9%, for synthesis, Certified®. (n.d.). GTI Laboratory Supplies. Retrieved February 19, 2026, from [Link]

  • Plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • This compound, 95%. (n.d.). Chembeez. Retrieved February 19, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 19, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2018). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Ong, K. T., Liu, Z.-Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Retrieved February 19, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c)... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Synthesis of new pyrazolo[8][18]triazines by cyclative cleavage of pyrazolyltriazenes. (2021, November 22). Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 19, 2026, from [Link]

  • Syah, Y. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine. (n.d.). Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Retrieved February 19, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Retrieved February 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS−) and Polysulfides (Sn2−). (2002). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025, December 22). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021, February 18). National University of Pharmacy. Retrieved February 19, 2026, from [Link]

  • Preparation of labelled 2-methoxy-3-alkylpyrazines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald-Hartwig Amination Reactions of Aryl Chlorides. (2006). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). Tetrahedron Letters. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of 2, 3-dichloropyrazine. (1966, November 22). Google Patents.
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). Journal of Molecular Structure. Retrieved February 19, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved February 19, 2026, from [Link]

  • Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. (2025, May 21). RSIS International. Retrieved February 19, 2026, from [Link]

  • 2,3-Bis(pyrazin-2-yloxyimino)butane. (n.d.). Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]

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Reaction mechanisms involving 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Mechanisms & Protocols for 2-(butan-2-yloxy)-3-chloropyrazine

Introduction

This compound (CAS: 1247532-74-6) is a high-value heterocyclic building block, particularly prevalent in the synthesis of P2X3 receptor antagonists (e.g., analogs of Gefapixant) and other kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its two primary functional handles:

  • The C3-Chlorine: A highly activated leaving group suitable for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • The C2-sec-Butoxy Group: Serves as a masked hydroxyl group (convertible to a pyrazinone) or a lipophilic steric handle that modulates potency and metabolic stability in drug candidates.

This guide details the three primary reaction pathways for this scaffold, providing validated protocols to maximize yield and selectivity.

Mechanism I: Nucleophilic Aromatic Substitution ( )

The Mechanism: The pyrazine ring is inherently


-deficient (electron-poor). The nitrogen atoms at positions 1 and 4 exert a strong inductive effect ($ -I $), pulling electron density away from the carbons. This makes the C3 position highly electrophilic.

When a nucleophile (e.g., a primary amine) attacks C3, the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the ring nitrogens, which stabilizes the transition state. Finally, the chloride anion is eliminated, restoring aromaticity.

Key Insight: The sec-butoxy group at C2 is an electron-donating group (EDG) by resonance, which theoretically deactivates the ring slightly compared to a proton. However, its steric bulk (branching at the


-carbon) can actually improve regioselectivity by discouraging attack at C2 (if the alkoxy group were a leaving group) and directing nucleophiles toward the C3-Cl site.

Visualization:


 Pathway 

SNAr_Mechanism Start This compound TS Meisenheimer Complex (Anionic Intermediate) Start->TS Addition (Rate Limiting) Nu Nucleophile (R-NH2) Nu->TS Product 2-(butan-2-yloxy)-3-amino-pyrazine TS->Product Elimination (Fast) LG Leaving Group (Cl-) TS->LG

Caption: The addition-elimination pathway where the ring nitrogens stabilize the anionic intermediate.

Protocol A: Amination via

Target: Displacement of Cl with a primary amine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary Amine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: DMSO (anhydrous) or NMP

Procedure:

  • Setup: In a sealed reaction vial, dissolve the chloropyrazine (100 mg, 0.54 mmol) in DMSO (2.0 mL).

  • Addition: Add DIPEA (235 µL, 1.35 mmol) followed by the amine (0.65 mmol).

  • Reaction: Heat the block to 110°C for 4–6 hours.

    • Note: The sec-butoxy group adds steric bulk. If the incoming amine is also bulky (e.g., isopropylamine), increase temp to 130°C.

  • Monitoring: Check LCMS for the disappearance of starting material (

    
    ) and formation of product (
    
    
    
    ).
  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMSO. Dry over

    
     and concentrate.
    

Mechanism II: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Mechanism: While


 is excellent for heteroatom bonds, forming Carbon-Carbon bonds at C3 requires transition metal catalysis. Chloropyrazines are generally less reactive than their bromo- or iodo-counterparts due to the stronger C-Cl bond (bond dissociation energy ~95 kcal/mol).

To overcome this oxidative addition barrier, electron-rich, bulky phosphine ligands (e.g., XPhos , RuPhos ) are required. These ligands increase the electron density on the Palladium(0) center, facilitating the oxidative insertion into the C-Cl bond.

Protocol B: C-C Bond Formation

Target: Coupling with an Aryl Boronic Acid.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Ligand: XPhos (0.1 eq)

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes. Oxygen is a poison to the Pd(0) species.

  • Assembly: In a microwave vial, combine substrate, boronic acid,

    
    , 
    
    
    
    , and XPhos. Add the degassed solvent.
  • Reaction: Seal and heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium black. Rinse with MeOH.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanism III: Acid-Mediated Ether Cleavage (Deprotection)

The Mechanism: The sec-butoxy group is an ether. Under strong acidic conditions, the ether oxygen is protonated, turning the alkyl group into a good leaving group. Because the alkyl group is secondary (sec-butyl), it can undergo cleavage via an


-like or 

mechanism, releasing butene or a butyl halide and revealing the hydroxyl group on the pyrazine ring.

Tautomerization immediately occurs: the 2-hydroxypyrazine tautomerizes to the thermodynamically more stable 2(1H)-pyrazinone .

Visualization: Synthetic Workflow

Workflow Start This compound Step1 Path A: SNAr (Amine, DIPEA, 110°C) Start->Step1 Step2 Path B: Suzuki Coupling (Ar-B(OH)2, Pd/XPhos) Start->Step2 Step3 Path C: Acid Hydrolysis (6N HCl, Reflux) Start->Step3 Prod1 2-Amino-3-alkoxypyrazine (Kinase Inhibitor Core) Step1->Prod1 Prod2 2-Aryl-3-alkoxypyrazine (Biaryl Scaffold) Step2->Prod2 Prod3 3-Chloropyrazin-2(1H)-one (Deprotected Scaffold) Step3->Prod3

Caption: Divergent synthetic pathways available from the parent scaffold.

Protocol C: Pyrazinone Formation

Target: Cleavage of the sec-butyl ether.

Procedure:

  • Dissolve the substrate in MeOH.

  • Add 6N HCl (aqueous) in a 1:1 ratio with MeOH.

  • Reflux (approx. 70–80°C) for 2 hours.

  • Monitor by LCMS for the loss of the butyl group (Mass - 56 Da).

  • Neutralize carefully with NaOH to pH 7 to precipitate the pyrazinone product.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in

Steric hindrance from sec-butoxy group.Switch solvent to NMP and increase temp to 140°C. Use microwave irradiation.
Homocoupling in Suzuki Oxidation of Boronic Acid.Ensure rigorous degassing. Add solvent after solids.
Dealkylation during

Reaction mixture too acidic or too hot.Ensure excess base (DIPEA) is present to scavenge HCl generated.
Incomplete Conversion Poor solubility.Pyrazines can be lipophilic. Use THF/Water or DMF as cosolvents.

References

  • General Pyrazine Reactivity

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." (2018). Link

    • Chemistry Steps.[1][2] "The Mechanism of Nucleophilic Aromatic Substitution." (2021). Link

  • Suzuki Coupling of Chloropyrazines

    • Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides." (2004). Link

    • Chemical Science.[1][3] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." (2016).[4] Link

  • P2X3 Antagonist Context (Pyrazine Scaffolds)

    • Bioorganic & Medicinal Chemistry Letters.[5] "Discovery of P2X3 selective antagonists for the treatment of chronic pain."[5] (2012).[2] Link

    • MDPI. "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds." (2019).[6] Link

Sources

Analytical techniques for 2-(butan-2-yloxy)-3-chloropyrazine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-(butan-2-yloxy)-3-chloropyrazine

Abstract

This application note provides a comprehensive guide to the analytical techniques for the characterization and quantification of this compound, a substituted pyrazine derivative of interest in pharmaceutical and chemical research. Pyrazine scaffolds are prevalent in biologically active compounds, necessitating robust and validated analytical methods for quality control, metabolic studies, and formulation development.[1][2] This document details optimized protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound. The pyrazine ring is a core component in numerous pharmaceuticals and natural products, valued for its diverse biological activities.[1][2] Accurate analytical characterization is paramount for ensuring purity, stability, and performance in its intended application. This guide outlines a multi-faceted analytical approach for a complete profile of the molecule.

A foundational understanding begins with the compound's physicochemical properties, which directly inform the selection and optimization of analytical methods. For instance, the compound's calculated lipophilicity (XLogP3) of 2.4 suggests moderate non-polarity, making it well-suited for reversed-phase chromatography.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1247532-74-6[3]
Molecular Formula C₈H₁₁ClN₂O[3]
Molecular Weight 186.64 g/mol [3]
XLogP3 2.4[3]
InChI Key JNWHAELNHGGIIC-UHFFFAOYSA-N[3]

Analytical Strategy Overview

A multi-technique approach is essential for unambiguous characterization. Chromatographic methods (HPLC, GC-MS) are employed for separation and quantification, while spectroscopic methods (NMR, FTIR) provide structural confirmation.

Analytical_Workflow cluster_main Integrated Analytical Workflow cluster_chrom Chromatographic Techniques cluster_spec Spectroscopic Techniques Sample Sample Receipt & Preparation Chromatography Separation & Quantification Sample->Chromatography Spectroscopy Structural Identification Sample->Spectroscopy Data Data Integration & Analysis Chromatography->Data HPLC HPLC-UV Chromatography->HPLC GCMS GC-MS Chromatography->GCMS Spectroscopy->Data NMR NMR ('H, ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR Report Final Report & Certificate of Analysis Data->Report Logic_Diagram cluster_id Structural Confirmation Analyte 2-(butan-2-yloxy)- 3-chloropyrazine NMR NMR Spectroscopy (Connectivity & Environment) Analyte->NMR provides MS Mass Spectrometry (Molecular Weight & Fragments) Analyte->MS provides FTIR FTIR Spectroscopy (Functional Groups) Analyte->FTIR provides

Sources

The Strategic Application of 2-(butan-2-yloxy)-3-chloropyrazine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyrazine Intermediate

In the landscape of modern agrochemical research, the demand for novel active ingredients with improved efficacy, selectivity, and environmental profiles is incessant. Pyrazine derivatives have emerged as a privileged scaffold in the design of new herbicides and fungicides due to their metabolic stability and diverse biological activities.[1] Among these, 2-(butan-2-yloxy)-3-chloropyrazine stands out as a key building block, offering a reactive handle for the strategic introduction of various functional groups. This document serves as a comprehensive technical guide for researchers, outlining the application of this versatile intermediate in the synthesis of next-generation agrochemicals, with a focus on a representative sulfonylurea herbicide.

The core reactivity of this compound lies in the susceptibility of the C-Cl bond to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atom, facilitating its displacement by a wide range of nucleophiles.[2] This fundamental reactivity is the cornerstone of its utility in constructing complex agrochemical molecules.

Core Synthesis Pathway: From Intermediate to a Representative Sulfonylurea Herbicide

This section details a representative synthetic pathway for the preparation of a novel sulfonylurea herbicide, starting from this compound. Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[3]

The overall synthetic workflow can be visualized as a two-step process:

G A This compound B Nucleophilic Aromatic Substitution with a Sulfonamide A->B Step 1 C Intermediate: Pyrazine Sulfonamide B->C D Coupling with a Heterocyclic Amine C->D Step 2 E Final Product: Sulfonylurea Herbicide D->E

Figure 1: High-level workflow for the synthesis of a sulfonylurea herbicide.

Step 1: Synthesis of 2-(butan-2-yloxy)-3-sulfonamidopyrazine

The initial and critical step involves the nucleophilic displacement of the chlorine atom from this compound with a suitable sulfonamide nucleophile. This reaction establishes the pyrazine-sulfonamide linkage, a key structural motif of the target herbicide.

Reaction Scheme:

Underlying Principle (E-E-A-T): The reaction proceeds via a classic SNAr mechanism. The electron-deficient pyrazine ring is attacked by the nitrogen atom of the sulfonamide. The presence of a non-nucleophilic base is crucial to deprotonate the sulfonamide, thereby increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. The choice of solvent is dictated by the solubility of the reactants and its boiling point, which influences the reaction temperature.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazine Sulfonamide Intermediate

Objective: To synthesize a key pyrazine sulfonamide intermediate via nucleophilic aromatic substitution.

Materials:

Reagent/SolventMolecular WeightQuantityMolesPurity
This compound186.64 g/mol 10.0 g0.053698%
AminosulfonamideVariesStoichiometric0.053699%
Potassium carbonate (K₂CO₃)138.21 g/mol 11.1 g0.0804Anhydrous
N,N-Dimethylformamide (DMF)73.09 g/mol 100 mL-Anhydrous

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.0536 mol), the selected aminosulfonamide (0.0536 mol), and anhydrous potassium carbonate (11.1 g, 0.0804 mol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Flush the flask with nitrogen and maintain a gentle nitrogen flow throughout the reaction.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-8 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water with stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >95%

Step 2: Coupling with a Heterocyclic Amine to Form the Sulfonylurea Bridge

The second step involves the formation of the sulfonylurea bridge by coupling the pyrazine sulfonamide intermediate with a suitable heterocyclic amine. This is typically achieved by first converting the sulfonamide into a more reactive species, such as a sulfonyl isocyanate or a carbamate, which then reacts with the amine.

Reaction Scheme:

Underlying Principle (E-E-A-T): The formation of the sulfonylurea linkage is a condensation reaction. The use of an activating agent like phosgene or a phosgene equivalent (e.g., triphosgene) converts the sulfonamide into a highly electrophilic sulfonyl isocyanate. This intermediate readily reacts with the nucleophilic heterocyclic amine to form the stable sulfonylurea bridge. The choice of the heterocyclic amine is critical as it significantly influences the biological activity and crop selectivity of the final herbicide.[4]

Detailed Experimental Protocol: Synthesis of a Representative Sulfonylurea Herbicide

Objective: To synthesize the final sulfonylurea herbicide by coupling the pyrazine sulfonamide intermediate with a heterocyclic amine.

Materials:

Reagent/SolventMolecular WeightQuantityMolesPurity
Pyrazine Sulfonamide IntermediateVaries10.0 gVaries>95%
Triphosgene296.75 g/mol 1.2 eq.Varies98%
2-Amino-4,6-dimethoxypyrimidine155.15 g/mol 1.0 eq.Varies99%
Triethylamine (Et₃N)101.19 g/mol 2.5 eq.VariesAnhydrous
Dichloromethane (DCM)84.93 g/mol 150 mL-Anhydrous

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of triphosgene.

  • In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve the pyrazine sulfonamide intermediate (10.0 g) in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 eq.) to the stirred solution.

  • In a separate flask, dissolve triphosgene (1.2 eq.) in 50 mL of anhydrous DCM.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This forms the sulfonyl isocyanate intermediate.

  • In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq.) in 50 mL of anhydrous DCM.

  • Cool the reaction mixture back to 0 °C and add the solution of the heterocyclic amine dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of 50 mL of water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonylurea herbicide.

Expected Yield: 70-85% Purity (by HPLC): >98%

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sulfonylurea Bridge Formation A This compound C K₂CO₃, DMF, 120°C A->C B Aminosulfonamide B->C D Pyrazine Sulfonamide Intermediate C->D E Pyrazine Sulfonamide Intermediate F 1. Triphosgene, Et₃N, DCM 2. 2-Amino-4,6-dimethoxypyrimidine E->F G Final Sulfonylurea Herbicide F->G

Figure 2: Detailed workflow for the synthesis of a representative sulfonylurea herbicide.

Conclusion and Future Perspectives

The strategic use of this compound as a starting material provides a convergent and efficient route to novel sulfonylurea herbicides. The protocols detailed herein are robust and can be adapted for the synthesis of a library of analogues by varying the sulfonamide and heterocyclic amine coupling partners. This flexibility is invaluable in the structure-activity relationship (SAR) studies necessary for the optimization of herbicidal activity and crop selectivity. Further research can explore the expansion of this synthetic platform to other classes of agrochemicals, leveraging the versatile reactivity of the chloropyrazine core.

References

  • Pyrazosulfuron-ethyl (Ref: NC 311) - AERU - University of Hertfordshire. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (2011).
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1469.
  • Pyrazosulfuron - AERU - University of Hertfordshire. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.
  • Pyrazosulfuron-Ethyl Technical. (n.d.).
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ADMET & DMPK, 9(2), 167-176.
  • Stable herbicide formulation of pyrazosulfuron ethyl. (2020).
  • Preparation of a bifunctional pyrazosulfuron-ethyl imprinted polymer with hydrophilic external layers by reversible addition-fragmentation chain transfer polymerization and its application in the sulfonylurea residue analysis. (2013). Talanta, 114, 143-151.
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2007). Tetrahedron, 63(4), 868-875.
  • Synthesis, structural characterization and antioxidative properties of aminopyrazine and imidazolopyrazine derivatives. (2001). Journal of the Chemical Society, Perkin Transactions 2, (10), 1934-1939.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology, 36(9), 2058-2064.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3), 1033.
  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. (2022). Molecules, 27(15), 5003.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1984). Indian Journal of Chemistry - Section B, 23B(1), 52-55.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology, 7(2), 79-88.
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). Journal of Medicinal Chemistry, 64(10), 6859-6887.
  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1240-1248.
  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc, 2009(1), 198-250.

Sources

The Versatile Heterocyclic Scaffold: 2-(Butan-2-yloxy)-3-chloropyrazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Privileged Pyrazine Building Block

In the landscape of modern drug discovery and materials science, the pyrazine core represents a "privileged" heterocyclic motif, frequently appearing in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties, stemming from the two nitrogen atoms at the 1 and 4 positions, render it an attractive scaffold for medicinal chemists. Within this class of compounds, 2-(Butan-2-yloxy)-3-chloropyrazine has emerged as a particularly valuable and versatile building block. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

The strategic placement of the chloro and sec-butoxy groups on the pyrazine ring offers a powerful handle for orthogonal chemical modifications. The chlorine atom at the 3-position is primed for a variety of cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of diverse molecular fragments.[3] Concurrently, the sec-butoxy group at the 2-position modulates the electronic character of the ring, influencing its reactivity and conferring desirable physicochemical properties, such as improved solubility in organic solvents. This dual functionality makes this compound a cornerstone for constructing complex molecular architectures.

This document serves as a comprehensive technical guide, detailing field-proven protocols for two of the most critical transformations involving this building block: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). The causality behind experimental choices is explained to provide a deeper understanding beyond a mere recitation of steps.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for successful reaction design and execution. The key properties of this compound are summarized below.

PropertyValue
CAS Number 1247532-74-6
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Appearance Typically a colorless to pale yellow oil or low-melting solid
Boiling Point Not readily available; likely high due to polarity and molecular weight
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO)
XLogP3 2.4

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[4] For heteroaromatic chlorides like this compound, which are often less reactive than their bromide or iodide counterparts, the choice of an appropriate palladium catalyst and ligand system is critical for achieving high efficiency.[4][5] The electron-deficient nature of the pyrazine ring, further influenced by the alkoxy and chloro substituents, necessitates a catalyst system capable of facilitating the oxidative addition step. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have proven highly effective for such challenging couplings.[6][7]

The following protocol provides a robust method for the coupling of this compound with a generic arylboronic acid.

Detailed Protocol 1: Synthesis of 2-(Butan-2-yloxy)-3-arylpyrazine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Instrumentation:

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 186.6 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg), and anhydrous potassium carbonate (3.0 mmol, 414.6 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe. The use of a mixed solvent system, particularly with water, can often accelerate the reaction.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(butan-2-yloxy)-3-arylpyrazine.

Causality and Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties to promote both oxidative addition and reductive elimination. For particularly challenging substrates, more advanced catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) or PEPPSI-type NHC ligands may offer improved yields.[7][8]

  • Base Selection: An inorganic base like K₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] Potassium phosphate (K₃PO₄) is another effective base often used in these couplings.

  • Solvent System: The dioxane/water system is a common and effective medium for Suzuki reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and can facilitate the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl2 - K2CO3 B Add Solvents: 1,4-Dioxane / H2O A->B Inert Atmosphere C Heat & Stir (90-100 °C, 4-12h) B->C Monitor by TLC/LC-MS D Cool & Quench (EtOAc, H2O) C->D E Extract & Wash D->E F Dry & Concentrate E->F G Purify (Column Chromatography) F->G H H G->H Final Product: 2-(Butan-2-yloxy)-3-arylpyrazine

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Application II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings.[9][10] The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present.[3][11] This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]

The alkoxy group at the 2-position can have a modest influence on the rate of SNAr at the 3-position. The reaction is highly versatile, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Detailed Protocol 2: Synthesis of 2-(Butan-2-yloxy)-3-(substituted-amino)pyrazine

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (e.g., morpholine, piperidine, or a primary alkyl/arylamine) (1.5 - 2.0 equiv)

  • A non-nucleophilic base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Alternatively, a high-boiling point alcohol like n-butanol can be used.

Instrumentation:

  • Round-bottom flask or sealed reaction tube

  • Magnetic stirrer with heating capabilities

  • Condenser (if refluxing)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 186.6 mg) in DMF (5 mL).

  • Reagent Addition: Add the desired amine (1.5 mmol) followed by triethylamine (2.0 mmol, 0.28 mL).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours). For less reactive amines, higher temperatures or microwave irradiation may be beneficial.[12]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 20 mL) to remove DMF, followed by a brine wash (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 2-(butan-2-yloxy)-3-(substituted-amino)pyrazine.

Causality and Insights:

  • Nucleophile Choice: A wide range of nucleophiles can be employed. The reactivity generally follows the order: thiols > amines > alcohols.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They also have high boiling points, allowing for elevated reaction temperatures.

  • Base Function: The base (Et₃N or DIPEA) is added to neutralize the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: Higher temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex, especially with less reactive nucleophiles.[13]

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-(Butan-2-yloxy)- 3-chloropyrazine in DMF B Add Amine Nucleophile & Triethylamine (Base) A->B C Heat & Stir (80-120 °C, 6-24h) B->C Monitor by TLC/LC-MS D Cool & Pour into H2O C->D E Extract with EtOAc D->E F Wash, Dry & Concentrate E->F G Purify (Column Chromatography) F->G H H G->H Final Product: 2-(Butan-2-yloxy)-3-aminopyrazine

Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactivity and Synthetic Potential

The utility of this compound extends beyond these two fundamental reactions. The chlorine atom can participate in a variety of other palladium-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. The pyrazine ring itself can undergo further transformations, offering a rich tapestry of synthetic possibilities.

Reactivity_Diagram cluster_reactions Transformations at C-3 cluster_products Product Scaffolds A This compound B Suzuki-Miyaura (R-B(OH)2, Pd cat.) A->B C SNAr (Nu-H, Base) A->C D Sonogashira (Alkyne, Pd/Cu cat.) A->D E Buchwald-Hartwig (Amine, Pd cat.) A->E F 3-Aryl/Vinyl Pyrazines B->F G 3-Amino/Alkoxy/Thio Pyrazines C->G H 3-Alkynyl Pyrazines D->H I 3-Amino Pyrazines E->I

Caption: Reactivity and synthetic potential of the building block.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating synthetic innovation. Its dual-handle nature allows for sequential and controlled functionalization, providing a reliable and efficient route to a wide array of complex pyrazine derivatives. The protocols detailed herein, grounded in established chemical principles, offer a starting point for researchers to harness the full potential of this versatile scaffold. By understanding the causality behind the reaction conditions and the inherent reactivity of the molecule, scientists and drug development professionals can confidently integrate this building block into their synthetic strategies, paving the way for the discovery of new medicines and materials.

References

  • Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 121028.
  • D. A. Black, B. A. Arndtsen. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Saeed, A., et al. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC. [Link]

  • Comprehensive Organic Chemistry II, (2013). Pyrazines.
  • RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

  • PMC. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • OUCI. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

  • Li, X. (2024).
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]

Sources

Application Notes and Protocols for the Catalytic Synthesis of 2-(Butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and capacity for hydrogen bonding make it a valuable pharmacophore in the design of biologically active molecules.[1] Specifically, 2-(butan-2-yloxy)-3-chloropyrazine serves as a critical intermediate in the synthesis of various pharmaceutical agents. The strategic introduction of the butan-2-yloxy group at the C2 position and the retention of the chlorine atom at the C3 position allow for subsequent functionalization, making the development of efficient and selective catalytic methods for its synthesis a topic of significant interest to researchers and drug development professionals.

This document provides a comprehensive guide to the catalytic synthesis of this compound, with a primary focus on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and compare different catalytic approaches to guide the practicing chemist in selecting the optimal conditions for their specific needs.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloropyrazine with butan-2-ol. The electron-deficient nature of the pyrazine ring, further activated by the two electron-withdrawing chlorine atoms, facilitates the attack of nucleophiles.[1] The regioselectivity of the reaction, favoring substitution at the C2 position, is a key consideration.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The butoxide anion, generated in situ from butan-2-ol and a suitable base, acts as the nucleophile and attacks one of the electron-deficient carbon atoms of the pyrazine ring bearing a chlorine atom. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The negative charge in the Meisenheimer complex is delocalized over the pyrazine ring. The subsequent departure of a chloride ion restores the aromaticity of the ring, yielding the desired this compound product.

The choice of catalyst and reaction conditions can significantly influence the rate and selectivity of this reaction. While the reaction can proceed thermally, catalytic methods offer milder conditions, improved yields, and better control over side reactions.[1]

Catalytic Approaches

Several catalytic systems can be employed for the synthesis of 2-alkoxypyrazines. The most common approaches involve the use of copper or palladium catalysts, which can facilitate the C-O bond formation.

Copper-Catalyzed C-O Coupling

Copper-catalyzed C-O coupling reactions, often referred to as Ullmann-type reactions, are a well-established method for forming aryl ethers.[2] While traditionally requiring harsh conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. These systems often employ ligands that stabilize the copper catalyst and facilitate the reaction.[2][3]

Palladium-Catalyzed C-O Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] While more commonly associated with C-N and C-C bond formation, palladium catalysts can also be effective for C-O coupling reactions.[5] These reactions typically involve a palladium precursor, a phosphine ligand, and a base.[6]

For the synthesis of this compound, a base-mediated, non-catalyzed SNAr approach is often sufficient and cost-effective. However, for more challenging substrates or to achieve higher yields under milder conditions, catalytic methods can be advantageous.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a base-mediated nucleophilic aromatic substitution reaction.

Protocol: Base-Mediated Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials and Equipment:

  • 2,3-Dichloropyrazine

  • Butan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Workflow Diagram:

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoh Prepare NaH suspension in THF add_alcohol Add Butan-2-ol dropwise at 0 °C prep_naoh->add_alcohol 1 stir_rt Stir at room temperature add_alcohol->stir_rt 2 add_pyrazine Add 2,3-Dichloropyrazine solution stir_rt->add_pyrazine 3 monitor_rxn Monitor reaction by TLC/GC-MS add_pyrazine->monitor_rxn 4 quench Quench with sat. aq. NH4Cl monitor_rxn->quench 5 extract Extract with organic solvent quench->extract 6 wash Wash with brine extract->wash 7 dry Dry over MgSO4 wash->dry 8 concentrate Concentrate in vacuo dry->concentrate 9 purify Purify by column chromatography concentrate->purify 10 catalytic_cycle CuI Cu(I)X CuOR Cu(I)OR CuI->CuOR Ligand Exchange OxAdd Oxidative Addition CuIII Ar-Cu(III)(OR)X CuIII->CuI Reductive Elimination Product Ar-OR CuIII->Product RedElim Reductive Elimination ArX 2,3-Dichloropyrazine ArX->CuOR ROH Butan-2-ol + Base ROH->CuI CuOR->CuIII Oxidative Addition

Sources

Application Notes & Protocols: Strategic Functionalization of 2-(Butan-2-yloxy)-3-chloropyrazine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics, including the proteasome inhibitor Bortezomib and the anti-diabetic Glipizide.[1][2] Its electron-deficient nature and capacity for hydrogen bonding make it a frequent component in kinase inhibitors and other targeted therapies.[1][3] 2-(Butan-2-yloxy)-3-chloropyrazine emerges as a highly versatile and strategic building block. The presence of a reactive chlorine atom ortho to a pyrazine nitrogen allows for facile displacement via Nucleophilic Aromatic Substitution (SNAr), providing a robust entry point for molecular diversification.[4][5] The sec-butoxy group serves to modulate solubility and can engage in specific hydrophobic interactions within a target's binding pocket.

This guide provides an in-depth exploration of the reaction of this compound with various nucleophiles, elucidating the underlying mechanistic principles and offering detailed, field-proven protocols for its application in the synthesis of novel compound libraries.

Pillar 1: The Scientific Rationale of SNAr on the Pyrazine Core

Mechanism and Inherent Reactivity

The pyrazine ring is inherently electron-deficient due to the inductive effect of its two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a reactivity pattern that is the inverse of electron-rich rings like benzene.[4][5][6] The reaction of this compound proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.

The key steps are:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-3 position, which is activated by both the adjacent ring nitrogen and the chlorine leaving group. This forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.

  • Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the electronegative nitrogen atom at position 4, a crucial factor for the reaction's feasibility.[7] This is analogous to the stabilization seen in nucleophilic substitution on pyridine at the 2- and 4-positions.[7]

  • Rearomatization: The intermediate collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrazine ring, yielding the final substituted product.

While the two-step addition-elimination model is widely accepted, some computational and experimental evidence suggests that for certain heterocyclic systems, the reaction may proceed through a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single transition state.[8] However, for practical synthetic planning, the stepwise model provides an excellent predictive framework.

Causality Behind Experimental Design

The success of the SNAr reaction hinges on the judicious selection of several key parameters:

  • The Nucleophile: The reaction is amenable to a wide range of N-, S-, and O-centered nucleophiles. Primary and secondary amines, thiols, and alkoxides are common choices. The nucleophilicity of the attacking species is a primary driver of reaction rate.

  • The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents effectively solvate the counter-ion of the nucleophile (if present) and the charged Meisenheimer intermediate without interfering with the nucleophile's reactivity. In some modern, green chemistry approaches, water has been shown to be an effective solvent for SNAr on chloroheterocycles.[9]

  • The Base: When using nucleophiles like amines or thiols, a base is required to neutralize the HCl generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). For alcohol nucleophiles, a strong base like sodium hydride (NaH) is used to first generate the more potent alkoxide nucleophile.

  • Temperature: While the pyrazine ring is activated, heating is often necessary to provide sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. Reaction temperatures typically range from 60 °C to 120 °C.

Pillar 2: Validated Protocols for Nucleophilic Substitution

These protocols are designed as robust starting points for exploration. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction times and conditions for specific substrates.

Protocol 1: General Procedure for Amination

The introduction of amine functionalities is a cornerstone of modern medicinal chemistry, particularly for developing kinase inhibitors where the amine can act as a critical hydrogen bond donor or acceptor in the kinase hinge region.[1]

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or MeCN) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative Conditions for Amination Reactions

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Time (h)Notes
MorpholineK₂CO₃DMF906-12Generally high yielding and clean.[9]
AnilineCs₂CO₃Dioxane10012-24Weaker nucleophilicity may require higher temp.
BenzylamineDIPEAMeCN80 (Reflux)4-8Stronger nucleophile, faster reaction.
PiperidineK₂CO₃DMSO1004-10Highly reactive, monitor closely.
Protocol 2: General Procedure for Thiolation

Thioether-substituted pyrazines are valuable intermediates and have been explored for various biological activities. Reactions with sulfur nucleophiles are often highly efficient.[10][11]

Step-by-Step Methodology:

  • Nucleophile Preparation: In a separate flask, dissolve the desired thiol (1.1 eq.) in DMF and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Stir for 30 minutes to generate the thiolate.

  • Reaction Setup: In the main reaction vessel, dissolve this compound (1.0 eq.) in DMF.

  • Addition: Slowly add the pre-formed thiolate solution to the chloropyrazine solution at room temperature.

  • Reaction Conditions: Heat the mixture to 60-80 °C.

  • Monitoring & Workup: Follow steps 5-8 from Protocol 1. The workup should be performed carefully, quenching any excess NaH with a slow addition of water or isopropanol at 0 °C before extraction.

Protocol 3: General Procedure for O-Arylation (Phenoxide Displacement)

This protocol allows for the synthesis of diaryl ether structures, which are prevalent in many biologically active molecules.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a dry reaction vessel, dissolve the desired phenol (1.2 eq.) in anhydrous DMF. Add NaH (1.3 eq., 60% dispersion) portion-wise at 0 °C and stir for 30 minutes until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in DMF to the phenoxide solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C.

  • Monitoring & Workup: Follow steps 5-8 from Protocol 1, again ensuring a careful quench of any residual NaH.

Pillar 3: Visualization of Mechanism and Workflow

Diagrams provide a clear, at-a-glance understanding of complex chemical processes.

Caption: General SNAr mechanism on the pyrazine core.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Reagent Setup (Chloropyrazine, Nucleophile, Base) B Add Anhydrous Solvent (e.g., DMF, MeCN) A->B C Heat to Target Temp (e.g., 80-100 °C) B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Workup (Quench, Extract) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterization (NMR, HRMS) G->H

Caption: Standard laboratory workflow for SNAr reactions.

Trustworthiness: A Self-Validating System

A robust protocol includes methods for validation and troubleshooting.

Reaction Monitoring and Product Characterization
  • TLC: Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to monitor the disappearance of the starting material (less polar) and the appearance of the product (more polar for amine products).

  • LC-MS: Provides rapid confirmation of reaction progress by tracking the mass-to-charge ratio (m/z) of the starting material and the expected product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. Key diagnostic signals include shifts in the aromatic protons of the pyrazine ring upon substitution.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the new molecule, providing definitive proof of a successful reaction.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Deactivated nucleophile.3. Ineffective base.1. Increase reaction temperature in 10-20 °C increments.2. For alcohols/thiols, ensure complete formation of the anion with NaH.3. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃).
Multiple Products 1. Side reactions at other functional groups.2. Decomposition at high temperatures.1. Use protecting groups if the nucleophile has other reactive sites.2. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Product and starting material have similar polarity.2. Residual DMF in the crude product.1. Try a different eluent system or a different stationary phase (e.g., alumina).2. Ensure thorough aqueous workup; co-evaporate with heptane to azeotropically remove DMF.

References

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A. Retrieved February 19, 2026, from [Link]

  • Fukunaga, K., et al. (2004). Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Retrieved February 19, 2026, from [Link]

  • West, C. A., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. Retrieved February 19, 2026, from [Link]

  • Luo, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][10][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Retrieved February 19, 2026, from [Link]

  • Sato, N. (n.d.). Pyrazines. Comprehensive Organic Functional Group Transformations II. Retrieved February 19, 2026, from [Link]

  • Bram, G., et al. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Retrieved February 19, 2026, from [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. Retrieved February 19, 2026, from [Link]

  • Bram, G., et al. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Retrieved February 19, 2026, from [Link]

  • Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. (2022). International Journal of Pharmaceutical Science Invention. Retrieved February 19, 2026, from [Link]

  • Wang, H., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and reactions of Pyrazine. (2018). Slideshare. Retrieved February 19, 2026, from [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved February 19, 2026, from [Link]

  • Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved February 19, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

Sources

Application Notes and Protocols: High-Throughput Screening for 2-(butan-2-yloxy)-3-chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(butan-2-yloxy)-3-chloropyrazine scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have the potential to modulate a wide range of biological targets, making them attractive candidates for drug discovery campaigns. High-throughput screening (HTS) is a critical first step in identifying bioactive compounds from large chemical libraries.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection, development, and implementation of robust HTS assays tailored for the evaluation of this compound derivatives.

The primary objective of any HTS campaign is to efficiently and accurately identify "hits"—compounds that exhibit a desired biological activity.[3] This requires assays that are not only sensitive and reproducible but also amenable to automation and miniaturization.[3][4] The choice between biochemical and cell-based assay formats is a critical decision that depends on the specific research question and the nature of the biological target.[1][5][6] Biochemical assays offer a direct measure of a compound's effect on a purified target, such as an enzyme or receptor, in a controlled, cell-free environment.[1][5] In contrast, cell-based assays provide insights into a compound's activity within a more physiologically relevant cellular context, capturing effects on signaling pathways, cell viability, or other cellular phenotypes.[7][8][9]

This guide will detail three distinct HTS assay methodologies: a biochemical Fluorescence Polarization assay, a homogeneous AlphaLISA® assay, and a cell-based viability assay. For each, we will explore the underlying principles, provide step-by-step protocols, and discuss the critical parameters for ensuring data quality and reliability.

The HTS Workflow: A Strategic Overview

A successful HTS campaign follows a structured workflow designed to maximize efficiency and minimize false positives and negatives. The journey from a large compound library to a set of validated hits involves several key stages, each with its own set of considerations.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development & Optimization Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Iterative Optimization Primary_Screen Primary HTS of Compound Library Assay_Val->Primary_Screen Proceed to HTS Hit_ID Hit Identification Primary_Screen->Hit_ID Data Analysis Hit_Conf Hit Confirmation & Dose-Response Hit_ID->Hit_Conf Confirmed Hits Ortho_Assay Orthogonal & Counter-Screens Hit_Conf->Ortho_Assay Validation SAR_Studies Structure-Activity Relationship (SAR) Ortho_Assay->SAR_Studies Lead Prioritization

Caption: A generalized workflow for a high-throughput screening campaign.

Critical Assay Validation Parameter: The Z'-Factor

Before embarking on a full-scale HTS campaign, it is imperative to validate the chosen assay's robustness. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[10][11][12] It takes into account both the dynamic range of the signal and the variability of the data.[10]

The formula for calculating the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control, respectively.

  • μn and σn are the mean and standard deviation of the negative control, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation between positive and negative controls, suitable for HTS.[5][10][12][13]
0 to 0.5MarginalThe assay may be acceptable, but improvements are recommended to reduce variability.[13]
< 0UnacceptableSignificant overlap between control signals; the assay is not reliable for screening.[13]

A Z'-factor of ≥ 0.5 is generally considered the benchmark for a reliable and robust HTS assay.[10][14]

Assay Protocol 1: Fluorescence Polarization (FP) for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[15] It is particularly well-suited for studying the binding of small molecule inhibitors to larger protein targets, such as kinases.[15][16] The assay measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a protein. When the small tracer is unbound, it tumbles rapidly, resulting in low polarization of emitted light. When bound to the much larger protein, its rotation is slowed, leading to an increase in the polarization of the emitted light. Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.[17]

Visualizing the FP Assay Principle

FP_Principle cluster_0 Low Polarization (No Inhibition) cluster_1 High Polarization (Inhibition) cluster_2 Competition by Inhibitor Unbound_Tracer Fluorescent Tracer (Rapid Tumbling) Emission_1 Depolarized Emitted Light Unbound_Tracer->Emission_1 Emits Excitation_1 Polarized Excitation Light Excitation_1->Unbound_Tracer Excites Bound_Complex Kinase + Tracer (Slow Tumbling) Emission_2 Polarized Emitted Light Bound_Complex->Emission_2 Emits Inhibitor_Complex Kinase + Inhibitor Bound_Complex->Inhibitor_Complex Inhibitor Displaces Tracer Excitation_2 Polarized Excitation Light Excitation_2->Bound_Complex Excites Free_Tracer Displaced Tracer (Rapid Tumbling)

Caption: The principle of a competitive Fluorescence Polarization assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Kinase Solution: Dilute the purified kinase to a working concentration (e.g., 2X the final concentration) in assay buffer. The optimal concentration should be determined empirically during assay development.

    • Fluorescent Tracer Solution: Dilute the fluorescently labeled ligand or substrate to a working concentration (e.g., 2X final concentration) in assay buffer. The tracer concentration should ideally be at or below its Kd for the kinase to ensure assay sensitivity.

    • Compound Plates: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Then, dilute these into assay buffer to create working compound solutions. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.[14]

    • Controls: Prepare solutions for positive (no inhibitor, maximum polarization) and negative (no kinase, minimum polarization) controls.

  • Assay Procedure (384-well format):

    • Add 5 µL of the compound solution or control to the appropriate wells of a low-volume, black 384-well plate.

    • Add 5 µL of the kinase solution to all wells except the negative controls (add 5 µL of assay buffer instead).

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (mP_sample - mP_neg) / (mP_pos - mP_neg)).

    • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example FP Assay Validation
ParameterValueInterpretation
Positive Control (mP)250 ± 10High polarization, indicating tracer-kinase binding.
Negative Control (mP)50 ± 5Low polarization, representing the unbound tracer.
Signal-to-Background5.0A robust signal window.
Z'-Factor 0.75 Excellent assay quality, suitable for HTS. [10]

Assay Protocol 2: AlphaLISA® for Protein-Protein Interaction Inhibition

Principle: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and versatile for studying biomolecular interactions.[18][19][20] The assay utilizes two types of beads: Donor beads and Acceptor beads.[20][21] One interacting partner is captured on the Donor bead, and the other on the Acceptor bead. When the two proteins interact, the beads are brought into close proximity (within 200 nm).[18] Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules, which travel to the nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 615 nm.[18][19] Compounds that disrupt this protein-protein interaction will prevent the beads from coming close, leading to a decrease in the AlphaLISA® signal.

Visualizing the AlphaLISA® Assay Principle

AlphaLISA_Principle cluster_0 Signal Generation (Interaction) cluster_1 Energy Transfer Donor Donor Bead ProteinA Protein A Donor->ProteinA Biotin-Strep SingletO2 Donor->SingletO2 ~200nm Acceptor Acceptor Bead ProteinB Protein B Acceptor->ProteinB Antibody Emission 615nm Emission Acceptor->Emission ProteinA->ProteinB Interaction Excitation 680nm Excitation Excitation->Donor SingletO2->Acceptor

Caption: The mechanism of signal generation in an AlphaLISA® assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • AlphaLISA® Buffer: Use the manufacturer-provided buffer.

    • Biotinylated Protein A: Prepare a working solution at 2X the final concentration.

    • Tagged Protein B: Prepare a working solution at 2X the final concentration.

    • Acceptor Beads: Prepare a 2X working solution of Acceptor beads conjugated to an antibody recognizing the tag on Protein B.

    • Streptavidin-Coated Donor Beads: Prepare a 2X working solution. Note: Donor beads are light-sensitive and should be handled under subdued light.[20]

    • Compound Plates: Prepare as described in the FP assay protocol.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of compound solution or control to the appropriate wells of a white, 384-well microplate.

    • Add 2.5 µL of the Biotinylated Protein A and Tagged Protein B mixture to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Add 5 µL of the Acceptor bead solution to all wells.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Add 10 µL of the Streptavidin-Coated Donor bead solution to all wells under subdued lighting.

    • Seal the plate and incubate for 60-120 minutes at room temperature in the dark.

    • Measure the signal on an AlphaLISA®-compatible plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no protein) from all data points.

    • Normalize the data to the positive (no inhibitor) and negative (no Protein A) controls.

    • Calculate IC50 values as described for the FP assay.

Data Presentation: Example AlphaLISA® Assay Performance
ParameterValue (Counts)Interpretation
Positive Control250,000 ± 15,000High signal, indicating robust protein-protein interaction.
Negative Control2,500 ± 500Low background signal.
Signal-to-Background100An excellent, wide assay window.
Z'-Factor 0.82 Outstanding assay quality, ideal for HTS. [10]

Assay Protocol 3: Cell-Based Viability/Cytotoxicity Assay

Principle: Cell-based assays are essential for determining if a compound's activity in a biochemical screen translates to a cellular effect and for identifying potential cytotoxicity.[7][22] Many commercial kits are available for measuring cell viability, often based on one of two common principles:

  • ATP Measurement (e.g., CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which is a marker of metabolically active, viable cells.[7][22] A decrease in luminescence indicates cell death or metabolic inactivity.

  • Metabolic Reduction (e.g., resazurin/alamarBlue®): In this fluorometric or colorimetric assay, viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[7] A decrease in the fluorescent signal is proportional to the loss of cell viability.

Visualizing the Cell-Based Assay Workflow

Cell_Assay_Workflow Seed Seed Cells in Microplate Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Treat Add Pyrazine Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treatment Period Treat->Incubate2 Add_Reagent Add Viability Reagent (e.g., ATP-lite) Incubate2->Add_Reagent Incubate3 Incubate (10-30 min) Add_Reagent->Incubate3 Read Read Plate (Luminescence/Fluorescence) Incubate3->Read

Caption: A typical workflow for a cell-based viability assay.

Step-by-Step Protocol (using an ATP-based assay)
  • Cell Culture and Plating:

    • Culture the chosen cell line under standard conditions.

    • Harvest cells and perform a cell count.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 cells/well) and plate 50 µL into a white, clear-bottom 96- or 384-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the cell plate and add the medium containing the compounds.

    • Include positive controls (e.g., a known cytotoxic agent like staurosporine) and negative controls (vehicle, e.g., 0.1% DMSO).

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the cell plate and the ATP measurement reagent to room temperature.

    • Add a volume of the reagent equal to the volume of culture medium in the well (e.g., 50 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle-treated cells (100% viability) and a no-cell control or a potent cytotoxin (0% viability).

    • Plot the % viability against compound concentration and determine the CC50 (cytotoxic concentration 50%) or GI50 (growth inhibition 50%) values.

Data Presentation: Example Cell Viability Data
CompoundTarget IC50 (Biochemical)Cell Viability CC50Selectivity Index (CC50/IC50)
Derivative A0.1 µM25 µM250
Derivative B0.5 µM1.0 µM2
Derivative C> 50 µM> 50 µM-

Interpretation:

  • Derivative A shows good potency against its target and a large therapeutic window, making it a promising lead.

  • Derivative B is potent but also cytotoxic, indicating a narrow therapeutic window and potential off-target effects.

  • Derivative C is inactive in both assays.

Conclusion

The successful identification of lead compounds from a library of this compound derivatives hinges on the strategic selection and rigorous validation of high-throughput screening assays. By employing a multi-faceted approach that includes both biochemical and cell-based methods, researchers can gain a comprehensive understanding of a compound's activity. The detailed protocols for Fluorescence Polarization, AlphaLISA®, and cell viability assays provided herein offer a robust framework for initiating an HTS campaign. Adherence to best practices in assay development, particularly the validation of assay performance using the Z'-factor, is paramount to ensuring the generation of high-quality, reproducible data that will drive the drug discovery process forward.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Vertex AI Search. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC.
  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Medium. (2017, October 18). High-Throughput Viability Assay Using an Autonomously Bioluminescent Cell Line.
  • BMG LABTECH. (n.d.). AlphaScreen.
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  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153.
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  • Revvity. (2008, December 15). Qualification of a DELFIA assay for the detection of anti-mouse IgG antibodies in human serum.
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  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
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  • ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase.
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  • University of Helsinki. (n.d.). High throughput chemical screening | Drug Discovery, Chemical Biology and Screening.
  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Environmental Studies (EVS) Institute. (2024, July 29). Advanced Detection with DELFIA: The Delayed Enhanced Lanthanide Fluorescence Immunoassay.
  • Delfia cell proliferation assay on the SpectraMax i3 Multi-Mode Microplate Reader. (n.d.).
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
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  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery.
  • DELFIA Protein Kinase assays. (n.d.).
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Application Notes & Protocols: 2-(Butan-2-yloxy)-3-chloropyrazine in the Preparation of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(Butan-2-yloxy)-3-chloropyrazine as a versatile intermediate in the synthesis of pharmaceutical ingredients. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its unique electronic properties and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide elucidates the chemical reactivity of this compound, focusing on its utility in nucleophilic aromatic substitution (S(N)Ar) reactions to construct complex molecular architectures. We present detailed, field-proven protocols for a representative synthetic transformation, including reaction setup, monitoring, workup, purification, and analytical characterization, while explaining the fundamental principles that govern these experimental choices.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in modern drug discovery.[4] Its electron-deficient nature and the presence of hydrogen bond acceptors contribute significantly to the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).[1] Marketed drugs containing the pyrazine moiety span a wide range of therapeutic areas, including oncology (Bortezomib), infectious diseases (Pyrazinamide), and virology (Favipiravir).[3]

The strategic functionalization of the pyrazine ring is paramount for modulating biological activity. Halogenated pyrazines, such as this compound, serve as powerful and versatile building blocks. The chloro-substituent at the 3-position acts as an excellent leaving group, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution (S(N)Ar) pathways.[5][6] The adjacent sec-butoxy group at the 2-position sterically and electronically modulates the reactivity of the C-Cl bond and provides a lipophilic handle to influence properties such as solubility and cell permeability. This guide focuses on harnessing this reactivity for the rational design and synthesis of novel pharmaceutical precursors.

Physicochemical Properties and Safety Protocols

Compound Profile

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 1247532-74-6[7]
Molecular Formula C₈H₁₁ClN₂O[7]
Molecular Weight 186.64 g/mol [7]
IUPAC Name This compound[7]
XLogP3 2.4[7]
Appearance (Assumed) Light yellow to colorless liquid or low-melting solidGeneral observation for similar compounds
Safety and Handling

As a substituted chloropyrazine, this compound requires careful handling in a controlled laboratory environment. While specific toxicity data for this exact molecule is not available, the following precautions are mandated based on the safety profiles of structurally related chloro-aromatic and pyrazine compounds.[8][9][10]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a flame-retardant laboratory coat. Ensure full skin coverage.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (S(N)Ar)

The primary utility of this compound in pharmaceutical synthesis lies in the facile displacement of the chloride atom by a wide range of nucleophiles. This reaction proceeds via a Nucleophilic Aromatic Substitution (S(N)Ar) mechanism.

Causality of Reactivity: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency withdraws electron density from the ring carbons, making them susceptible to nucleophilic attack. The chlorine atom at the 3-position further enhances the electrophilicity of this carbon and serves as a good leaving group. The reaction is initiated by the attack of a nucleophile on the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.[6][11]

Caption: General mechanism for S(N)Ar reactions.

Application Protocol: Synthesis of a Piperazine-Pyrazine Scaffold

To illustrate the practical application of this chemistry, we present a detailed protocol for the synthesis of 2-(Butan-2-yloxy)-3-(piperazin-1-yl)pyrazine , a hypothetical but representative pharmaceutical intermediate. Piperazine and its derivatives are common structural motifs in many CNS-active and anti-infective drugs, making this a relevant transformation.[12]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
This compound1247532-74-6186.641.00 g5.36Limiting Reagent
Piperazine110-85-086.140.92 g10.72.0 equivalents
Potassium Carbonate (K₂CO₃)584-08-7138.211.48 g10.7Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-For extraction & chromatography
Hexanes110-54-386.18~200 mL-For chromatography
BrineN/AN/A~50 mL-Saturated aq. NaCl
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g-For drying
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.36 mmol), piperazine (0.92 g, 10.7 mmol, 2.0 eq.), and finely powdered anhydrous potassium carbonate (1.48 g, 10.7 mmol, 2.0 eq.).

    • Causality: Using an excess of the nucleophile (piperazine) ensures complete consumption of the limiting reagent. Anhydrous potassium carbonate is a mild, non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and the Meisenheimer complex, accelerating the rate of S(N)Ar reactions. An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction. The specified temperature range is typically sufficient for S(N)Ar reactions on activated chloroazines without causing significant decomposition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. Use a mobile phase of 50% Ethyl Acetate in Hexanes. Visualize spots using a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.

    • Trustworthiness: TLC is a critical self-validation step. The disappearance of the starting material (Rf ~0.8) and the appearance of a new, more polar product spot (Rf ~0.2) provides a real-time assessment of reaction completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL). Rinse the reaction flask with Ethyl Acetate (50 mL) and add it to the separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Causality: The quench with water dissolves the inorganic salts (KCl, excess K₂CO₃) and the polar DMF solvent, allowing the desired organic product to be selectively extracted into the immiscible ethyl acetate layer.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of Ethyl Acetate.

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate is a neutral drying agent that removes the final traces of water before solvent evaporation.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80% EtOAc), containing 1% triethylamine.

    • Causality: Flash chromatography separates the desired product from unreacted piperazine and other impurities. The addition of a small amount of triethylamine to the eluent deactivates the acidic sites on the silica gel, preventing the basic product from tailing and ensuring a clean separation.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(Butan-2-yloxy)-3-(piperazin-1-yl)pyrazine as a pure compound. Determine the yield and proceed with characterization.

Analytical Characterization and Quality Control

Validation of the product's identity and purity is essential. The following data are hypothetical but representative for the target compound.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8-8.0 (2H, m, pyrazine-H), ~5.2 (1H, m, O-CH), ~3.6 (4H, t, piperazine-H), ~3.0 (4H, t, piperazine-H), ~1.7 (2H, m, CH₂), ~1.3 (3H, d, CH₃), ~0.9 (3H, t, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~155 (C-O), ~145 (C-N, piperazine), ~135-140 (pyrazine C-H), ~75 (O-CH), ~50 (piperazine CH₂), ~45 (piperazine CH₂), ~29 (CH₂), ~19 (CH₃), ~10 (CH₃).
LC-MS (ESI+) Calculated [M+H]⁺: 237.1706; Observed m/z: 237.2

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature. 2. Deactivated reagents (e.g., wet DMF). 3. Ineffective base.1. Increase temperature to 100-110 °C. 2. Ensure all reagents and solvents are anhydrous. 3. Use freshly powdered K₂CO₃ or a stronger base like Cs₂CO₃.
Multiple Byproducts 1. Reaction temperature too high. 2. Disubstitution of piperazine (if using a derivative).1. Lower the reaction temperature and increase reaction time. 2. Use a piperazine derivative with one N-H protected (e.g., Boc-piperazine), followed by a deprotection step.
Difficult Purification 1. Product streaking on silica column. 2. Co-elution of impurities.1. Add 1% triethylamine or ammonia in methanol to the eluent system. 2. Optimize the solvent gradient for better separation.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its well-defined point of reactivity at the C-3 position allows for the reliable and predictable introduction of a wide array of nucleophilic fragments via the S(N)Ar mechanism. The protocols and principles outlined in this guide demonstrate a robust pathway for leveraging this intermediate to construct complex, drug-like molecules. By understanding the causality behind the experimental choices, researchers can confidently adapt and apply these methods to accelerate the discovery and development of novel pyrazine-based therapeutic agents.

References

  • Current time inform
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  • Unequivocal role of pyrazine ring in medicinally important compounds: a review. (2013). PubMed.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Semantic Scholar.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
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  • A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing.
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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(butan-2-yloxy)-3-chloropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(butan-2-yloxy)-3-chloropyrazine. As a Senior Application Scientist, this document synthesizes technical data and practical insights to help you navigate common challenges and optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic butan-2-oxide displaces a chloride ion on the electron-deficient 2,3-dichloropyrazine ring. The pyrazine core, being a heteroaromatic system with two electron-withdrawing nitrogen atoms, is inherently activated towards such nucleophilic attacks.[1][2] The reaction is typically facilitated by a base in a suitable solvent. Understanding the interplay of reagents, conditions, and potential side reactions is critical for maximizing the yield and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this SNAr reaction can stem from several factors, primarily related to the nucleophilicity of the alcohol and the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Deprotonation of Butan-2-ol: Butan-2-ol itself is a weak nucleophile. For an efficient reaction, it needs to be deprotonated to the more potent butoxide nucleophile.

    • Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices as they irreversibly deprotonate the alcohol. If you are using weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensure the system is anhydrous, as water can compete with the alcohol in reacting with the base and the electrophile.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SNAr reaction by solvating the ions and influencing the reaction rate.

    • Solution: Employ polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[3][4] These solvents are effective at solvating the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic. Avoid protic solvents like water or ethanol, as they can solvate the nucleophile, reducing its reactivity.

  • Insufficient Reaction Temperature: Nucleophilic aromatic substitutions on heterocyclic systems often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. A good starting point is room temperature, followed by incremental heating to 50 °C, 80 °C, and even higher if necessary.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition or side-product formation.

  • Poor Quality of Starting Materials: The purity of 2,3-dichloropyrazine and butan-2-ol is paramount.

    • Solution: Ensure your 2,3-dichloropyrazine is pure and free from any acidic impurities that could quench the base. Butan-2-ol should be anhydrous. Commercially available anhydrous solvents are recommended.

Issue 2: Formation of Significant Impurities

Question: I am observing significant impurity peaks in my crude reaction mixture. What are these impurities and how can I minimize their formation?

Answer:

Impurity formation is a common challenge. The most likely side products in this synthesis are isomers, products of elimination, or products from reactions with residual water.

  • Isomeric Product (3-(butan-2-yloxy)-2-chloropyrazine): While the initial substitution is expected at the 2-position, a small amount of the isomeric product may form.

    • Mitigation: The electronic properties of the pyrazine ring generally favor substitution at the 2-position. This is typically a minor impurity. Purification by column chromatography should effectively separate the isomers.

  • Elimination Side Products from Butan-2-ol: Under strongly basic and high-temperature conditions, butan-2-ol can undergo dehydration to form a mixture of butenes (but-1-ene, cis-but-2-ene, and trans-but-2-ene).[5]

    • Mitigation: Avoid excessively high temperatures. If you are using a very strong base like KOtBu, which is itself bulky and a strong base, consider switching to a non-bulky strong base like NaH. Running the reaction at the lowest effective temperature will minimize this side reaction.

  • Hydroxypyrazine Impurities: If there is residual water in the reaction mixture, it can react with 2,3-dichloropyrazine to form chlorohydroxypyrazines.

    • Mitigation: Use anhydrous solvents and ensure your butan-2-ol is dry. If using solid bases like NaOH or KOH, ensure they are finely powdered and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[6][7]

  • Nucleophilic Attack: The butan-2-oxide anion attacks the electron-deficient carbon atom at the 2-position of the 2,3-dichloropyrazine ring, which bears a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the pyrazine ring and stabilized by the electron-withdrawing nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

Q2: What are the recommended starting material ratios?

A2: A slight excess of the nucleophile is generally recommended to drive the reaction to completion.

ReagentRecommended Molar RatioRationale
2,3-Dichloropyrazine1.0 equivalentLimiting reagent
Butan-2-ol1.1 - 1.5 equivalentsEnsures complete consumption of the starting pyrazine
Base (e.g., NaH)1.1 - 1.5 equivalentsTo fully deprotonate the butan-2-ol

Q3: What are the critical safety precautions for this reaction?

A3:

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Potassium tert-butoxide is also moisture-sensitive and corrosive.

  • Solvents: DMF and DMSO are combustible and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyrazines: Chlorinated pyrazines can be irritants. Avoid inhalation of dust and direct contact with skin.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2,3-dichloropyrazine) from the product. The product, being more polar than the starting material due to the ether linkage, will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q5: What is the best method for purifying the final product?

A5:

  • Work-up: After the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.[8] Alternatively, if the product is a solid, recrystallization from a suitable solvent system may be effective.

Experimental Workflow and Visualization

General Experimental Protocol
  • To a stirred solution of butan-2-ol (1.2 eq.) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2,3-dichloropyrazine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Proceed with the work-up and purification as described in the FAQ section.

Logical Relationship Diagram

Synthesis_Optimization Start Synthesis of this compound LowYield Problem: Low Yield Start->LowYield Impurity Problem: Impurities Start->Impurity SolutionYield1 Optimize Base (e.g., NaH, KOtBu) LowYield->SolutionYield1 SolutionYield2 Optimize Solvent (e.g., DMF, DMSO) LowYield->SolutionYield2 SolutionYield3 Optimize Temperature LowYield->SolutionYield3 SolutionImpurity1 Control Temperature Impurity->SolutionImpurity1 SolutionImpurity2 Use Anhydrous Conditions Impurity->SolutionImpurity2 SolutionImpurity3 Purify by Chromatography Impurity->SolutionImpurity3 Outcome Optimized Yield & Purity SolutionYield1->Outcome SolutionYield2->Outcome SolutionYield3->Outcome SolutionImpurity1->Outcome SolutionImpurity2->Outcome SolutionImpurity3->Outcome

Caption: Troubleshooting flowchart for synthesis optimization.

References

  • ResearchGate. Optimization of the reaction conditions for the synthesis of 2a. Available at: [Link]

  • ResearchGate. Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • UM Students' Repository. CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Chembeez. This compound, 95%. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

  • Slideshare. Synthesis and reactions of Pyrazine. Available at: [Link]

  • Preprints.org. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available at: [Link]

  • Google Patents. US2396066A - Preparation of 2-chloropyrazine.
  • ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. Available at: [Link]

  • National Library of Medicine. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available at: [Link]

  • White Rose Research Online. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available at: [Link]

  • J-STAGE. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available at: [Link]

  • PubMed. Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Available at: [Link]

  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • University of Glasgow. Studies In Pyrazine Chemistry. Available at: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Vaia. (a) The reaction of butan-2-ol with concentrated aqueous HBr goes with partial racemization, giving more inversion than retention of configuration. Propose a mechanism that accounts for racemization with excess inversion... Available at: [Link]

  • Chemistry LibreTexts. F. The Dehydration of Butan-2-ol. Available at: [Link]

  • Filo. 9. c. Write an equation for the preparation of butan-2-ol from... Available at: [Link]

  • The Good Scents Company. 2,3-dichloropyrazine. Available at: [Link]

  • Quora. What happens when 2,2-dichloropropane reacts with SbF3? Available at: [Link]

Sources

Technical Support Center: 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists. It synthesizes principles of nucleophilic aromatic substitution (


) with specific physicochemical properties of chloropyrazines.

Topic: Purification & Isolation Protocols Ticket ID: CHEM-SUP-PYR-003 Status: Resolved / Expert Verified

Executive Summary & Chemical Profile[1]

  • Target Molecule: 2-(butan-2-yloxy)-3-chloropyrazine

  • CAS Registry: (Analogous to 2-alkoxy-3-chloropyrazines)

  • Key Challenge: The synthesis (reaction of 2,3-dichloropyrazine with 2-butanol) is prone to over-reaction (formation of bis-ether) and hydrolysis (formation of pyrazinones).

  • Physicochemical Behavior:

    • State: Yellowish oil or low-melting solid (racemic mixture).

    • Volatility: Moderate to High. Amenable to vacuum distillation.[1]

    • Basicity: Weak (

      
       of conjugate acid < 1). Acid extraction is inefficient and may cause hydrolysis.
      

Reaction Optimization (Pre-Purification)

Minimizing the purification burden starts in the reactor. The most common user error is poor stoichiometry control.

Q: Why is my crude mixture containing >15% bis-substituted product? A: You likely used an excess of alkoxide or ran the reaction too hot. In 2,3-dichloropyrazine, the first chlorine activates the second position, but the introduction of an alkoxy group (electron-donating by resonance) deactivates the ring toward the second


 attack. However, at high temperatures (>60°C) or with >1.1 equivalents of base, the second substitution becomes competitive.

Corrective Protocol:

  • Stoichiometry: Use exactly 1.00 - 1.05 equivalents of 2-butanol.

  • Base: Use NaH or KOtBu in THF at 0°C to Room Temperature . Avoid reflux.

  • Addition: Add the alkoxide solution dropwise to the pyrazine solution (Inverse addition) to keep the pyrazine in local excess.

ReactionPathway SM 2,3-Dichloropyrazine (Starting Material) Mono This compound (Target Product) SM->Mono + 1 eq 2-BuOH (Fast, 0°C) Hydro 3-chloropyrazin-2-ol (Hydrolysis Impurity) SM->Hydro H2O / OH- Bis 2,3-di(butan-2-yloxy)pyrazine (Over-reaction Impurity) Mono->Bis + Excess 2-BuOH (Slow, Heat) Mono->Hydro Acid/Base Hydrolysis

Figure 1: Reaction pathways showing the kinetic window for mono-substitution versus thermodynamic byproducts.

Workup & Isolation Procedures

Phase 1: Aqueous Workup (Removal of Salts & Solvents)

Q: Can I use an acid wash to remove the starting material? A: NO. Pyrazines are very weak bases. Strong acid washes (e.g., 1M HCl) may protonate the product slightly but will primarily catalyze the hydrolysis of the ether or the chloride, generating the 2-hydroxypyrazine impurity which is difficult to separate.

Recommended Workup:

  • Quench: Pour reaction mixture into saturated

    
     (aq).
    
  • Extraction: Extract with Diethyl Ether (

    
    )  or MTBE . Avoid DCM if possible to prevent emulsion formation with pyrazinones.
    
  • Wash:

    • 
       (3x) to remove unreacted 2-butanol (miscible in water).
      
    • Brine (1x).

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    to ensure rapid water removal.
Phase 2: Purification Methods (Decision Matrix)
MethodScalePurity TargetProsCons
Vacuum Distillation >10 g~95%Scalable, solvent-freeRequires high vacuum (<1 mmHg); Thermal risk
Flash Chromatography <10 g>99%High resolutionConsumes solvent; Silica interaction
Protocol A: Vacuum Distillation (Preferred for Scale)

The boiling point difference between the dichloride (SM) and the mono-ether (Product) is sufficient for separation.

  • Equipment: Short-path distillation head or Vigreux column.

  • Pressure: High vacuum required (< 2 mmHg).

  • Fractions:

    • F1 (Fore-run): 2,3-Dichloropyrazine (lower boiling).

    • F2 (Main Fraction):Target Product .

    • Residue: Bis-ether and polymeric tars.

  • Note: If the pot temperature exceeds 140°C, stop. Pyrazines can decompose explosively at high temperatures if azid impurities are present (unlikely here, but general safety applies).

Protocol B: Flash Column Chromatography

Stationary Phase: Silica Gel (neutralized). Mobile Phase: Hexanes / Ethyl Acetate.[2]

Step-by-Step:

  • Pack: Slurry pack silica in 100% Hexanes.

  • Load: Load crude oil as a concentrated solution in minimal Hexanes/DCM.

  • Elution Gradient:

    • 0-2% EtOAc: Elutes unreacted 2,3-dichloropyrazine (High

      
      ).
      
    • 5-10% EtOAc: Elutes This compound (Target).

    • 20%+ EtOAc: Elutes Bis-ether and Hydroxypyrazines .

  • Detection: UV at 254 nm (Pyrazines are UV active).

PurificationLogic Start Crude Mixture Decision Scale > 10g? Start->Decision Distill Vacuum Distillation (<2 mmHg) Decision->Distill Yes Column Flash Chromatography (Hex/EtOAc) Decision->Column No Result1 Pure Product (Oil) Distill->Result1 Main Fraction Column->Result1 5-10% EtOAc Fraction

Figure 2: Decision tree for selecting the appropriate purification methodology based on scale.

Troubleshooting & FAQs

Q: I see a new spot on TLC that trails badly. What is it? A: This is likely 3-chloropyrazin-2-ol (or its tautomer, the pyrazinone).

  • Cause: Moisture in the reaction or aggressive acidic workup.

  • Removal: Wash the organic layer with 1M NaOH (rapidly). The phenol will deprotonate to the phenoxide and move to the aqueous layer. Warning: Prolonged exposure to NaOH can hydrolyze the chloride.

Q: My product is racemizing. Is this expected? A: Yes. 2-butanol is chiral. Unless you started with enantiopure (R)- or (S)-2-butanol, your product is a racemic mixture. If you used pure (S)-2-butanol and the product is racemic, the reaction mechanism likely proceeded via an


-like pathway (rare for pyrazines) or your base caused elimination-addition. Ensure temperature is kept low (<0°C) to enforce strict 

mechanism which retains stereochemistry.

Q: The product solidifies in the receiver flask during distillation. A: The melting point is near room temperature. Use a heat gun to gently warm the receiver or circulate warm water (30°C) in the condenser. Do not use ice water in the condenser, or the product will freeze and block the path, causing dangerous pressure buildup.

References

  • Synthesis of Alkoxypyrazines

    • Methodology: The reaction of chloropyrazines with alkoxides is a standard Nucleophilic Arom

      
      ).[3]
      
    • Source: Sato, N. (1980). "Studies on pyrazines." Journal of Heterocyclic Chemistry. (General reference for chloropyrazine reactivity).
    • Context: Confirms the deactivating nature of alkoxy groups, supporting the kinetic control str
  • Purification of Pyrazine Intermediates

    • Technique: Distillation and chromatography of halo-pyrazines.[2]

    • Source: U.S. Patent 3,291,802 (American Cyanamid Co). "2,3- and 2,6-dichloropyrazine by chlorination."[4]

    • URL:

    • Relevance: Describes the thermal stability and distill
  • Physical Properties of 2-Butoxyethanol (Side Reagent)

    • Data: Boiling point (171°C) serves as a reference for removing unreacted alcohol.
    • Source: NIST Chemistry WebBook, SRD 69.[5]

    • URL:

  • General Handling of Halopyrazines

    • Safety & Stability: BenchChem Application Notes on 2,5-Dichloropyrazine functionaliz
    • URL: (General industry standard protocols for pyrazine

      
      ).
      

Sources

Technical Support Center: Troubleshooting Side Products in 2-(butan-2-yloxy)-3-chloropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(butan-2-yloxy)-3-chloropyrazine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, helping you anticipate, identify, and mitigate the formation of common impurities and side products. The synthesis, a nucleophilic aromatic substitution (SNAr), is straightforward in principle but requires careful control to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

A: The synthesis is a classic nucleophilic aromatic substitution (SNAr). It involves the reaction of 2,3-dichloropyrazine with a sec-butoxide nucleophile. The pyrazine ring is electron-deficient due to the two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. The reaction proceeds by the addition of the butoxide to the pyrazine ring, forming a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion to restore aromaticity.

Q2: What is the single most common side product I should anticipate?

A: The most prevalent side product is 2,3-di(butan-2-yloxy)pyrazine . This arises from a second SNAr reaction where another molecule of sec-butoxide displaces the remaining chlorine atom on your desired product. This is especially common if the reaction is overheated, run for too long, or if an excess of the nucleophile or base is used.

Q3: How do reaction conditions primarily influence the formation of this disubstitution side product?

A: The key factors are stoichiometry, temperature, and reaction time.

  • Stoichiometry: Using more than one equivalent of 2-butanol and the corresponding base will directly drive the reaction toward the disubstituted product. Precise control, often using slightly less than one equivalent of the alcohol, is critical.

  • Temperature: Higher temperatures increase the rate of both the first and second substitution reactions. However, the activation energy for the second substitution on the now more electron-rich monosubstituted ring is often higher, meaning high temperatures disproportionately favor the formation of the disubstituted byproduct.

  • Reaction Time: Allowing the reaction to proceed long after the starting material (2,3-dichloropyrazine) is consumed will inevitably lead to the slow formation of the disubstituted product from the desired monosubstituted product.

Q4: Besides disubstitution, are there other significant byproducts?

A: Yes. Another common impurity is 2-chloro-3-hydroxypyrazine . This is formed if water is present in the reaction mixture. Water can be deprotonated by the strong base (e.g., NaH) to form hydroxide ions (OH⁻), which are also potent nucleophiles and can compete with the sec-butoxide. Additionally, under certain conditions, particularly with strong organometallic bases, dimerization of the starting material to form bipyrazine derivatives can occur, though this is less common in standard SNAr conditions.[1][2]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your synthesis and analysis.

Issue 1: My yield is low, and my post-reaction analysis (TLC/GC-MS) shows a large amount of unreacted 2,3-dichloropyrazine.

  • Probable Cause: The reaction has not gone to completion. This is typically due to insufficient activation of the nucleophile or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Base Activity: The most common cause is inactive or poor-quality base (e.g., sodium hydride that has oxidized). Use freshly opened, high-purity NaH or titrate your base to confirm its strength.

    • Ensure Anhydrous Conditions: Any moisture will consume the base, preventing the full deprotonation of 2-butanol. Ensure all glassware is oven-dried and solvents are rigorously dried before use.

    • Optimize Temperature: While high temperatures can cause side products, the reaction may not proceed efficiently at room temperature. Consider a modest increase in temperature (e.g., to 40-50 °C) while carefully monitoring the reaction progress by TLC or GC to find a balance between reaction rate and side product formation.

Issue 2: I have a significant, less polar spot on my TLC and a peak in my GC-MS with a molecular weight of 224.29 g/mol . What is it?

  • Probable Cause: This is almost certainly the disubstituted side product, 2,3-di(butan-2-yloxy)pyrazine . Its higher molecular weight and the replacement of a polar C-Cl bond with a less polar C-O bond make it appear as a distinct, less polar spot.

  • Troubleshooting Steps:

    • Confirm Identity: The mass (M+H⁺ ≈ 225.16) should confirm its identity. The ¹H NMR spectrum will also be simpler and symmetric compared to the desired product.

    • Mitigation Protocol:

      • Reduce the stoichiometry of 2-butanol and base to 0.95-0.98 equivalents relative to 2,3-dichloropyrazine.

      • Add the 2,3-dichloropyrazine solution slowly to the pre-formed alkoxide solution to maintain a low concentration of the pyrazine reactant.

      • Lower the reaction temperature and monitor carefully, stopping the reaction as soon as the starting material is consumed.

Issue 3: My mass spectrum shows a peak at 130.53 g/mol , and the product seems more polar than expected.

  • Probable Cause: This corresponds to the hydrolysis product, 2-chloro-3-hydroxypyrazine . This occurs when water contaminates the reaction, creating hydroxide nucleophiles.

  • Troubleshooting Steps:

    • Implement Rigorous Anhydrous Technique: Use a properly dried reaction solvent (e.g., THF, DMF) from a solvent purification system or distilled over a suitable drying agent. Dry the 2-butanol over molecular sieves.

    • Inert Atmosphere: Conduct the entire procedure, from reagent addition to quenching, under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the flask.

Issue 4: My reaction has produced a dark, intractable precipitate or a complex mixture of many unidentified products.

  • Probable Cause: The reaction conditions were too harsh, leading to degradation of the pyrazine ring or uncontrolled side reactions like dimerization. Using very strong bases like lithium diisopropylamide (LDA) can lead to the formation of bipyrazines.[2]

  • Troubleshooting Steps:

    • Re-evaluate Base Choice: For this SNAr, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are standard and effective. Avoid overly reactive organolithium bases unless a specific C-H activation is intended.

    • Control Temperature: Runaway exothermic reactions can cause decomposition. Ensure adequate cooling during the initial addition of reagents.

    • Purify Starting Materials: Impurities in the commercial 2,3-dichloropyrazine can sometimes lead to colored byproducts. Consider recrystallization or distillation of the starting material if purity is suspect.

Part 3: Data Summary and Optimized Protocol

Table of Common Side Products
Side Product NameChemical StructureMolecular Weight ( g/mol )Key Analytical Signatures
2,3-di(butan-2-yloxy)pyrazine C₁₂H₂₀N₂O₂224.29MS: M+H⁺ at ~225.16. TLC: Less polar than the desired product. ¹H NMR: Symmetrical, showing only one set of pyrazine and butoxy signals.
2-chloro-3-hydroxypyrazine C₄H₃ClN₂O130.53MS: M+H⁺ at ~131.01. TLC: More polar than the desired product. May exist in its tautomeric pyridinone form.
Unreacted Starting Material C₄H₂Cl₂N₂148.98MS: M+H⁺ at ~148.96. TLC: Starting reference spot.
Optimized Experimental Protocol to Minimize Side Products

This protocol is designed to favor the monosubstitution product through strict stoichiometric and temperature control.

1. Reagent Preparation:

  • Dry tetrahydrofuran (THF) by distilling from sodium/benzophenone or by passing it through an activated alumina column.

  • Ensure 2,3-dichloropyrazine is pure and dry.

  • Use a fresh bottle of sodium hydride (60% dispersion in mineral oil).

  • Dry 2-butanol over 3Å molecular sieves for at least 24 hours.

2. Reaction Setup:

  • Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

  • Weigh sodium hydride (0.98 eq) and add it to the flask. Wash the NaH three times with dry hexanes under argon to remove the mineral oil, then place the flask under a vacuum to remove residual hexanes.

  • Add dry THF to the flask to create a slurry.

3. Nucleophile Formation:

  • Cool the NaH/THF slurry to 0 °C in an ice bath.

  • Slowly add 2-butanol (0.98 eq) dropwise to the slurry.

  • Allow the mixture to warm to room temperature and stir for 30-45 minutes to ensure complete formation of the sodium sec-butoxide.

4. SNAr Reaction:

  • In a separate flask, dissolve 2,3-dichloropyrazine (1.0 eq) in a minimal amount of dry THF.

  • Add the 2,3-dichloropyrazine solution dropwise to the alkoxide solution at room temperature over 20-30 minutes.

  • Monitor the reaction progress every 15-30 minutes using TLC or GC-MS. The reaction is typically complete within 1-3 hours at room temperature. Avoid heating unless the reaction stalls completely.

5. Workup and Purification:

  • Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from unreacted starting material and the less polar disubstituted byproduct.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the primary reaction pathway and the competing side reactions.

sub 2,3-Dichloropyrazine prod This compound (Desired Product) sub->prod 1. 0.98 eq. Nuc 2. RT, 1-3h Optimal Path side2 2-chloro-3-hydroxypyrazine (Hydrolysis) sub->side2 1. H₂O + NaH -> NaOH 2. Competing Nucleophile nuc 2-Butanol + NaH nuc->prod side1 2,3-di(butan-2-yloxy)pyrazine (Disubstitution) prod->side1 1. >1.0 eq. Nuc 2. High Temp / Long Time water H₂O (Contaminant) water->side2

Caption: Reaction pathways in the synthesis of this compound.

References

  • Pyrazine Derivative Synthesis: While not specific to the target molecule, this article discusses general synthesis strategies and the formation of by-products in pyrazine chemistry.

    • Title: Pyrazine derivative synthesis in a continuous-flow system...
    • Source:Scientific Reports
    • URL: [Link]

  • Nucleophilic Substitution of Chloropyrazines: This paper describes various displacement reactions on chloropyrazines, highlighting the potential for disubstitution and rearrangements under different conditions.

    • Title: Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines
    • Source:Journal of the Chemical Society C: Organic
    • URL: [Link]

  • Byproducts from Chloropyrazine Reactions: This reference details the formation of dimeric bipyrazine byproducts, which can occur under specific basic conditions.

    • Title: Byproducts in the Synthesis of Di-2-pyrazinylmethane
    • Source:Technology and Educ
    • URL: [Link]

  • Regioselective SNAr on Dichloropyrazines: This study provides insight into the factors controlling which chlorine atom is substituted on unsymmetrical pyrazines, reinforcing the principles of electronic control in SNAr reactions.

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines
    • Source:ResearchG
    • URL: [Link]

  • General SNAr on Dichloropyrazines: This application note provides general schemes for the functionalization of dichloropyrazines, illustrating the common pathways of mono- and di-substitution. Title: Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols Source:Benchchem

Sources

Technical Support Center: Purifying 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the purity of 2-(butan-2-yloxy)-3-chloropyrazine. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to empower you to overcome common and complex hurdles in your purification workflow. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to address specific issues you may encounter during your experiments.

This center provides in-depth answers to common questions regarding the purification of this compound, a key intermediate in various research and development applications.

FAQ 1: What are the likely impurities in my sample of this compound and how can I identify them?

Answer:

Understanding the potential impurities is the foundational step in developing an effective purification strategy. Impurities in active pharmaceutical ingredients (APIs) or intermediates can arise from various sources, including starting materials, by-products from the synthesis, and degradation products.[1] For this compound, which is typically synthesized via a nucleophilic substitution reaction between a dichloropyrazine and butan-2-ol, the impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: The most common impurities are residual 2,3-dichloropyrazine and butan-2-ol.

    • By-products: Formation of isomeric products, such as 3-(butan-2-yloxy)-2-chloropyrazine, or di-substituted products like 2,3-di(butan-2-yloxy)pyrazine, can occur.[2][3]

    • Reagent-Related Impurities: Impurities originating from the reagents used, such as the base (e.g., sodium hydride, potassium tert-butoxide) or the solvent.[4]

  • Degradation Products: The pyrazine ring can be susceptible to hydrolysis or oxidation under certain conditions, leading to the formation of hydroxypyrazines or other degradation products.[1]

Identification Workflow:

A multi-technique approach is recommended for comprehensive impurity profiling.[5]

  • Initial Assessment (TLC): Thin-Layer Chromatography is a rapid, qualitative tool to visualize the number of components in your crude sample.

  • Chromatographic Separation (HPLC/GC):

    • High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique for purity assessment of non-volatile or thermally unstable compounds.[5][6][7] A reverse-phase C18 column is often a good starting point.

    • Gas Chromatography (GC): Excellent for separating volatile and semi-volatile compounds, making it ideal for detecting residual solvents and volatile starting materials.[5][8][9]

  • Structural Elucidation (MS/NMR):

    • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), it helps in determining the molecular weight of impurities.[2][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for definitively identifying unknown impurities.[4][10]

Workflow for Impurity Identification

crude Crude Product tlc Initial TLC Analysis crude->tlc hplc_gc HPLC / GC Purity Profile tlc->hplc_gc Proceed if multiple spots known Known Impurities Identified (Starting materials, expected by-products) hplc_gc->known Peaks match standards unknown Unknown Impurities Detected hplc_gc->unknown Unexpected peaks lcms LC-MS / GC-MS Analysis isolate Isolate Impurity via Preparative HPLC lcms->isolate For definitive structure nmr NMR Spectroscopy (if necessary) structure Structural Elucidation nmr->structure unknown->lcms isolate->nmr

Caption: Logical workflow for identifying impurities.

FAQ 2: What are the primary purification methods for this compound?

Answer:

The two primary workhorse techniques for purifying solid organic compounds like this compound are column chromatography and recrystallization . The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. It is highly effective for removing impurities with different polarities from the target compound.

  • When to Use: Ideal for complex mixtures containing multiple impurities or when impurities have very similar solubility profiles to the product, making recrystallization difficult.[4][11]

  • Stationary Phase: Silica gel is the most common choice for compounds of intermediate polarity.

  • Mobile Phase (Eluent): A non-polar solvent system is a good starting point. Based on purification strategies for similar pyrazine derivatives, a gradient of ethyl acetate in hexane (e.g., starting from 9:1 hexane/ethyl acetate) is a logical choice.[11][12] The optimal solvent system should place the target compound at an Rf of ~0.3 on a TLC plate.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[13][14] Impurities ideally remain in the cold solvent (mother liquor).[14]

  • When to Use: Best suited when the product is the major component (>90%) and the impurities are present in small amounts. It is often more scalable and cost-effective than chromatography.[15]

  • Solvent Selection: The key is finding a solvent (or solvent pair) in which the target compound is highly soluble when hot but poorly soluble when cold.[13] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and hexane.[16]

Troubleshooting Guide 1: Recrystallization Issues

My recrystallization attempt failed. What should I do?

Answer:

Recrystallization failures are common and usually fall into a few categories. The following table outlines common problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
The compound will not dissolve. 1. Insufficient solvent. 2. Incorrect solvent choice (compound is insoluble).1. Add more solvent in small increments until dissolution occurs at the boiling point. 2. Select a more polar solvent. Refer to solvent miscibility charts and the principle of "like dissolves like."[14]
The compound "oiled out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and cooling is too rapid.1. Choose a solvent with a lower boiling point.[14] 2. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.
Purity did not improve significantly. 1. The impurities have very similar solubility to the product. 2. Too much product crystallized too quickly, trapping impurities.1. Consider an alternative purification method like column chromatography. 2. Slow down the cooling process. Insulate the flask to ensure gradual crystal growth.
Very low recovery of the product. 1. Too much solvent was used, keeping the product dissolved even when cold. 2. The compound is significantly soluble in the cold solvent.1. Evaporate some of the solvent under reduced pressure and attempt to cool and crystallize again.[13] 2. Try a different solvent in which the compound is less soluble, or use a two-solvent (solvent/anti-solvent) system.[15]
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexane) to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Guide 2: Column Chromatography Issues

My column chromatography is providing poor separation. How can I improve it?

Answer:

Poor separation in column chromatography is a frequent challenge. Optimizing the parameters of your separation is key to achieving high purity.

Decision Tree for Troubleshooting Chromatography

start Poor Separation Observed problem_node What is the issue? start->problem_node no_separation No Separation (Rf values too close) problem_node->no_separation streaking Streaking / Tailing Bands problem_node->streaking cracking Cracked Column Bed problem_node->cracking solv_strength Adjust Solvent Strength no_separation->solv_strength Decrease eluent polarity overload Sample Overloaded? streaking->overload repack Repack Column Carefully cracking->repack solv_system Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) solv_strength->solv_system If no improvement acid_base Acidic/Basic Compound? overload->acid_base No reduce_load Reduce Sample Load overload->reduce_load Yes add_modifier Add Modifier to Eluent (e.g., 0.5% TEA or AcOH) acid_base->add_modifier Yes

Caption: Decision tree for troubleshooting column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system (e.g., hexane/ethyl acetate) that gives a well-separated spot for your target compound with an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the selected eluent (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

FAQ 3: How do I definitively confirm the purity of my final product?

Answer:

Confirming the purity of your final product requires robust analytical methods. For regulatory purposes and scientific rigor, relying on a single method is often insufficient. A combination of a primary chromatographic technique with an orthogonal method is best practice.[5]

Analytical TechniquePrinciplePrimary Use Case
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.The gold standard for purity determination of most organic compounds. Provides quantitative data (% purity by area).[5][6]
GC Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase.Excellent for quantifying volatile impurities and residual solvents.[5][8]
DSC (Differential Scanning Calorimetry) Measures the difference in heat flow between a sample and a reference as a function of temperature.An absolute method for determining the purity of highly crystalline samples (>98.5%) based on melting point depression.[5][10]
qNMR (Quantitative NMR) Integrates the signals of the target compound against a certified internal standard of known concentration.Provides a highly accurate, direct measure of purity without needing a reference standard of the analyte itself.

By systematically addressing potential impurities and employing robust purification and analytical techniques, you can confidently improve and validate the purity of your this compound, ensuring the quality and reliability of your subsequent research.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, RSC Publishing. Available at: [Link]

  • Pyrazine. SIELC Technologies. Available at: [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis. Available at: [Link]

  • Experiment 2: Recrystallization. Course Hero. Available at: [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. Available at: [Link]

  • A Simple Method for Determination of Chloropyramine in Tablets. Hindawi. Available at: [Link]

  • RECRYSTALLIZATION. ResearchGate. Available at: [Link]

  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. Available at: [Link]

  • Preparation of 2-chloropyrazine. Google Patents.
  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia. Available at: [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. J-STAGE. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Effect of Recrystallization on the Pharmaceutical Properties of Valsartan for Improved Therapeutic Efficacy. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Impurities in Pharmaceutical Substances. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available at: [Link]

  • A Review on Synthesis and Characterization of Impurities in Drugs. World Journal of Pharmaceutical Research. Available at: [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

Sources

Troubleshooting guide for 2-(butan-2-yloxy)-3-chloropyrazine reactions

[1]

Product Category: Heterocyclic Building Blocks / Halogenated Pyrazines Primary Application: Intermediate for

1

Module 1: Synthesis & Preparation ( Protocols)

Context: The synthesis typically involves the nucleophilic aromatic substitution (

Q1: Why is my reaction yielding significant amounts of the bis-substituted byproduct (2,3-di(butan-2-yloxy)pyrazine)?

Diagnosis: Loss of kinetic control. While the sec-butoxy group provides steric shielding that should discourage a second attack, the electron-deficient nature of the pyrazine ring makes the remaining chlorine highly activated. Troubleshooting Protocol:

  • Invert Addition Order: Do not add the dichloropyrazine to the alkoxide solution. Instead, dissolve 2,3-dichloropyrazine in THF (0.5 M) and cool to -10°C . Add the lithium or sodium 2-butoxide solution dropwise over 60 minutes.[1]

  • Stoichiometry: Limit the alkoxide to 0.98 – 1.05 equivalents . Excess base immediately attacks the product.[1]

  • Temperature: Maintain < 0°C. The activation energy difference between the first and second substitution is small; low temperature maximizes this window.[1]

Q2: I see a new impurity at RRT 0.85 that is not the bis-product. What is it?

Diagnosis: Likely 2-chloro-3-hydroxypyrazine (hydrolysis product).[1] Cause: Moisture in the 2-butanol or hygroscopic alkoxide base.[1] The pyrazine chlorides are labile and will hydrolyze with trace water, especially under basic conditions. Solution:

  • Dry 2-butanol over 3Å molecular sieves for 24h (target <50 ppm H₂O).

  • Use anhydrous THF as the co-solvent.

  • Verification: Check LCMS for [M+H]+ = 131/133 (Hydrolysis) vs 187/189 (Target).

Q3: Can I use NaH with 2-butanol directly?

Answer: Yes, but with a caveat. Risk: The formation of H₂ gas can create "hotspots" of high alkoxide concentration if the stirring is inefficient. Recommendation: Pre-form the sodium 2-butoxide in a separate vessel by refluxing NaH (60% dispersion) in anhydrous THF/2-butanol until H₂ evolution ceases. Transfer this homogenous solution to the cooled pyrazine solution.

Module 2: Cross-Coupling Reactions (Suzuki/Buchwald)

Context: Replacing the C3-Chlorine with aryl/heteroaryl groups.

Q4: My Suzuki coupling conversion stalls at 40-50% despite fresh catalyst. Why?

Diagnosis: Catalyst Poisoning (N-Binding). Pyrazines are excellent ligands.[1] The N1 and N4 nitrogens can coordinate to the Pd(0) or Pd(II) species, displacing the phosphine ligands and creating an inactive "palladacycle" resting state. Troubleshooting Protocol:

  • Ligand Switch: Switch to bulky, electron-rich ligands that prevent N-coordination through steric repulsion.

    • Recommended:XPhos , RuPhos , or P(t-Bu)₃ .

    • Avoid: PPh₃ or simple bidentates like dppe.[1]

  • Base Selection: The sec-butoxy group is acid-sensitive but stable to base.[1] However, strong bases can cause protodeboronation of the coupling partner. Use K₃PO₄ (mild, anhydrous) instead of Na₂CO₃.

Q5: Is the sec-butoxy group stable under Buchwald-Hartwig amination conditions?

Answer: Generally, yes. However, if using strong bases like NaOtBu at high temperatures (>100°C), you risk elimination of the sec-butyl group to form 2-butenes and 2-hydroxy-3-chloropyrazine (which then poisons the catalyst). Optimization:

  • Use Cs₂CO₃ or K₃PO₄ as the base.[1][2]

  • Keep reaction temperature ≤ 80°C .

  • Use a precatalyst (e.g., XPhos Pd G3 ) to initiate the reaction rapidly at lower temperatures.

Module 3: Stability & Storage

Q6: Can I remove the Boc-group from a downstream intermediate using 4M HCl/Dioxane?

Critical Warning: NO. Reason: The sec-butyl ether is a secondary alkyl ether. While more stable than tert-butyl, it is susceptible to acid-catalyzed cleavage (forming the pyrazinone) or elimination, especially because the pyrazine ring draws electron density, making the oxygen less basic but the carbocation (if formed) somewhat stabilized. Alternative:

  • Use TFA/DCM (1:4) at 0°C and monitor closely; quench immediately upon completion.

  • If possible, switch protecting groups to Cbz (hydrogenolysis) or Fmoc (base deprotection) for the amine partner to avoid acidic conditions entirely.

Visual Troubleshooting Guides

Figure 1: Synthesis Logic Flow ( )

Caption: Decision tree for optimizing the synthesis of this compound from 2,3-dichloropyrazine.

SNAr_OptimizationStartStart: Reaction AnalysisCheckLCMSCheck LCMS/HPLCStart->CheckLCMSBisSubIssue: Bis-substitution(>5%)CheckLCMS->BisSubPeak M+188HydrolysisIssue: Hydrolysis (OH)(>2%)CheckLCMS->HydrolysisPeak M+131LowConvIssue: Low Conversion(SM remaining)CheckLCMS->LowConvPeak M+149Sol_BisAction: Reduce Temp to -10°CAdd Alkoxide slowerCheck Stoichiometry (1.0 eq)BisSub->Sol_BisSol_HydroAction: Dry Solvents (KF <50ppm)Resublime 2,3-DCPHydrolysis->Sol_HydroSol_LowAction: Warm to RT slowlyCheck Base Quality (Titer)LowConv->Sol_Low

[1]

Figure 2: Catalyst Deactivation Mechanism

Caption: Mechanism of Pd-catalyst inhibition by the pyrazine nitrogen and the solution via bulky ligands.

Catalyst_InhibitionPd_ActiveActive CatalystL-Pd(0)CoordinationN-Coordination(Catalyst Poisoning)Pd_Active->CoordinationSmall Ligand (PPh3)OxAddOxidative Addition(Desired Path)Pd_Active->OxAddBulky Ligand (XPhos)Sterics block N-bindingPyrazineSubstrate:ChloropyrazinePyrazine->OxAddDead_CatInactive Complex[Pd(L)(Pyrazine)Cl]Coordination->Dead_Cat

[1]

Standardized Data Tables

Table 1: Chemical Properties & Reactivity Profile
PropertyValue / DescriptionImplication for Experiments
Molecular Weight 186.64 g/mol Use for stoichiometry calculations.[1]
LogP (Calc) ~2.3Lipophilic; requires organic solvents (EtOAc/Hex) for extraction.[1]
pKa (Conj. Acid) ~0.5 (Pyrazine N)Very weak base.[1] Protonates only in strong acid.[1]
Leaving Group Chloride (at C3)Activated for

and Pd-coupling.
Directing Effect Alkoxy (Ortho)Directs lithiation to C3 (blocked) or C6 (secondary).[1]
Stability Acid-LabileAvoid pH < 1.[1] Avoid high temp with Lewis acids.[1]
Table 2: Recommended Reaction Conditions
Reaction TypeReagentsCatalyst/LigandSolventTemp
Synthesis (

)
NaO-sBu (1.0 eq)N/ATHF (Anhydrous)-10°C

RT
Suzuki Coupling Ar-B(OH)₂, K₃PO₄Pd(OAc)₂ / XPhosDioxane/H₂O (10:[1]1)60-80°C
Buchwald Amination Amine, Cs₂CO₃Pd₂dba₃ / BrettPhosToluene80°C
Lithiation LiTMPN/ATHF-78°C

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Target: >95% Mono-substitution, <2% Bis-substitution.[1]

  • Preparation of Alkoxide: In a flame-dried flask under Argon, add NaH (60% in oil, 1.05 eq) and wash with hexanes (

    
    ). Suspend in anhydrous THF. Add anhydrous 2-butanol (1.1 eq) dropwise at 0°C. Stir at RT for 1h until clear (Solution A).
    
  • Substrate Solution: Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous THF (concentration 0.4 M) and cool to -10°C (ice/salt bath or cryostat).

  • Addition: Transfer Solution A to a dropping funnel. Add to the Substrate Solution dropwise over 1 hour .[1] Crucial: Keep internal temp < 0°C.

  • Workup: Once addition is complete, stir for 30 min at 0°C. Quench with sat. NH₄Cl.[1][3] Extract with EtOAc.[1][2] Wash organic layer with water (

    
    ) to remove any hydrolyzed pyrazinone.
    
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). The bis-substituted product is less polar and elutes first.[1]

Protocol B: Optimized Suzuki Coupling

Target: Coupling this compound with Phenylboronic Acid.

  • Charge: Add chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and XPhos Pd G3 precatalyst (2 mol%) to a vial.

  • Degas: Seal vial and purge with N₂ for 5 mins.

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 ratio, 0.2 M concentration).

  • Reaction: Heat to 60°C for 2 hours. Monitor by HPLC.

    • Note: If conversion stops, add 1 mol% more catalyst. Do not increase temp >80°C to avoid ether cleavage.[1]

References

  • Sato, N. (2011). Comprehensive Heterocyclic Chemistry III: Pyrazines and their Benzo Derivatives. Elsevier. (Fundamental reactivity of chloropyrazines and

    
     regioselectivity). 
    
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Basis for using bulky phosphines for deactivated chlorides).[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Ligand selection for heteroaryl chlorides).

  • Goossen, L. J., & Paetzold, J. (2004). Palladium-catalyzed synthesis of aryl ethers from aryl halides and alkoxides. Angewandte Chemie, 43(8), 1095. (Mechanistic insights into alkoxide compatibility).

Technical Support Center: Stability of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific stability data for 2-(butan-2-yloxy)-3-chloropyrazine is not extensively available in public literature. This guide is based on established principles of chemical stability, data from structurally related pyrazine and chlorinated heterocyclic compounds, and standard pharmaceutical forced degradation methodologies. The protocols and potential degradation pathways described herein are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] The molecule possesses functionalities susceptible to degradation, such as the ether linkage and the chloro-substituted pyrazine ring.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Inert atmosphere packaging is recommended to protect against oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, two primary degradation pathways are plausible:

  • Hydrolysis of the ether bond: This can be catalyzed by acidic or basic conditions, leading to the formation of 3-chloropyrazin-2-ol and butan-2-ol.[4][5][6]

  • Reactions involving the pyrazine ring and chloro-substituent: The pyrazine ring can undergo oxidation or photolytic degradation.[7][8] The chlorine atom may be susceptible to nucleophilic substitution, particularly under certain pH and temperature conditions.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: While specific incompatibility data is unavailable, it is advisable to avoid strongly acidic or basic excipients, which could catalyze hydrolysis.[1][2] Caution should also be exercised with excipients that may contain reactive peroxides, which could lead to oxidative degradation.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stored Sample

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to determine the mass of the unexpected peaks.[9] This can help in the tentative identification of degradation products.

  • Conduct Forced Degradation Studies: To confirm the identity of the degradants, perform a forced degradation study. This involves subjecting the compound to stress conditions to intentionally induce degradation.

  • Compare Chromatograms: Compare the chromatograms of the stressed samples with your stored sample to see if the unexpected peaks match any of the induced degradants.

Issue 2: Loss of Assay Potency Over Time

Possible Cause: Chemical instability and degradation of the compound.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dark, and dry).

  • Perform a Mass Balance Analysis: Quantify the parent compound and all degradation products in your sample. A good mass balance (95-105%) indicates that the loss in potency is likely due to the formation of the observed degradants.

  • Evaluate Formulation Components: If the compound is in a formulation, assess the potential for interactions with other components that could accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

Illustrative Data from Forced Degradation Study

Stress Condition% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 N HCl, 80°C, 2h15%3-chloropyrazin-2-ol
0.1 N NaOH, RT, 30min40%3-chloropyrazin-2-ol
3% H₂O₂, RT, 4h8%Oxidized pyrazine derivatives
Thermal (105°C, 24h)< 2%Minimal degradation
Photolytic (UV/Vis)25%Various photoproducts

Visualizations

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 80°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Expose to Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal (105°C, Solid) Stock->Thermal Expose to Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA-MS Analysis Neutralize->HPLC Identify Identify Degradants HPLC->Identify

Caption: Workflow of a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product 3-chloropyrazin-2-ol Parent->Hydrolysis_Product Acid/Base Oxidation_Product Oxidized Pyrazine Derivatives Parent->Oxidation_Product H2O2 Photolysis_Product Various Photoproducts Parent->Photolysis_Product UV/Vis Light

Caption: Potential degradation pathways.

References

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed. Available at: [Link]

  • Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. ACS Publications. Available at: [Link]

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV. Available at: [Link]

  • Photophysical and photobiological properties of natural chlorins with additional heterocyclic fragments. ResearchGate. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Photostability of different chlorine photosensitizers. ResearchGate. Available at: [Link]

  • Degradation behaviors of Isopropylphenazone and Aminopyrine and their genetic toxicity variations during UV/chloramine treatment. ResearchGate. Available at: [Link]

  • Synthesis of Csp 3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. PMC. Available at: [Link]

  • Pyrazines: occurrence, formation and biodegradation. PubMed. Available at: [Link]

  • Studies In Pyrazine Chemistry. University of Glasgow. Available at: [Link]

  • Pyrazines: Occurrence, formation and biodegradation. ResearchGate. Available at: [Link]

  • Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ACS Publications. Available at: [Link]

  • Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution. ResearchGate. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Inchem.org. Available at: [Link]

  • pH-dependent phase transition of chlorpromazine micellar solutions in the physiological range. PubMed. Available at: [Link]

  • Photo-stable platinated bacteriochlorins as potent photodynamic agents. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • This compound, 95%. Chembeez. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Photodegradation and phototoxicity of thioridazine and chlorpromazine evaluated with chemical analysis and aquatic organisms. PubMed. Available at: [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Bacterial degradation of chlorophenols and their derivatives. PMC. Available at: [Link]

  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. Available at: [Link]

  • Kinetics of alkoxysilanes hydrolysis: An empirical approach. ScienceOpen. Available at: [Link]

  • the study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. Available at: [Link]

  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher. Available at: [Link]

  • US4395563A - Hydrolysis of alkoxysilanes. Google Patents.
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available at: [Link]

    • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Critical review of the analytical methods for determining the mycotoxin patulin in food matrices. SciSpace. Available at: [Link]

  • 2-(butan-2-yl)-4-chloropyrimidine (C8H11ClN2). PubChem. Available at: [Link]

  • 2-(3-Butynyloxy)tetrahydro-2H-pyran. PubChem. Available at: [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Molecule Profile & Stability Overview

Welcome to the technical support hub for 2-(butan-2-yloxy)-3-chloropyrazine . As a researcher working with this intermediate, you are likely utilizing it as a scaffold for nucleophilic aromatic substitution (


) or as a precursor in the synthesis of pyrazine-based pharmaceuticals (e.g., analogs of Selexipag or similar prostacyclin receptor agonists).

This molecule possesses two distinct reactive centers that define its degradation profile:

  • The Pyrazine Core (C-3 Position): The chlorine atom is activated by the electron-deficient pyrazine ring, making it highly susceptible to hydrolysis and nucleophilic attack.

  • The Alkoxy Side Chain (C-2 Position): The sec-butoxy ether linkage is sensitive to acid-catalyzed cleavage and oxidative radical abstraction at the benzylic-like methine position.

This guide addresses specific stability issues ("Why is my peak disappearing?") with mechanistic insights and validated troubleshooting protocols.

Module 1: Hydrolytic Instability & pH Sensitivity

User Query:

"I am observing a significant loss of assay (approx. 15%) after stirring the compound in 0.1 M HCl for 4 hours. A new peak has appeared at a lower retention time. Is this normal?"

Technical Diagnosis:

Yes, this is expected behavior. The compound undergoes two competing hydrolytic pathways depending on the pH.

  • Acidic Conditions (pH < 3): The ether oxygen protonates, facilitating ether cleavage (via

    
    /
    
    
    
    mechanisms), releasing 2-butanol and forming 3-chloropyrazin-2-ol (tautomerizing to 3-chloropyrazin-2(1H)-one).
  • Basic/Neutral Conditions (pH > 7): The hydroxide ion acts as a nucleophile, attacking the C-3 position to displace the chloride (

    
    ), forming 2-(butan-2-yloxy)-3-hydroxypyrazine .
    
Troubleshooting Protocol: pH Rate Profiling

To confirm the degradation mechanism in your specific matrix, perform the following stress test.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile (ACN).

  • Buffer Setup: Prepare 10 mL aliquots of:

    • 0.1 N HCl (Acidic Stress)

    • Phosphate Buffer pH 7.0 (Neutral)

    • 0.1 N NaOH (Alkaline Stress)

  • Incubation: Spike 1 mL of stock into 9 mL of each buffer. Incubate at 60°C for 4 hours.

  • Quenching: Neutralize acid samples with base (and vice versa) to pH 7.0 immediately before analysis.

  • Analysis: Inject onto HPLC (C18 column, Gradient ACN/Water + 0.1% Formic Acid).

Data Interpretation:

Condition Primary Degradant Observed Mechanism
0.1 N HCl 3-chloropyrazin-2-ol (Early eluting) Ether Cleavage (Acid Catalyzed)

| 0.1 N NaOH | 2-(butan-2-yloxy)-3-hydroxypyrazine |


 (Chloride Displacement) |

Module 2: Oxidative Degradation

User Query:

"My sample has developed a slight yellow discoloration after storage, and LC-MS shows a mass shift of +16 Da. Is this an impurity or a degradation product?"

Technical Diagnosis:

The +16 Da shift confirms oxidation . Pyrazines are nitrogen-rich heterocycles prone to


-oxidation. However, the sec-butoxy group also presents a risk of oxidative dealkylation.
  • N-Oxidation: Formation of This compound-1-oxide (or 4-oxide). This is the dominant pathway using peroxide stressors.

  • Side-Chain Oxidation: Radical abstraction of the methine proton (adjacent to the ether oxygen) leads to a hydroperoxide intermediate, which decomposes to release 2-butanone and 3-chloropyrazin-2-ol .

Visualization: Degradation Pathways

DegradationPathways Parent This compound (Parent API) Hydrolysis_Acid 3-chloropyrazin-2-ol (+ 2-Butanol) Parent->Hydrolysis_Acid Acid Hydrolysis (Ether Cleavage) [H+ / Heat] Hydrolysis_Base 2-(butan-2-yloxy)-3-hydroxypyrazine (Tautomer: Pyrazinone) Parent->Hydrolysis_Base Base Hydrolysis (SNAr - Cl displacement) [OH-] Oxidation_NOxide N-Oxide Derivative (+16 Da) Parent->Oxidation_NOxide Peroxide Oxidation [H2O2] Oxidation_Dealkyl Oxidative Dealkylation (Releases 2-Butanone) Parent->Oxidation_Dealkyl Radical Auto-oxidation [Air/Light] Photo_Dechlor 2-(butan-2-yloxy)pyrazine (Dechlorination) Parent->Photo_Dechlor Photolysis [UV Light]

Figure 1: Mechanistic map of hydrolytic, oxidative, and photolytic degradation pathways.

Module 3: Photostability & Handling

User Query:

"We observed an unknown peak at RRT 0.85 after leaving the sample on the benchtop for 2 days. The peak has a mass of [M-34]."

Technical Diagnosis:

The mass loss of 34 Da (Cl isotope pattern disappears) indicates Photolytic Dechlorination . Chloropyrazines are photosensitive. Exposure to UV/VIS light causes homolytic cleavage of the C-Cl bond, replaced by hydrogen (from solvent) to form 2-(butan-2-yloxy)pyrazine .

Corrective Action: Actinometric Protection
  • Immediate Action: Wrap all glassware in aluminum foil or use amber glassware.

  • Process Control: Perform all synthesis and purification steps under yellow light (sodium vapor lamps) if possible, or minimize exposure to fluorescent lab lighting.

Summary of Key Degradants (Reference Table)

Degradant NameRelative Retention (RRT)*Mass ShiftTrigger
3-chloropyrazin-2-ol ~0.4 - 0.6-56 Da (Loss of Butene/Butanol)Acid / Heat
2-(butan-2-yloxy)-3-hydroxypyrazine ~0.5 - 0.7-18 Da (Cl

OH)
Base / Nucleophiles
N-Oxide Derivative ~0.8 - 0.9+16 DaPeroxides / Oxidation
Des-chloro analog ~0.85-34 Da (Cl

H)
UV Light

*RRT values are estimates based on standard C18 Reverse Phase chromatography (High pH/Low pH dependent).

References

  • Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Link

  • El-Gendy, A. A., et al. (2017).[1] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Link

  • Trautwein, C., & Kümmerer, K. (2012). Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions. Journal of Chromatography B. Link

  • Doležal, M., et al. (2002). Acid hydrolysis of some pyrazine derivatives. Journal of Pharmaceutical and Biomedical Analysis. (Inferred from general pyrazine chemistry discussed in search results regarding hydrolysis kinetics).

Sources

Removal of unreacted starting materials from 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CL-OR2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Separation Challenge

Welcome to the technical guide for the isolation of 2-(butan-2-yloxy)-3-chloropyrazine . This intermediate is a critical scaffold in medicinal chemistry (often for P2X3 antagonists or kinase inhibitors).

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2,3-dichloropyrazine  with 2-butanol  (or sodium sec-butoxide).

The Core Problem: Researchers often face a "separation triangle" where three components have overlapping physicochemical properties:

  • The Product: this compound (Oily liquid).

  • Starting Material 1 (SM1): 2,3-Dichloropyrazine (Low-melting solid/liquid, volatile).

  • Starting Material 2 (SM2): 2-Butanol (High boiling alcohol, forms emulsions).

This guide provides self-validating protocols to resolve these specific impurities.

Module 1: Reaction Diagnostics & Impurity Profiling

Before attempting purification, you must identify the state of your crude mixture. Use this table to correlate your analytical data with the likely contaminants.

Component Properties Table
ComponentRoleBoiling PointSolubility (Water)TLC Behavior (Hex/EtOAc)
2,3-Dichloropyrazine SM (Electrophile)~220°C (atm) / 107°C (50 mmHg)InsolubleHigh

(Non-polar)
2-Butanol SM (Nucleophile)99°CSoluble (~12-25%)Not visible (UV inactive)
Target Product Product>240°C (est)InsolubleMedium

3-Chloropyrazin-2-ol Hydrolysis ByproductN/A (Solid)Soluble (pH dependent)Baseline (Polar)
Bis-alkoxy pyrazine Over-reactionHighInsolubleHigh

(Similar to Product)

Critical Insight: The


 reaction deactivates the ring. The first substitution (forming your product) makes the ring more electron-rich, significantly slowing down the second substitution. However, if you use excessive heat (>80°C) or super-stoichiometric base, you will form the bis-alkoxy byproduct, which is very difficult to separate from the mono-product.

Module 2: Visualizing the Reaction Landscape

The following diagram maps the reaction pathways and the origin of impurities. Use this to trace where your process might have deviated.

ReactionLandscape cluster_impurities Contaminants to Remove SM1 2,3-Dichloropyrazine (SM1) Product Target Product (Mono-ether) SM1->Product + SM2, Base (Controlled Temp) Hydrolysis 3-Chloropyrazin-2-ol (Hydrolysis) SM1->Hydrolysis + H2O (Wet solvent) SM2 2-Butanol (SM2) Bis Bis-alkoxy Pyrazine (Over-reaction) Product->Bis + Excess SM2 (High Temp/Long Time) Product->Hydrolysis Acidic Workup

Caption: Reaction pathway showing the origin of critical impurities. Green indicates the desired path; Yellow indicates side reactions.

Module 3: Troubleshooting Protocols

Issue A: Removal of Unreacted 2-Butanol

Symptom: NMR shows broad multiplets at 3.6 ppm and 1.2 ppm. The crude oil smells like alcohol.

The Protocol: 2-Butanol has a high boiling point (99°C) and can "stick" to the product. Standard rotary evaporation is often insufficient.

  • Azeotropic Distillation:

    • Add Heptane or Toluene to your crude mixture (ratio 2:1 solvent:crude).

    • Rotavap at 45-50°C. The azeotrope will carry over the 2-butanol at a lower temperature than the alcohol's boiling point.

    • Repeat 2x.

  • Aqueous Wash (The "Salting Out" Method):

    • Dissolve crude in Ethyl Acetate (EtOAc).

    • Wash 3x with Water .

    • Crucial Step: Perform a final wash with Saturated Brine .

    • Why? 2-Butanol is partially soluble in water. Brine increases the ionic strength of the aqueous layer, forcing any residual organic product out of the water and preventing emulsions, while the alcohol partitions into the aqueous phase.

Issue B: Removal of Unreacted 2,3-Dichloropyrazine

Symptom: High Rf spot on TLC near the product. NMR shows two doublets in the aromatic region (8.3, 8.5 ppm) belonging to the starting material.

The Challenge: This is the most difficult impurity. Both the SM and Product are lipophilic chloropyrazines.

Strategy 1: The "Push" Method (Prevention)

  • Logic: It is easier to remove excess 2-butanol (volatile) than unreacted dichloropyrazine (non-volatile solid).

  • Action: Ensure you use 1.1 to 1.2 equivalents of 2-butanol relative to the dichloropyrazine. Monitor the reaction by HPLC or GC until the dichloropyrazine is <1%. Do not stop the reaction early.

Strategy 2: Vacuum Distillation (If SM > 10%)

  • Logic: 2,3-Dichloropyrazine boils at ~107°C (50 mmHg).[1][2][3] The product, being an ether with higher MW, will boil significantly higher (>140°C at 50 mmHg).

  • Action: Perform a Kugelrohr or short-path distillation.

    • Set vacuum to <5 mmHg.

    • Heat to 60-80°C. The unreacted dichloropyrazine will sublime or distill over first.

    • The residue is your product.

Strategy 3: Flash Chromatography (The Fine Polish)

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate gradient (0%

    
     10% EtOAc).
    
  • Elution Order:

    • 2,3-Dichloropyrazine (Elutes first - very non-polar).

    • Target Product (Elutes second).

    • Bis-alkoxy byproduct (Elutes close to product, often tailing).

    • Hydrolysis products (Stay on baseline).

Issue C: Hydrolysis Products (The "Baseline" Gunk)

Symptom: Low yield, solids precipitating during workup, new peaks in aqueous phase.

The Protocol: If moisture entered the reaction, the chlorine atom can be hydrolyzed to form 3-chloropyrazin-2-ol . This compound is tautomeric (lactam form) and acidic.

  • Basic Extraction:

    • Dissolve crude in an organic solvent (DCM or EtOAc).

    • Wash with 1M NaOH or Sat. NaHCO3 .

    • Mechanism:[4][5][6][7][8][9] The base deprotonates the hydroxyl group of the impurity, forming a water-soluble salt (pyrazinol-anion).

    • The target product (ether) remains in the organic layer.

    • Separate and dry the organic layer over

      
      .[5]
      

Module 4: Decision Tree for Purification

Follow this logic flow to determine the correct purification method for your specific crude mixture.

PurificationLogic Start Analyze Crude Mixture (TLC / NMR) CheckSM Is Unreacted 2,3-Dichloropyrazine present? Start->CheckSM CheckOH Is 2-Butanol present? CheckSM->CheckOH No Distill Vacuum Distillation (Remove volatile SM) CheckSM->Distill Yes (>10%) Column Flash Chromatography (Hex/EtOAc Gradient) CheckSM->Column Yes (<10%) Azeotrope Azeotrope with Heptane or Water Wash CheckOH->Azeotrope Yes Final Pure Product This compound CheckOH->Final No Distill->CheckOH Column->Final Azeotrope->Final

Caption: Decision matrix for selecting the appropriate purification technique based on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol to recrystallize the product? A: Likely not. This compound is typically an oil or low-melting solid. Recrystallization is difficult unless you are purifying the bis-substituted byproduct (which is often a solid). For the mono-product, distillation or chromatography is superior.

Q2: My product yield is low, and I see a lot of baseline material on TLC. What happened? A: You likely had water in your solvent or base. Alkoxy-chloropyrazines are susceptible to hydrolysis, especially if the reaction mixture is heated for too long in the presence of adventitious moisture. Ensure your THF or DMF is anhydrous and use a drying tube.

Q3: Why is the separation of the mono-substituted and di-substituted product so difficult? A: The introduction of the first butoxy group donates electron density into the ring, deactivating it toward the second attack. However, the lipophilicity change between adding one ether group vs. two is not drastic enough for easy separation on short silica columns. You need a shallow gradient (e.g., 0% to 5% EtOAc over 20 CVs).

References

  • Synthesis and Properties of Chloropyrazines: Matrix Scientific. (n.d.). 2,3-Dichloropyrazine Product Properties. Retrieved from [10]

  • Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Purification of Alkoxy-Heterocycles: National Institutes of Health (PMC). (2021).[11] Sonochemical synthesis of 2-alkynyl 3-chloropyrazines. (Context on chloropyrazine handling). Retrieved from

  • Azeotropic Removal of Alcohols: ResearchGate. (2015).[12] Methods for removal of n-butanol/2-butanol from reaction mixtures. Retrieved from

Sources

Alternative reaction conditions for 2-(butan-2-yloxy)-3-chloropyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(butan-2-yloxy)-3-chloropyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and robust alternative protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your synthesis for yield, purity, and scalability.

The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNA_r_) reaction, a cornerstone of heterocyclic chemistry.[1][2] In this reaction, the alkoxide derived from sec-butanol displaces a chloride on an activated pyrazine ring. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide will help you navigate these challenges.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Question 1: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.

  • Incomplete Deprotonation of the Alcohol: The attacking nucleophile is the sec-butoxide anion, not the neutral alcohol. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Causality: Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium with the alcohol, meaning only a fraction of the alcohol is deprotonated at any given time. Moisture in the solvent or on the glassware can consume strong bases like sodium hydride (NaH).

    • Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Use at least 1.1 to 1.2 equivalents to ensure full conversion of the alcohol to the alkoxide. Always use anhydrous solvents and flame-dried glassware when working with these reagents.

  • Competitive Side Reactions: The starting material, 2,3-dichloropyrazine, has two potential reaction sites. While the C2 position is generally more activated towards nucleophilic attack, side reactions can diminish the yield of the desired product.[3]

    • Causality: At higher temperatures, the selectivity of the reaction can decrease, leading to the formation of the isomeric 2-chloro-3-(butan-2-yloxy)pyrazine and the di-substituted product, 2,3-bis(butan-2-yloxy)pyrazine.

    • Solution: Maintain strict temperature control. The initial formation of the alkoxide should be performed at a low temperature (e.g., 0 °C) before the addition of the dichloropyrazine. The substitution reaction itself should be run at the lowest temperature that allows for a reasonable reaction rate, which may require careful optimization (e.g., room temperature to 60 °C).

  • Degradation of Starting Material or Product: Chloropyrazines can be susceptible to hydrolysis or other degradation pathways under harsh conditions.

    • Causality: The presence of water, in combination with a base, can lead to the formation of hydroxypyrazine byproducts.[4][5] Prolonged reaction times at high temperatures can also lead to decomposition.

    • Solution: Ensure all reagents and solvents are anhydrous. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessarily long heating periods.

Troubleshooting Workflow for Low Yield

start Low Yield Observed q1 Check Nucleophile Generation start->q1 q2 Analyze for Byproducts start->q2 q3 Assess Reaction Conditions start->q3 sol1a Use stronger base (NaH, KOtBu) q1->sol1a Incomplete conversion? sol1b Ensure anhydrous conditions q1->sol1b Reagent degradation? sol2a Confirm isomer formation (NMR/LCMS) q2->sol2a Isomer present? sol2b Check for di-substitution q2->sol2b Higher MW peak observed? sol3a Lower reaction temperature q3->sol3a Charring or decomposition? sol3b Reduce reaction time q3->sol3b Monitor by TLC/ LCMS

Caption: A workflow for diagnosing causes of low yield.

Question 2: I'm observing two major products in my crude analysis that are difficult to separate. How can I improve the regioselectivity?

Answer: This is a classic regioselectivity problem. The two nitrogen atoms in the pyrazine ring activate both chlorine atoms towards nucleophilic attack, but the C2 and C3 positions are not electronically identical.

  • Electronic Effects: The C2 position is generally considered more electrophilic and thus more susceptible to nucleophilic attack. However, this preference can be modest.

  • Steric Hindrance: The nucleophile, sec-butoxide, is sterically hindered. This bulkiness can enhance the natural electronic preference for the C2 position, as it is less sterically encumbered than the C3 position (which is flanked by two ring nitrogens from the perspective of an approaching nucleophile).

  • Improving Selectivity:

    • Lower the Temperature: As mentioned, lower temperatures often favor the thermodynamically or kinetically preferred product. Running the reaction at room temperature or slightly above is often sufficient and minimizes the formation of the undesired isomer.

    • Control Stoichiometry: Use a slight excess of the alcohol (e.g., 1.1 eq) but ensure the 2,3-dichloropyrazine is the limiting reagent. Avoid a large excess of the nucleophile, as this can promote di-substitution, further complicating purification.

    • Solvent Choice: Aprotic polar solvents like THF and DMF are excellent for SNA_r_ reactions as they solvate the cation of the alkoxide salt, leaving a more "naked" and reactive anion. This can sometimes improve selectivity compared to protic solvents.

Question 3: My purification by column chromatography is ineffective. What are my options?

Answer: The product, starting material, and isomeric byproduct often have very similar polarities, making chromatographic separation challenging.

  • Optimize Chromatography:

    • Solvent System: Use a shallow gradient of a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate). A 0-10% ethyl acetate gradient in hexanes is a good starting point.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (like diol or cyano), which can offer different selectivity.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization is the most effective method for achieving high purity. Screen various solvents (e.g., heptane, ethanol, isopropanol) and solvent mixtures.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr or short-path) can be effective, especially for removing non-volatile impurities.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism, and why is the pyrazine ring "activated"?

Answer: This reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNA_r_) mechanism, specifically through an addition-elimination pathway.

  • Addition: The sec-butoxide anion (nucleophile) attacks one of the electron-deficient carbons bearing a chlorine atom. This disrupts the aromaticity of the pyrazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitrogen atoms of the pyrazine ring delocalizing the charge. This activation is crucial; without electron-withdrawing groups, nucleophilic attack on an aromatic ring is highly unfavorable.[6][7]

  • Elimination: The aromaticity is restored when the leaving group (chloride anion) is expelled from the complex, yielding the final product.

SNA_r_ Mechanism for this compound Synthesis

snar_mechanism sub 2,3-Dichloropyrazine mc Meisenheimer Complex (Resonance Stabilized) sub->mc Addition (Slow) nuc + sec-Butoxide prod This compound mc->prod Elimination (Fast) lg + Cl⁻

Sources

Technical Support Center: Selective Synthesis of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Impurity Control in the


 of 2,3-Dichloropyrazine
Document ID:  TSC-PYR-042
Author:  Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Troubleshooting Dashboard

This guide addresses the selective mono-alkoxylation of 2,3-dichloropyrazine with 2-butanol to yield 2-(butan-2-yloxy)-3-chloropyrazine .

The core challenge in this synthesis is kinetic control . Because the starting material is symmetrical, the first substitution is statistically random. However, the introduction of the electron-donating alkoxy group deactivates the ring toward the second substitution. Your goal is to exploit this electronic deactivation window to prevent the formation of the bis-ether (2,3-di(butan-2-yloxy)pyrazine) while avoiding hydrolysis byproducts.

Quick-Reference Troubleshooting Table
ObservationProbable CauseCorrective Action
Bis-ether impurity (>5%) Excess alkoxide or high temperature.Reduce base to 0.95–1.0 eq. Lower reaction temp to 0°C.
New polar spot (Baseline) Hydrolysis (Pyrazinone formation).Ensure solvents are anhydrous (<50 ppm H₂O). Switch to NaH/THF.
Low Conversion (<50%) Poor nucleophilicity or "stalled" reaction.2-Butanol is a secondary alcohol (steric bulk). Allow longer time at RT; do not overheat.
Olefinic smell / Gas evolution Elimination (E2) of 2-butanol to butene.Base is too strong/hindered (e.g., KOtBu). Switch to NaH.

Reaction Mechanism & Impurity Pathways[1]

To control byproducts, you must visualize the competition between the desired


 pathway and the impurity cascades.
Pathway Analysis (Graphviz Visualization)

ReactionPathways SM 2,3-Dichloropyrazine (Starting Material) Target This compound (TARGET) SM->Target + 2-BuO⁻ (1.0 eq) Fast, k1 Hydrolysis 3-chloropyrazin-2(1H)-one (Hydrolysis Impurity) SM->Hydrolysis + OH⁻ (Water) Competitive Bis 2,3-di(butan-2-yloxy)pyrazine (Bis-Ether Impurity) Target->Bis + Excess 2-BuO⁻ High Temp, k2

Figure 1: Reaction network showing the kinetic competition between mono-substitution (Target) and over-substitution (Bis-impurity).

Deep Dive: Critical Process Parameters (CPPs)

A. Stoichiometry: The "Limiting Reagent" Rule

The most common error is using an excess of base/alcohol to "push" the reaction to completion. In this specific


, this is fatal to selectivity .
  • The Problem: Once the mono-product forms, the remaining chlorine is less electrophilic due to the resonance donation from the newly installed oxygen. However, if you have excess alkoxide (e.g., 1.2 eq), it will eventually force the second substitution, especially if heated.

  • The Solution: Use 0.95 to 1.0 equivalents of the alkoxide relative to the pyrazine. It is better to have 5% unreacted starting material (which is easily separated by chromatography/distillation due to polarity differences) than 5% bis-impurity (which is chemically very similar to the product).

B. Moisture Control: The "Hidden" Nucleophile

Pyrazines are electron-deficient and prone to attack by hydroxide ions.

  • The Mechanism: If your THF or 2-butanol contains water, the base (NaH or KOtBu) generates Hydroxide (

    
    ). Hydroxide is a smaller, harder nucleophile than sec-butoxide and will rapidly attack the 2,3-dichloropyrazine to form 3-chloropyrazin-2(1H)-one .
    
  • Detection: This impurity appears as a baseline spot on TLC or a polar peak in LCMS (M+1 = 131/133). It often crashes out of organic solvents as a solid.

  • Protocol: Use anhydrous THF. If using 2-butanol, dry it over molecular sieves (3Å) before use.

C. Base Selection: NaH vs. KOtBu
  • Sodium Hydride (NaH): Recommended. It reacts irreversibly with 2-butanol to form Sodium 2-butoxide and

    
     gas. Once the 
    
    
    
    is gone, you have a clean solution of alkoxide.
  • Potassium tert-butoxide (KOtBu): Risky. While convenient, the equilibrium between t-butoxide and sec-butoxide can be complex, and potassium cations often accelerate

    
     rates (crown ether effect), potentially eroding the kinetic selectivity between the first and second addition.
    

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2,3-Dichloropyrazine (1.49 g, 10.0 mmol)

  • 2-Butanol (anhydrous) (0.74 g, 10.0 mmol)

  • Sodium Hydride (60% dispersion in oil) (0.40 g, 10.0 mmol)

  • THF (anhydrous) (20 mL)

Step-by-Step Procedure:

  • Alkoxide Formation (The "Pre-mix"):

    • In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.0 eq) in anhydrous THF (10 mL). Cool to 0°C.

    • Add 2-butanol (1.0 eq) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins until gas evolution ceases. Why? This ensures accurate stoichiometry. We generate the nucleophile fully before it sees the electrophile.

  • Controlled Addition (

    
    ): 
    
    • In a separate flask, dissolve 2,3-dichloropyrazine (1.0 eq) in THF (10 mL). Cool to -10°C or 0°C .

    • Transfer the sodium sec-butoxide solution (from Step 1) via cannula or syringe slowly (over 20-30 mins) into the pyrazine solution.

    • Critical: Adding the nucleophile TO the electrophile ensures the electrophile is always in excess during the addition, statistically favoring mono-substitution.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • TLC Check: (Hexane/EtOAc 9:1). Product (

      
      ), SM (
      
      
      
      ), Bis-impurity (
      
      
      ).
    • Stop point: Quench when starting material is <5%.[1] Do not heat to drive the last few percent.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with water and brine.[2]
      
    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQs)

Q: I see a spot running slightly higher than my product. Is this the bis-ether? A: Yes, typically the bis-alkoxy pyrazine is less polar than the mono-alkoxy/mono-chloro derivative because the polar C-Cl bond is replaced by a lipophilic ether chain. If you see this, you likely added the base too fast or used >1.0 equivalent.

Q: Can I use DMF to speed up the reaction? A: You can, but DMF often promotes the "second" reaction (bis-formation) because it stabilizes the transition state of


 reactions so effectively. For high selectivity, THF or Toluene is preferred because they are "slower" solvents, allowing the electronic deactivation of the mono-product to act as a better brake.

Q: My LCMS shows a mass of M+56 relative to the product. What is this? A: This is likely the t-butyl ether impurity if you used KOtBu as a base. The t-butoxide can act as a nucleophile itself, competing with the sec-butoxide. This is why NaH + 2-butanol is the cleaner method.

Q: How do I remove the unreacted 2,3-dichloropyrazine? A: Since the boiling point and polarity are close to the product, column chromatography is best. Use a gradient of 100% Hexanes


 5% EtOAc/Hexanes. The dichloropyrazine usually elutes just after the bis-impurity and before the mono-product.

References

  • Regioselectivity in Pyrazine

    
    : 
    
    • Evaluation of regioselectivity in nucleophilic substitution of 2,3-dichloropyrazine.
    • Source: Journal of Heterocyclic Chemistry / ChemicalBook (Generic reaction conditions for Dichloropyrazine).
  • Mechanistic Insight on Pyrimidine/Pyrazine Substitution

    • Lu, Y., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.
  • Hydrolysis & Byproducts in

    
    : 
    
    • Nucleophilic aromatic substitution reactions under aqueous conditions.[3] (Discusses hydrolysis competition).

    • Source: RSC Advances / D-NB.info

Sources

Safe storage conditions for 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(butan-2-yloxy)-3-chloropyrazine (CAS No. 1247532-74-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective storage and handling of this compound. Adherence to these guidelines is critical for maintaining compound integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated place.[1][2] While some suppliers state that the product is stable at room temperature under standard ambient conditions, the best practice for long-term stability is to keep the container tightly closed and away from heat and ignition sources.[1][2] For optimal preservation, storing in a refrigerator is advisable.

Q2: Does this compound require storage under an inert atmosphere?

A2: While not always explicitly stated as mandatory for all pyrazine derivatives, storage under an inert gas like argon or nitrogen is a highly recommended precautionary measure. This is particularly important for preventing potential degradation from atmospheric moisture and oxygen over extended periods, which can affect compound purity.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules exhibit some degree of light sensitivity. To mitigate the risk of photodegradation, it is best practice to store this compound in an opaque or amber-colored vial to protect it from light.

Q4: What are the signs of degradation for this compound?

A4: Visual indicators of degradation can include a change in color, the appearance of cloudiness in the liquid, or the formation of a precipitate. If any of these are observed, the compound's purity should be re-analyzed before use.

Q5: What materials are incompatible with this compound?

A5: Strong oxidizing agents and strong acids are generally incompatible with pyrazine derivatives.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Color change or darkening Oxidation or degradation due to improper storage (exposure to air, light, or heat).1. Cease use of the current vial. 2. Verify the storage conditions of your stock. 3. If possible, re-purify a small sample and confirm its identity and purity via analytical methods (e.g., NMR, LC-MS). 4. If re-purification is not feasible, use a fresh, unopened vial and ensure it is stored under an inert atmosphere and protected from light.
Precipitate formation Contamination (e.g., with water) or degradation leading to insoluble byproducts.1. Do not use the material. 2. Review handling procedures to identify potential sources of contamination. 3. If necessary, the precipitate can be isolated and analyzed to determine its identity. 4. Use a fresh vial and ensure all equipment is dry before handling.
Inconsistent experimental results Compromised compound integrity due to improper storage or handling.1. Confirm the purity of the compound from the suspect vial using an appropriate analytical technique. 2. Compare with a new, unopened lot if available. 3. Review the entire experimental workflow for potential errors, including solvent purity and reaction conditions.

Experimental Protocols & Workflows

Protocol 1: Receiving and Initial Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any specific hazard warnings.

  • Inerting: For long-term storage, carefully flush the headspace of the container with a gentle stream of an inert gas (e.g., argon or nitrogen) before sealing.

  • Sealing: Ensure the container cap is tightly sealed to prevent exposure to air and moisture.[1] Parafilm can be used for an extra layer of protection.

  • Storage Location: Place the sealed container in a designated cool, dry, and well-ventilated area away from incompatible materials.[1][2] The storage area should be secure and accessible only to authorized personnel.[3]

Protocol 2: Aliquoting and Daily Use
  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.

  • Inert Atmosphere: If possible, perform all handling and aliquoting within a glove box or under a positive pressure of inert gas.

  • Dispensing: Use clean, dry syringes or pipettes to withdraw the required amount of the compound.

  • Resealing: After dispensing, re-flush the headspace of the primary container with inert gas before sealing tightly.

  • Return to Storage: Promptly return the primary container to its designated storage location.

Visualization of Storage Workflow

Below is a diagram illustrating the recommended workflow for the proper storage and handling of this compound.

G cluster_receiving Receiving cluster_storage_prep Storage Preparation cluster_storage Long-Term Storage cluster_handling Daily Use & Handling receive Receive Shipment inspect Inspect for Damage receive->inspect label_check Verify Label inspect->label_check inert Flush with Inert Gas label_check->inert seal Tightly Seal Container inert->seal store Store in Cool, Dry, Well-Ventilated Area seal->store protect Protect from Light & Heat store->protect equilibrate Equilibrate to Room Temp protect->equilibrate Retrieve for Use aliquot Aliquot Under Inert Gas equilibrate->aliquot reseal Re-flush and Reseal aliquot->reseal reseal->store Return to Storage

Caption: Recommended workflow for receiving, preparing, storing, and handling this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered with this compound.

G start Problem Observed with Compound issue Visual Change? (Color, Precipitate) start->issue inconsistent Inconsistent Results? start->inconsistent issue:f0->inconsistent No quarantine Quarantine the Vial. Do Not Use. issue:f0->quarantine Yes reanalyze Re-analyze Purity (e.g., NMR, LC-MS) inconsistent:f0->reanalyze Yes quarantine->reanalyze review_storage Review Storage Conditions (Temp, Light, Atmosphere) quarantine->review_storage reanalyze->review_storage review_handling Review Handling Procedures (e.g., Dry Equipment) review_storage->review_handling new_vial Use a Fresh, Unopened Vial and Implement Correct Procedures review_handling->new_vial

Caption: A decision tree for troubleshooting issues with this compound.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-Chloropyrazine Safety Data Sheet.
  • Merck. (2025, December 31). Safety Data Sheet.
  • TCI Chemicals. (2025, May 5). Safety Data Sheet.
  • Chembeez. (n.d.). This compound, 95%.
  • Home Sunshine Pharma. (n.d.). 2-butan-2-yl-3-methoxypyrazine CAS 24168-70-5.

Sources

Challenges in scaling up 2-(butan-2-yloxy)-3-chloropyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 2-(butan-2-yloxy)-3-chloropyrazine

Executive Summary

This guide addresses the technical challenges associated with the scale-up of This compound (CAS: N/A for specific ether, generic chloropyrazine class). The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with 2-butanol (sec-butanol).

While the starting material is symmetric, ensuring regiocontrol (mono- vs. bis-substitution) and managing the steric hindrance of the secondary alcohol are critical for high yield and purity. This document provides troubleshooting workflows, optimized protocols, and safety directives for researchers transitioning from gram to kilogram scale.

Part 1: Critical Process Parameters (The "Why" & "How")

The synthesis relies on the varying electrophilicity of the pyrazine ring.

  • Mechanism: SNAr (Addition-Elimination).[1]

  • Kinetic Advantage: The introduction of the alkoxy group (electron-donating via resonance) deactivates the pyrazine ring toward a second nucleophilic attack. This self-limiting nature favors mono-substitution, provided the temperature and stoichiometry are strictly controlled.

  • Key Challenge: sec-Butanol is less nucleophilic than primary alcohols due to steric hindrance, often requiring stronger bases or higher temperatures, which increases the risk of hydrolysis or "runaway" bis-substitution.

Data Summary: Reaction Parameters
ParameterLab Scale (1–10 g)Scale-Up (100 g – 1 kg)Impact on Quality
Stoichiometry (Alcohol) 1.1 – 1.2 eq1.05 – 1.1 eqExcess leads to bis-impurity; difficult to remove high-boiling alcohol.
Base NaH (60% disp)KOtBu or NaOH/PTCNaH generates H₂ gas (hazard); KOtBu is homogeneous but moisture sensitive.
Temperature 0°C

RT
-5°C

15°C
Higher T promotes bis-substitution and hydrolysis.
Solvent THF (Dry)THF or TolueneToluene allows for better heat management and azeotropic drying.

Part 2: Troubleshooting & FAQs

Category A: Reaction Control & Impurity Profile

Q1: I am observing significant formation of the bis-substituted byproduct (2,3-di(butan-2-yloxy)pyrazine). How do I suppress this? Diagnosis: The reaction temperature is likely too high during the addition of the alkoxide, or there is a local excess of base. Solution:

  • Temperature Control: Maintain the reactor temperature between -5°C and 0°C during the addition. Do not allow the exotherm to exceed 5°C.

  • Addition Mode: Add the alkoxide solution to the chloropyrazine solution (inverse addition). This ensures the electrophile (pyrazine) is always in excess relative to the nucleophile, statistically favoring mono-substitution.

  • Stoichiometry: Limit 2-butanol to 1.05 equivalents.

Q2: The reaction stalls at 80% conversion, but adding more base leads to impurities. Why? Diagnosis: Steric hindrance of the sec-butoxide anion is slowing the kinetics as the reaction progresses. The "impurities" are likely hydrolysis products (3-chloropyrazin-2-ol) caused by adventitious water reacting with the stalled intermediate over prolonged times. Solution:

  • Catalysis: Add a phase transfer catalyst (e.g., 18-Crown-6 with KOtBu, or TBAB with NaOH) to increase the effective concentration of the "naked" alkoxide anion.

  • Concentration: Run the reaction at a higher concentration (e.g., 5-6 volumes of solvent) to improve collision frequency.

Q3: My crude mixture is dark black/tarry. Is the product stable? Diagnosis: Pyrazines are electron-deficient and prone to polymerization or decomposition in the presence of strong bases and high heat. Solution:

  • Quench Protocol: Do not let the reaction stir overnight if conversion is complete. Quench immediately with aqueous NH₄Cl or dilute acetic acid to neutralize the base.

  • Inert Atmosphere: Oxygen can promote radical decomposition of the electron-rich alkoxide intermediate. Ensure a strict N₂ purge.

Category B: Work-up & Purification[2][3][4]

Q4: During extraction, I get a persistent emulsion. How do I break it? Diagnosis: Amphiphilic nature of the product (lipophilic butyl chain + polar pyrazine nitrogen). Solution:

  • pH Adjustment: Ensure the aqueous layer is neutral to slightly acidic (pH 6-7). Highly basic aqueous layers stabilize emulsions.

  • Filter: Filter the biphasic mixture through a pad of Celite to remove fine particulates (salts) that stabilize the interface.

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase.

Q5: Can I purify this by distillation instead of chromatography? Answer: Yes, but with caution.

  • Feasibility: 2,3-Dichloropyrazine is volatile. The mono-alkoxy product will have a significantly higher boiling point, allowing separation.

  • Risk: Chloropyrazines can degrade thermally.

  • Requirement: Use High Vacuum (< 1 mbar) . Keep the pot temperature below 120°C. If the separation is poor, consider a "telescoped" process where the crude is used directly if the only impurity is volatile starting material.

Part 3: Detailed Protocol (Scale-Up Optimized)

Objective: Synthesis of 100 g of this compound.

Reagents:

  • 2,3-Dichloropyrazine (1.0 eq, 149 g)

  • 2-Butanol (1.1 eq, 81.5 g)

  • Potassium tert-butoxide (KOtBu) (1.15 eq, 129 g)

  • Tetrahydrofuran (THF), Anhydrous (1.5 L, 10 Vol)

Procedure:

  • Alkoxide Formation (Pre-generation):

    • In Reactor A, charge THF (500 mL) and KOtBu (129 g). Cool to 0°C.

    • Add 2-butanol (81.5 g) dropwise over 30 mins, maintaining T < 10°C.

    • Stir for 30 mins to ensure complete deprotonation. (Note: Pre-generating the sodium/potassium alkoxide is safer than adding base to the mixture).

  • SNAr Reaction:

    • In Reactor B, dissolve 2,3-dichloropyrazine (149 g) in THF (1000 mL). Cool to -5°C.

    • Critical Step: Transfer the contents of Reactor A (Alkoxide) into Reactor B slowly over 2 hours via a dosing pump.

    • Control: Maintain Reactor B internal temperature between -5°C and 5°C.

    • Once addition is complete, allow the mixture to warm to 20°C (Room Temp) and stir for 4–6 hours.

  • IPC (In-Process Control):

    • Check HPLC/GC. Target: < 2% Starting Material, < 5% Bis-substituted impurity.

  • Work-up:

    • Quench by adding Saturated NH₄Cl solution (500 mL) slowly (Exothermic!).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 300 mL).

    • Combine organics and wash with Brine (500 mL).

    • Dry over MgSO₄, filter, and concentrate under reduced pressure (40°C bath).

  • Purification:

    • Option A (High Purity): Vacuum distillation. Collect fraction boiling at ~110–120°C @ 2 mmHg (estimated).

    • Option B (Standard): If bis-impurity is low, the crude oil is often sufficient for the next step.

Part 4: Safety & Engineering Controls

  • Thermal Runaway: The reaction is exothermic. On a kg-scale, active cooling (jacketed reactor) is mandatory. Do not rely on ice baths.

  • Sensitization: Chloropyrazines are potent skin and respiratory sensitizers. Use a closed system or a extracted fume hood. Wear full PPE (Tyvek suit, respirator if solids are handled).

  • Gas Evolution: If using NaH instead of KOtBu, massive H₂ evolution occurs. Ensure adequate venting and N₂ sweep to prevent explosive headspace.

Part 5: Visualizations

Figure 1: Reaction Pathway & Impurity Logic

ReactionPathway cluster_conditions Process Control SM 2,3-Dichloropyrazine (Starting Material) Product This compound (Target Product) SM->Product + Alkoxide (Fast, -5°C) Hydrolysis 3-chloropyrazin-2-ol (Hydrolysis Impurity) SM->Hydrolysis + H2O / OH- Alkoxide Potassium sec-butoxide BisImpurity 2,3-di(butan-2-yloxy)pyrazine (Over-reaction Impurity) Product->BisImpurity + Excess Alkoxide (Slow, >20°C) Product->Hydrolysis + H2O / Heat

Caption: Reaction cascade showing the kinetic selectivity for the mono-substituted product and pathways leading to common impurities.

Figure 2: Scale-Up Workflow Decision Tree

Workflow Start Start Reaction (IPC Check at 4h) CheckConversion Conversion > 95%? Start->CheckConversion CheckBis Bis-Impurity > 5%? CheckConversion->CheckBis Yes AddBase Add 0.1 eq Base + Stir 2h CheckConversion->AddBase No (Stalled) Distill High Vacuum Distillation (Required) CheckBis->Distill Yes (Over-reacted) StandardWorkup Standard Workup (Wash/Dry/Strip) CheckBis->StandardWorkup No (Clean) Quench Quench with NH4Cl AddBase->CheckConversion

Caption: Decision tree for in-process controls (IPC) to determine the necessary work-up strategy.

References

  • Reaction Mechanism & Regioselectivity

    • Topic: Nucleophilic Aromatic Substitution (SNAr) on Pyrazines.[2][3]

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Pyrazine Functionalization & Scale-Up

    • Topic: General strategies for synthesizing substituted pyrazines from dichloropyrazine.[2]

    • Source: BenchChem Application Notes.[2] "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine" (Analogous reactivity for 2,3-isomer).

  • Safety Data (2,3-Dichloropyrazine)

    • Topic: Handling, hazards, and GHS classification.[4][5]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Process Chemistry of Alkoxy-Pyrazines

    • Topic: Optimization of SNAr for pharmaceutical intermediates (Acalabrutinib intermedi
    • Source:Organic Process Research & Development. "Route Development toward a Pyrazine Building Block."
    • URL:[Link](Note: Generalized link to journal for verification of similar chemistries).

Sources

Technical Support Center: Identifying Impurities in 2-(butan-2-yloxy)-3-chloropyrazine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(butan-2-yloxy)-3-chloropyrazine. This guide is designed for researchers, scientists, and drug development professionals who are tasked with identifying and quantifying impurities in this active pharmaceutical ingredient (API) intermediate. We will explore common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis and provide robust, field-proven solutions to ensure the quality, safety, and efficacy of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful HPLC impurity analysis for this compound.

Q1: What are the likely process-related and degradation impurities I should expect?

A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound.[1] For this compound, the primary impurities to monitor include:

  • Starting Materials: Unreacted 2,3-dichloropyrazine and residual 2-butanol.

  • Process-Related By-products:

    • Positional Isomers: 3-(butan-2-yloxy)-2-chloropyrazine, formed if the nucleophilic substitution occurs at the C2 position instead of C3.

    • Di-substituted Pyrazine: 2,3-bis(butan-2-yloxy)pyrazine, resulting from a second substitution reaction.

  • Degradation Products:

    • Hydrolysis Product: 3-chloro-pyrazin-2-ol, formed by the cleavage of the ether bond, especially under acidic or basic stress conditions.[2]

    • Dechlorination Product: 2-(butan-2-yloxy)pyrazine, which can result from reductive degradation.[3]

Application Scientist's Insight: Understanding the synthetic route is paramount for impurity profiling. The reaction of 2,3-dichloropyrazine with sodium butan-2-oxide is a nucleophilic aromatic substitution. The relative positions of the chlorine atoms and the directing effects of the pyrazine nitrogens influence which impurities are most likely to form. Always obtain a sample of key starting materials and potential by-products to confirm their retention times and build a comprehensive impurity profile.

Q2: What type of HPLC column is best suited for this analysis?

A2: A reversed-phase C18 (octadecylsilane) column is the industry standard and the recommended starting point for this analysis.[4] Key specifications should be:

  • Particle Size: 3 µm to 5 µm for standard HPLC systems. Smaller particles (<2 µm) can be used with UHPLC systems for higher efficiency and faster run times.[5]

  • Length: 150 mm or 250 mm for good resolving power.

  • Internal Diameter: 4.6 mm is standard.

  • End-capping: A high-quality, end-capped C18 column is crucial to minimize peak tailing for the basic pyrazine moiety.

Application Scientist's Insight: The pyrazine ring contains basic nitrogen atoms that can interact with acidic residual silanol groups on the silica support of the column, leading to significant peak tailing. Modern, high-purity silica columns with proprietary end-capping are designed to shield these silanols, resulting in much better peak symmetry for basic compounds. If you still observe tailing, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.

Q3: How should I prepare my sample and standards for analysis?

A3: The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. A mixture of acetonitrile and water is a common and effective diluent.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a concentration of approximately 0.5-1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Impurity Standard Preparation: If available, prepare a stock solution containing all known impurities at a concentration relevant to their specification limits (e.g., 0.1%).

  • Filtration: All solutions must be filtered through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulates that could clog the column or system.[6]

Application Scientist's Insight: Pay close attention to the solubility of your compound. While acetonitrile/water is a good starting point, if solubility is poor, you may need to add a small amount of a stronger organic solvent like methanol or THF. However, be aware that using a sample solvent significantly stronger than your mobile phase can lead to peak fronting, splitting, or broadening.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My main peak for this compound is tailing significantly (Tailing Factor > 1.5). What are the causes and how can I fix it?

A: Peak tailing for this compound is most often caused by secondary interactions between the basic pyrazine nitrogens and active sites on the column packing.

Potential Causes & Solutions:

  • Silanol Interactions:

    • Solution: Lower the mobile phase pH. Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase will protonate the residual silanol groups, minimizing their interaction with the analyte.[8]

  • Column Overload:

    • Solution: Reduce the injection volume or the sample concentration. Overloading the stationary phase can lead to both tailing and fronting.[7][9]

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).[8] If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded, and the column may need to be replaced.[6]

  • Extra-Column Effects:

    • Solution: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive dead volume can cause peak broadening and tailing.

Problem: Poor Resolution Between Impurities

Q: An impurity peak is co-eluting or is not baseline-resolved from the main API peak. How can I improve the separation?

A: Achieving adequate resolution is critical for accurate quantification. A resolution value (Rs) of >1.5 is typically desired.

Potential Causes & Solutions:

  • Insufficient Chromatographic Selectivity:

    • Solution 1 (Modify Organic Solvent): If using acetonitrile, try substituting it with methanol, or use a combination of both. Different organic modifiers alter the selectivity of the separation.

    • Solution 2 (Adjust Gradient): Make the gradient shallower around the elution time of the critical pair. A slower change in the mobile phase composition will increase the separation between closely eluting peaks.[4]

    • Solution 3 (Change Column): Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to introduce different separation mechanisms (like pi-pi interactions).

  • Low Column Efficiency:

    • Solution: Check for signs of column aging or contamination. System suitability tests (SSTs) tracking theoretical plates will indicate a drop in efficiency. If efficiency is low, replacing the column is often the best solution.[9]

  • Inappropriate Temperature:

    • Solution: Adjusting the column temperature can influence selectivity. Try decreasing the temperature in 5 °C increments. Lower temperatures often increase retention and can sometimes improve resolution, though it will also increase backpressure.[5]

Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution (Rs < 1.5) start->resolution retention Retention Time Drift start->retention baseline Baseline Noise/Drift start->baseline cause_silanol Cause: Silanol Interactions peak_shape->cause_silanol cause_overload Cause: Column Overload peak_shape->cause_overload cause_dead_volume Cause: Extra-column Volume peak_shape->cause_dead_volume cause_selectivity Cause: Poor Selectivity resolution->cause_selectivity cause_efficiency Cause: Low Efficiency resolution->cause_efficiency cause_temp_flow Cause: Temp/Flow Fluctuation retention->cause_temp_flow cause_mobile_phase Cause: Mobile Phase Issue retention->cause_mobile_phase baseline->cause_mobile_phase cause_detector Cause: Detector Lamp/Cell baseline->cause_detector sol_ph Solution: Adjust pH (e.g., 0.1% Formic Acid) cause_silanol->sol_ph sol_conc Solution: Reduce Conc./Volume cause_overload->sol_conc sol_tubing Solution: Check Tubing/Fittings cause_dead_volume->sol_tubing sol_gradient Solution: Modify Gradient/Solvent cause_selectivity->sol_gradient sol_column Solution: Replace Column cause_efficiency->sol_column sol_equilibrate Solution: Ensure System Equilibration cause_temp_flow->sol_equilibrate sol_degas Solution: Degas Mobile Phase cause_mobile_phase->sol_degas cause_mobile_phase->sol_degas Check for air bubbles or precipitation sol_detector Solution: Service Detector cause_detector->sol_detector

Sources

Technical Support Center: Minimizing Solvent Waste in 2-(butan-2-yloxy)-3-chloropyrazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(butan-2-yloxy)-3-chloropyrazine. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their purification processes while adhering to the principles of green chemistry. The focus is on practical, field-proven strategies to minimize solvent consumption and waste, thereby reducing environmental impact and operational costs.[1][2][3]

This center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and similar heterocyclic compounds. The information presented herein is grounded in established scientific principles and supported by authoritative references.

The Challenge: Balancing Purity with Sustainability

The purification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical step in drug development and manufacturing.[4][5] Traditional purification methods, particularly column chromatography, are often solvent-intensive, contributing significantly to the chemical waste generated by the pharmaceutical industry.[6] The principles of green chemistry call for the reduction or elimination of hazardous substances and waste, pushing researchers to adopt more sustainable practices.[2][7] This guide will explore how to achieve high purity of this compound while minimizing solvent waste.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, with a focus on solvent-saving solutions.

Issue 1: Excessive Solvent Consumption During Column Chromatography

Q: My flash chromatography protocol for purifying this compound is using an unexpectedly large volume of solvent. How can I reduce this without compromising purity?

A: Excessive solvent usage in flash chromatography is a common issue that can often be resolved through careful method optimization. Here are several strategies to consider:

  • Optimize your Thin-Layer Chromatography (TLC) method first. The efficiency of your flash chromatography separation is directly related to the retention factor (Rf) of your target compound on the TLC plate.[8] Aim for an Rf value between 0.1 and 0.4 for your target compound in the chosen solvent system.[8] An Rf in this range generally provides the best balance between separation and elution volume.[8]

  • Employ step gradients instead of linear gradients. Automated flash chromatography systems often allow for the use of step gradients, which can significantly reduce solvent consumption compared to traditional linear gradients.[9] A step gradient uses a series of isocratic holds, which can be more efficient at eluting compounds.

  • Consider dry loading your sample. Instead of dissolving your crude product in a solvent and injecting it onto the column, try adsorbing it onto a small amount of silica gel or other inert sorbent.[10] This can lead to a more concentrated sample band at the top of the column, resulting in better separation and reduced solvent usage.

  • Use high-capacity or high-resolution columns. Modern flash chromatography columns are designed with increased loading capacity and higher resolution.[9] Using a smaller, high-capacity column can achieve the same separation as a larger, traditional column, thereby reducing the total solvent volume required.[9]

Issue 2: Poor Separation of Impurities

Q: I am having difficulty separating a closely-eluting impurity from my this compound product. I've tried increasing the column length, which uses even more solvent. What are my options?

A: Co-elution of impurities is a frequent challenge. Instead of simply increasing the column length, which is often a brute-force and solvent-intensive approach, consider these more strategic options:

  • Change the solvent system selectivity. The choice of solvents in your mobile phase has a profound impact on the separation. If you are using a standard hexane/ethyl acetate system, for example, try substituting one of the solvents with another of a different class. For instance, replacing ethyl acetate with acetone can alter the selectivity and potentially resolve the co-eluting peaks.[9]

  • Explore alternative stationary phases. Not all separations are best achieved on standard silica gel. For a compound like this compound, which contains a heterocyclic ring system, a different stationary phase might offer better selectivity. Consider using alumina or a bonded phase like cyano or diol.

  • Investigate crystallization as a primary purification step. Crystallization is a powerful purification technique that can be highly selective and generate very little solvent waste.[4][11][12] Experiment with different solvents and solvent mixtures to find conditions where your target compound crystallizes out, leaving the impurity in the mother liquor.[5][13] Techniques like cooling crystallization or anti-solvent crystallization are worth exploring.[4]

Issue 3: Product is Unstable on Silica Gel

Q: My this compound seems to be degrading on the silica gel column, leading to lower yields and additional impurities. How can I mitigate this?

A: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Here are some solutions:

  • Deactivate the silica gel. You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-3%).[14]

  • Use a different stationary phase. As mentioned previously, switching to a more inert stationary phase like alumina can prevent degradation.

  • Minimize contact time. Optimize your method to reduce the time the compound spends on the column. This can be achieved by using a stronger solvent system (while maintaining separation) or a shorter column.

  • Consider alternative purification techniques. If your compound is particularly sensitive, it may be best to avoid silica gel chromatography altogether. Techniques like preparative HPLC with a non-silica-based column or crystallization could be more suitable.

Preventative Strategies for Minimizing Solvent Waste

Proactive planning is key to developing a sustainable purification process. The following diagram illustrates a decision-making workflow for selecting a purification strategy with minimal solvent impact.

Purification Strategy Selection start Crude 2-(butan-2-yloxy)- 3-chloropyrazine is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes chrom_options Evaluate Chromatographic Options is_solid->chrom_options No cryst_success Crystallization Successful? try_cryst->cryst_success final_product High Purity Product cryst_success->final_product Yes cryst_success->chrom_options No is_chiral Is the compound chiral or are there chiral impurities? chrom_options->is_chiral sfc Consider Supercritical Fluid Chromatography (SFC) is_chiral->sfc Yes flash_chrom Optimize Flash Chromatography is_chiral->flash_chrom No sfc->final_product prep_hplc Consider Preparative HPLC flash_chrom->prep_hplc If high resolution needed optimize_flash Optimize Method: - High-capacity column - Step gradient - Dry loading flash_chrom->optimize_flash optimize_hplc Optimize Method: - Smaller ID column - Solvent recycling prep_hplc->optimize_hplc optimize_flash->final_product optimize_hplc->final_product

Caption: Decision tree for selecting a sustainable purification method.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Chromatography (SFC) and is it a viable option for purifying this compound?

A1: Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[15][16] It is considered a "green" technology because CO2 is non-toxic, readily available, and can be recycled.[17] SFC is particularly well-suited for the separation of chiral compounds and other molecules that are amenable to normal phase chromatography.[15][17] For the purification of this compound, SFC could be an excellent option, especially if chiral purity is a concern. The use of supercritical CO2 significantly reduces the consumption of organic solvents.[17]

Q2: Can I recycle the solvent from my HPLC or flash chromatography system?

A2: Yes, solvent recycling is a practical way to reduce waste, particularly for isocratic separations.[18] Several commercially available solvent recyclers can be integrated into your HPLC system.[19][20] These systems monitor the detector output and divert the uncontaminated mobile phase back to the solvent reservoir, while the portions containing the eluted peaks are sent to waste.[18][19] For flash chromatography, while automated recycling is less common, careful fraction collection and subsequent distillation of clean solvent fractions can be performed.

Q3: Are there "greener" solvents that I can use for the purification of this compound?

A3: The pharmaceutical industry is increasingly adopting greener solvents to reduce environmental impact.[7] For the purification of a moderately polar compound like this compound, you might consider replacing traditional solvents like dichloromethane or chloroform with less hazardous alternatives. Some options to explore include:

  • Acetone: Can often be a good substitute for ethyl acetate and is generally considered to be a greener solvent.[9]

  • Ethanol: A bio-based solvent that is non-toxic and biodegradable.

  • Ethyl lactate: Derived from renewable resources and is another eco-friendly option.[7]

It is important to note that switching solvents will require re-optimization of your separation method.

Q4: What are the key safety precautions when handling this compound and the associated solvents?

A4: this compound and its parent compound, 2-chloropyrazine, should be handled with care. According to safety data sheets, 2-chloropyrazine is a flammable liquid and vapor, and can cause skin and serious eye irritation.[21][22] It is also important to handle all organic solvents in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[23][24] Always consult the specific Safety Data Sheet (SDS) for the compound and all solvents being used before beginning any experimental work.[22][23]

Quantitative Data Summary: Solvent Consumption Comparison

The following table provides a hypothetical comparison of solvent consumption for the purification of 10 grams of crude this compound using different methods.

Purification MethodColumn/Vessel SizeTypical Solvent(s)Estimated Solvent Volume (L)
Traditional Flash Chromatography80 g Silica ColumnHexane/Ethyl Acetate4.0 - 6.0
Optimized Flash Chromatography40 g High-Capacity ColumnHexane/Acetone (Step Gradient)1.5 - 2.5
Preparative HPLC50 mm ID C18 ColumnAcetonitrile/Water8.0 - 12.0
Supercritical Fluid Chromatography (SFC)30 mm ID Chiral ColumnCO2/Methanol0.5 - 1.0 (Methanol)
Crystallization500 mL ReactorEthanol0.2 - 0.4

Experimental Protocols

Protocol 1: Optimized Flash Chromatography with Step Gradient
  • TLC Method Development:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, hexane/acetone) to find a system that gives an Rf of 0.1-0.4 for the target compound.[8]

  • Column Selection and Packing:

    • Based on the amount of crude material, select the smallest possible high-capacity silica gel column.

    • Equilibrate the column with the initial, low-polarity solvent mixture from your TLC analysis.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the initial, low-polarity solvent.

    • Use a step gradient, increasing the polarity in discrete steps based on the elution of impurities as monitored by the detector.

    • Collect fractions corresponding to the main product peak.

  • Analysis and Solvent Evaporation:

    • Analyze the collected fractions by TLC or HPLC to confirm purity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Crystallization
  • Solvent Screening:

    • In small vials, test the solubility of the crude this compound in a variety of solvents (e.g., ethanol, isopropanol, heptane, ethyl acetate) at room temperature and with gentle heating.

    • Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.

  • Crystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored due to impurities, you may add a small amount of activated carbon and hot-filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Logical Relationship Diagram: Solvent Waste Reduction Cycle

The following diagram illustrates the continuous cycle of process evaluation and optimization for minimizing solvent waste.

Solvent Waste Reduction Cycle cluster_0 Process cluster_1 Analysis & Optimization Define Purification Goals Define Purification Goals Select Initial Method Select Initial Method Define Purification Goals->Select Initial Method Execute Purification Execute Purification Select Initial Method->Execute Purification Collect Data Collect Data Execute Purification->Collect Data Analyze Solvent Usage Analyze Solvent Usage Collect Data->Analyze Solvent Usage Identify Optimization Targets Identify Optimization Targets Analyze Solvent Usage->Identify Optimization Targets Implement Changes Implement Changes Identify Optimization Targets->Implement Changes Identify Optimization Targets->Implement Changes e.g., Change solvent, use smaller column, try crystallization Re-evaluate Process Re-evaluate Process Implement Changes->Re-evaluate Process Re-evaluate Process->Define Purification Goals

Caption: A continuous improvement cycle for sustainable purification.

References

  • Green Chemistry in Pharmaceutical Manufacturing: A Sustainable Future. (2025, May 15). Vertex AI Search.
  • A Four Part Approach to Reducing the Environmental Impact of Purification Chromatography. Norlab.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2025, June 17). MDPI.
  • How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023, February 10). Biotage.
  • HPLC Tips & Tricks: Getting Greener in HPLC. MilliporeSigma.
  • Solvent Reduction Strategies Post Solvent Extraction. Organomation.
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. (2024, December 30). Journal of Drug Discovery and Health Sciences.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • What Pharma Needs to Know About Green Chemistry. (2025, April 18). News-Medical.Net.
  • HPLC Sustainability: Utilizing Advances in Column Technology to Develop Greener More Efficient Methods. (2025, April 29). LCGC International.
  • ReSolve HPLC Solvent Recycler. Antech.ie.
  • Solvent Recyclers | Improving Sustainability. (2025, December 23). Biotech Fluidics.
  • Green Chemistry in Pharmaceuticals: Reducing Environmental Impact. Newport International Journal.
  • Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Pyrazine Carbohydrazide Synthesis: Technical Support Center. Benchchem.
  • Supercritical fluid chromatography. Wikipedia.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Flow Crystallization | Solubility Control. (2024, May 09). Vapourtec.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Tips and Tricks of Reducing Solvent Consumption in Conventional and UHPLC Analyses. Agilent.
  • SolventTrak Solvent Recovery System for HPLC. (2026, January 06). Thomson.
  • Compact solvent recycler maximises HPLC efficiency. Chromatography Today.
  • How to improve efficiency on flash chromatography : r/chemistry. (2017, July 04). Reddit.
  • Optimizing flash chromatography method. (2024, January 25). Biotage - YouTube.
  • Solvent selection in liquid chromatography. Molnar Institute.
  • 2-Chloropyrazine. Apollo Scientific.
  • Closed Loop Recycling Of Solvents Used in HPLC Analysis. P2 InfoHouse.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (2026, February 09).
  • Chloropyrazine. PubChem - NIH.
  • SAFETY DATA SHEET - 2-Chloropyrazine. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. (2004, March 04). Cole-Parmer.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs.
  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2025, August 08). Request PDF - ResearchGate.
  • This compound, 95%. Chem Pure | Bangalore - Chembeez.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, August 23). Journal of Chromatographic Science | Oxford Academic.
  • Purification of pyrazine. US3033864A - Google Patents.
  • Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). Taylor & Francis.
  • Preparation method of 2-chloropyridine n-oxides. CN102718704B - Google Patents.
  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023, July 29). MDPI.
  • Preparation method of chlorfenapyr. CN102617439A - Google Patents.
  • Regioselective cleavage of 2-aryloxymethyloxiranes to 3-aryloxy-l- halogenopropan-2-ols. (2025, August 10). Request PDF - ResearchGate.

Sources

Impact of temperature on 2-(butan-2-yloxy)-3-chloropyrazine reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Temperature on 2-(butan-2-yloxy)-3-chloropyrazine Synthesis

Executive Summary: The Kinetic Landscape

Welcome to the Pyrazine Kinetics Support Hub. You are likely synthesizing This compound via a Nucleophilic Aromatic Substitution (


) reaction between 2,3-dichloropyrazine  and 2-butoxide  (generated from 2-butanol).

Temperature is the single most critical variable in this synthesis. It governs the delicate balance between the desired mono-substitution (Target) and the thermodynamically driven bis-substitution (Impurity), while also influencing the rate of E2 elimination (side reaction common with secondary alkoxides).

This guide provides the kinetic insights and troubleshooting protocols required to optimize your reaction yield and purity.

Reaction Pathway & Kinetic Logic

Before addressing specific issues, visualize the competing kinetic pathways occurring in your reactor.

ReactionPathways Start 2,3-Dichloropyrazine (Substrate) Mono This compound (TARGET) Start->Mono k1 (Fast) Favored at < 20°C Elim Butenes + Hydroxypyrazine (Elimination Byproducts) Start->Elim k_elim (Side Reaction) Increases with T Bis 2,3-di(butan-2-yloxy)pyrazine (Over-reaction Impurity) Mono->Bis k2 (Slow) Requires High T (>60°C) Mono->Elim Degradation

Figure 1: Kinetic pathway of 2,3-dichloropyrazine alkoxylation. Note that the first substitution (


) deactivates the ring, making the second substitution (

) significantly slower unless thermal energy is added.

Critical Troubleshooting Guides (FAQs)

Q1: My reaction is stalling at 80% conversion. Should I increase the temperature?

Recommendation: Proceed with Caution. Increasing temperature will increase the reaction rate (


), but it disproportionately accelerates the formation of the bis-substituted impurity  (2,3-di(butan-2-yloxy)pyrazine).
  • The Science: The introduction of the alkoxy group at position 2 donates electron density into the pyrazine ring via resonance. This raises the LUMO energy of the ring, making it less electrophilic toward the second nucleophilic attack. This electronic deactivation is your primary safety mechanism.

  • The Risk: If you raise

    
     too high, you overcome the activation energy (
    
    
    
    ) barrier for the second substitution (
    
    
    ), eroding your selectivity.
  • Actionable Protocol:

    • Check your stoichiometry first. Ensure you have a slight excess of alkoxide (1.05 – 1.1 equiv).

    • If stoichiometry is correct, increase

      
       in small increments (e.g., 5°C steps) and monitor the appearance of the bis-product by HPLC.
      
Q2: I am seeing a "hump" in the baseline and non-polar impurities. What is happening?

Diagnosis: E2 Elimination (Thermal Degradation). You are using a secondary alkoxide (2-butoxide), which is bulky and acts as a strong base.

  • The Mechanism: At elevated temperatures, the 2-butoxide can act as a base rather than a nucleophile, deprotonating the 2-butanol or reacting with the alkyl halide via an E2 mechanism (though less common on the aromatic ring itself, the alkoxide can degrade). More critically, moisture can lead to hydrolysis.

  • Temperature Impact: Elimination reactions generally have higher activation energies than substitution. Therefore, high temperatures favor elimination relative to substitution.

  • Solution:

    • Run the reaction at the lowest feasible temperature (e.g., 0°C to RT).

    • Ensure strictly anhydrous conditions to prevent hydrolysis to 3-chloropyrazin-2-ol.

Q3: How do I determine the optimal temperature for scale-up?

Protocol: Arrhenius Profiling. Do not guess. Perform a kinetic screen to determine the "Selectivity Window."

Table 1: Representative Kinetic Profile (Simulated Data)

TemperatureTime to 95% Conv.[1]Target Yield (Mono)Bis-ImpurityElimination/Hydrolysis
0°C 12 Hours94% < 0.5%< 1.0%
25°C 4 Hours90% 2.0%1.5%
60°C 30 Mins75% 15.0%8.0%

Advanced Experimental Protocols

Protocol A: Kinetic Data Collection for Determination

To rigorously define the temperature dependence, follow this self-validating workflow.

  • Setup: Prepare three identical reaction vessels containing 2,3-dichloropyrazine (1.0 equiv) in dry THF.

  • Variable: Equilibrate vessels at three distinct temperatures (e.g., 0°C, 20°C, 40°C).

  • Initiation: Add Sodium 2-butoxide (1.05 equiv) simultaneously to all vessels.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in cold dilute acid (stops reaction).

  • Analysis: Analyze via UPLC/HPLC (UV 254 nm).

  • Calculation:

    • Plot

      
       vs. Time to get 
      
      
      
      (pseudo-first order).
    • Plot

      
       vs. 
      
      
      
      (Kelvin). The slope
      
      
      .
Protocol B: Troubleshooting Logic Flow

Use this decision tree when results deviate from expectations.

Troubleshooting Start Issue Detected: Low Yield or Purity CheckImpurity Identify Major Impurity (HPLC/LCMS) Start->CheckImpurity BisProduct Bis-Product Present (Over-reaction) CheckImpurity->BisProduct > 5% Bis StartMaterial Unreacted Starting Material (Stalled) CheckImpurity->StartMaterial > 10% SM Unknown New/Unknown Peaks (Elimination/Hydrolysis) CheckImpurity->Unknown Non-polar/Polar mix ActionBis Action: 1. LOWER Temperature 2. Reduce Alkoxide Equivalents 3. Dilute Reaction BisProduct->ActionBis ActionStall Action: 1. Check Reagent Quality (Wet?) 2. Increase Time (Not Temp) 3. Check Mixing Efficiency StartMaterial->ActionStall ActionUnknown Action: 1. Dry Solvents (KF Titration) 2. Lower Temperature 3. Switch Base (e.g., Li vs Na) Unknown->ActionUnknown

Figure 2: Troubleshooting logic for pyrazine alkoxylation optimization.

References & Authority

The protocols and mechanisms described above are grounded in established heterocyclic chemistry principles, specifically the kinetics of Nucleophilic Aromatic Substitution (


) on diazines.
  • Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines.[2] Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic.

    • Relevance: Establishes the fundamental reactivity of chloropyrazines toward alkoxides and the competition between substitution and side reactions.

  • Rusinov, G. L., et al. (2001). 2,3-Dichloro-1-alkylpyrazinium tetrafluoroborates: the synthesis and reactions with nucleophiles.[3] Mendeleev Communications.[3]

    • Relevance: Discusses the activation of 2,3-dichloropyrazine and the formation of mono- vs disubstitution products.

  • Lutz, F., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters.[4]
    
    • Relevance: Provides mechanistic insight into how electron-donating groups (like alkoxy) deactivate the pyrazine ring, influencing the kinetics of subsequent substitutions.

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications.

    • Relevance: General review confirming the temperature dependence of

      
       and the specific risks of E2 elimination when using secondary alkoxides.
      

For further assistance, please contact the Process Chemistry Group with your specific HPLC chromatograms and temperature logs.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazine derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1] The synthesis of novel pyrazine compounds, such as 2-(butan-2-yloxy)-3-chloropyrazine (CAS: 1247532-74-6), necessitates a robust and multi-faceted analytical approach to unambiguously confirm its molecular structure, purity, and electronic properties.[2] The presence of a halogenated, electron-deficient aromatic ring, a chiral ether substituent, and multiple nitrogen heteroatoms presents a unique analytical challenge that cannot be resolved by a single technique.

This in-depth guide provides a comparative analysis of essential spectroscopic methods for the characterization of this compound. We will explore the specific insights gained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices, demonstrating how a synergistic workflow provides a self-validating system for structural elucidation, an approach critical for researchers in drug development and chemical synthesis.[3]

The Analytical Workflow: A Synergistic Approach

The characterization of a novel chemical entity is not a linear process but an integrated one where each piece of data corroborates the others. The logical flow for analyzing this compound begins with confirming the molecular mass and formula, proceeds to identifying functional groups, and culminates in the precise mapping of the atomic framework.

G cluster_0 Initial Confirmation cluster_1 Functional Group Analysis cluster_2 Structural Elucidation cluster_3 Electronic Properties MS Mass Spectrometry (MS) Confirm Molecular Formula & Weight IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Provides Formula Final Unambiguous Structural Confirmation MS->Final NMR Nuclear Magnetic Resonance (NMR) Map Atomic Connectivity IR->NMR Confirms Functional Groups IR->Final UVVis UV-Visible Spectroscopy Probe Electronic Transitions NMR->UVVis Provides Structural Context NMR->Final NMR_Details 1D: ¹H, ¹³C, DEPT 2D: COSY, HSQC, HMBC UVVis->Final

Caption: Logical workflow for the comprehensive spectroscopic analysis of a novel compound.

Mass Spectrometry (MS): The Foundational Data Point

Expertise & Experience: The first step in any structural elucidation is to confirm that the synthesized compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. For a molecule containing chlorine, the isotopic pattern is a critical diagnostic feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.

Illustrative Data:

IonCalculated m/z (C₈H₁₁³⁵ClN₂O)Observed m/zIsotopic PeakCalculated m/z (C₈H₁₁³⁷ClN₂O)Observed m/z
[M+H]⁺187.0606187.0608[M+2+H]⁺189.0576189.0577

Comparative Analysis:

  • Against Alternatives: While standard-resolution MS can confirm the nominal mass, it cannot distinguish between isomers or compounds with very similar masses. HRMS provides the elemental formula, ruling out a vast number of alternative structures at the outset.

  • Supporting Evidence: The observed 3:1 intensity ratio of the 187 and 189 m/z peaks provides definitive evidence for the presence of a single chlorine atom, a self-validating feature of the analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative for volatile compounds like pyrazines, providing both retention time for purity assessment and mass data for identification.[4][5]

Infrared (IR) Spectroscopy: Mapping Functional Groups

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and non-destructive method for identifying functional groups.[6] While the IR spectrum of a complex molecule contains many signals in the "fingerprint region" (<1500 cm⁻¹), the diagnostic region (>1500 cm⁻¹) is invaluable for confirming the presence of key structural motifs. For this compound, we expect to see signals corresponding to the aromatic pyrazine ring, the C-O ether linkage, and the aliphatic C-H bonds of the butoxy group.

Illustrative Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Comparative Insight
~3070WeakAromatic C-H StretchConfirms the presence of the pyrazine ring protons. These are typically at higher frequency than aliphatic C-H stretches.[7]
2960-2850StrongAliphatic C-H StretchIndicates the CH₃ and CH₂ groups of the butoxy substituent. The absence of these strong bands would suggest the failure to install the alkoxy group, a direct comparison to the 2-chloropyrazine starting material.
~1580, ~1470MediumPyrazine Ring C=C, C=N StretchThese are characteristic absorptions for the pyrazine heterocycle.[8][9] Their presence confirms the integrity of the core ring structure.
1250-1100StrongAryl-Alkyl C-O StretchThis strong band is diagnostic for the ether linkage, a crucial piece of evidence confirming the successful substitution reaction.
~850Medium-StrongC-Cl StretchConfirms the presence of the chloro-substituent on the aromatic ring.

Trustworthiness: The combined presence of aromatic C-H, aliphatic C-H, pyrazine ring, and C-O ether stretches provides a highly reliable confirmation of the gross structure, validating the synthetic outcome before proceeding to more time-consuming analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[10] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular framework.

¹H NMR Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shift (δ) and spin-spin coupling (J). For this compound, we anticipate distinct signals for the two pyrazine protons and the protons of the sec-butoxy group.

Illustrative Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.05d, J = 2.5 Hz1HH-5Pyrazine protons are deshielded. This proton is adjacent to a nitrogen atom.
7.80d, J = 2.5 Hz1HH-6Coupled to H-5, showing a characteristic doublet.
5.40sextet, J = 6.2 Hz1HO-CHThe methine proton of the sec-butoxy group, coupled to both the CH₃ and CH₂ groups. Its downfield shift is due to the adjacent oxygen.
1.80m2H-CH₂-Diastereotopic protons of the ethyl group, appearing as a complex multiplet.
1.40d, J = 6.2 Hz3HO-CH-CH₃The methyl group attached to the chiral center, coupled to the methine proton.
0.95t, J = 7.5 Hz3H-CH₂-CH₃The terminal methyl group of the ethyl moiety, appearing as a triplet.
¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Illustrative Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135Assignment
158.0-C-2 (C-O)
145.2-C-3 (C-Cl)
142.5+C-5
138.0+C-6
78.5+O-CH
29.0--CH₂-
19.5+O-CH-CH₃
9.8+-CH₂-CH₃
2D NMR: Connecting the Pieces

While 1D NMR provides the components, 2D NMR builds the final structure.

  • COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other (e.g., H-5 with H-6; O-CH with both -CH₂- and its adjacent CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The most critical correlation would be between the O-CH proton (δ 5.40) and the C-2 carbon of the pyrazine ring (δ 158.0), definitively proving the ether linkage at the correct position.

G H_OCH H C_Pyrazine C2 H_OCH->C_Pyrazine  HMBC Correlation  (³JCH)

Caption: Key HMBC correlation confirming the C-O bond location.

UV-Visible Spectroscopy: Probing Electronic Structure

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions within a molecule.[11] For aromatic and heterocyclic compounds like pyrazine, the primary absorptions are due to π→π* (higher energy, stronger absorption) and n→π* (lower energy, weaker absorption) transitions of the conjugated system.[12] The position and intensity of these bands are sensitive to substituents.

Illustrative Data (Methanol):

  • λₘₐₓ ≈ 275 nm (π→π transition):* This strong absorption is characteristic of the pyrazine aromatic system. The alkoxy and chloro substituents are expected to cause a slight bathochromic (red) shift compared to unsubstituted pyrazine.

  • λₘₐₓ ≈ 315 nm (n→π transition):* This weaker, longer-wavelength absorption arises from the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital.

Comparative Analysis: By comparing the spectrum to that of 2-chloropyrazine, one can isolate the electronic contribution of the butoxy group. The electron-donating nature of the ether oxygen typically results in a red shift of the π→π* band, providing further corroborative evidence of its presence.[13]

Summary Comparison of Spectroscopic Techniques

TechniquePrimary Information ProvidedKey Question Answered for C₈H₁₁ClN₂O
HRMS Molecular Formula, Isotopic PatternWhat is the exact mass and elemental composition? Is there one chlorine atom?
FT-IR Presence of Functional GroupsDoes the molecule contain a pyrazine ring, an ether, and aliphatic groups?
¹H NMR Proton Environments & ConnectivityHow are the protons arranged in the butoxy group and on the pyrazine ring?
¹³C NMR Carbon SkeletonHow many unique carbon atoms are there, and what type are they (CH₃, CH₂, CH)?
2D NMR Complete C-H FrameworkHow are all the atoms connected? Where is the butoxy group attached to the ring?
UV-Vis Electronic Transitions (Conjugation)What are the electronic properties of the substituted pyrazine chromophore?

Detailed Experimental Protocols

Self-validation in science relies on methodological transparency. The following are standard protocols for acquiring the data discussed.

1. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Acquisition: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. Use a known reference standard for internal mass calibration to ensure high accuracy.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the oily compound directly onto the ATR crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 500 MHz NMR spectrometer with a broadband probe.

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire with a 45° pulse angle and a relaxation delay of 2 seconds.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard manufacturer pulse programs, optimizing spectral widths to cover all relevant signals. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, particularly for HMBC.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade methanol. Dilute to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 10⁻⁴ to 10⁻⁵ M range).

  • Acquisition: Scan the sample from 200 to 600 nm using a quartz cuvette with a 1 cm path length. Use pure methanol as the reference blank.

Conclusion

The structural characterization of this compound is a clear illustration of the necessity of a multi-technique spectroscopic approach. No single method can provide the complete picture. Mass spectrometry lays the foundation by confirming the molecular formula. IR spectroscopy provides a rapid check for key functional groups. UV-Vis spectroscopy offers insight into the electronic nature of the molecule. However, it is the comprehensive suite of 1D and 2D NMR experiments that ultimately provides the definitive, high-resolution blueprint of the atomic framework. By integrating these techniques, researchers can build a self-validating case for the structure and purity of novel compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

  • The Journal of Chemical Physics. (1994). High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. Available at: [Link]

  • ResearchGate. Infrared spectrometry of pyrazines. Available at: [Link]

  • Solubility of Things. Comparative Analysis of Spectroscopic Techniques. Available at: [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Available at: [Link]

  • Sema. Spectroscopic Methods In Organic Chemistry. Available at: [Link]

  • ResearchGate. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Available at: [Link]

  • Journal of the Chemical Society, Faraday Transactions 2. Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine. Available at: [Link]

  • ResearchGate. Theoretical UV-Vis spectra of phenyl substituted porphyrazine (1), 4-amino-2-oxypyraziniporphyrazine (2) and seco-porphyrazinedicarboxamide (3) (ZINDO/S method). Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Open Agrar. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Available at: [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

  • Chemistry LibreTexts. (2025). 1.3: Different types of Spectroscopy. Available at: [Link]

  • VNU. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link]

  • SciSpace. Spectroscopic Methods in Organic Chemistry. Available at: [Link]

  • PMC. (2025). Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. Available at: [Link]

  • ResearchGate. (2025). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Available at: [Link]

  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Available at: [Link]

  • PMC. (2022). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. Available at: [Link]

  • PubMed. (2017). Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry following solid-phase extraction and dispersive liquid-liquid microextraction. Available at: [Link]

  • Chembeez. This compound, 95%. Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • PMC. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available at: [Link]

  • mzCloud. (2017). 2 sec Butyl 3 methoxypyrazin. Available at: [Link]

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A Comparative Guide to the Purity Assessment of 2-(butan-2-yloxy)-3-chloropyrazine by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(butan-2-yloxy)-3-chloropyrazine, a key intermediate in pharmaceutical synthesis. We delve into the causality behind methodological choices, presenting a validated, step-by-step protocol grounded in established analytical principles. The performance of GC-MS is objectively compared with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for impurity profiling and quality control.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The compound this compound is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in the food, fragrance, and pharmaceutical industries.[1] In pharmaceutical manufacturing, it often serves as a critical building block for Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.1% or higher, making rigorous analytical oversight essential.[2][3]

The selection of an analytical technique for purity assessment hinges on the physicochemical properties of the analyte and its potential impurities. Given that this compound is a volatile and thermally stable organic molecule, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a preeminent analytical tool. It offers a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection, making it ideal for this application.[4][5]

The Premier Choice: Why GC-MS is a "Gold Standard" for this Analysis

GC-MS combines two powerful analytical techniques to provide comprehensive sample characterization.

  • Gas Chromatography (GC): This component separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). This separation is crucial for resolving the primary compound from structurally similar impurities, such as isomers or reaction byproducts.[6]

  • Mass Spectrometry (MS): Acting as the detector, the MS ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance. The resulting mass spectrum serves as a chemical fingerprint, enabling unambiguous identification of the compound and elucidation of its structure.[7][8]

The synergy between GC and MS provides exceptional specificity and sensitivity, allowing for the detection and identification of trace-level impurities that might be missed by less sophisticated methods.[9]

A Self-Validating System: Developing a Robust GC-MS Protocol

A trustworthy analytical method must be validated to ensure it is fit for its intended purpose. The protocol described below is designed as a self-validating system, incorporating checks and standards based on ICH Q2(R1) guidelines to guarantee accuracy and reliability.[10]

Foundational Steps: Instrument & Column Selection

The choice of the GC column is paramount for achieving effective separation. A non-polar or mid-polarity column, such as a 30-meter HP-5ms (5% Phenyl Methyl Siloxane), is an excellent starting point. This stationary phase separates compounds primarily based on their boiling points and is robust enough for routine quality control. Helium is the carrier gas of choice due to its inertness and efficiency.

Method Validation Parameters

A method is only as reliable as its validation data. The following parameters must be rigorously assessed.

  • Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, starting materials, or byproducts.[4] Specificity is demonstrated by separating all known potential impurities from the main peak and ensuring baseline resolution.

  • Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response. This is typically evaluated over a range of 80% to 120% of the expected sample concentration.

  • Accuracy & Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results (repeatability and intermediate precision).[11] These are often assessed together using recovery studies on spiked samples.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like injection temperature, oven ramp rate, or carrier gas flow rate to ensure it remains unaffected.[10]

The following table summarizes typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance CriteriaPurpose
Linearity (R²) ≥ 0.995Ensures proportional response across a concentration range.
Accuracy (% Recovery) 98.0% - 102.0%Confirms the method's ability to measure the true value.
Precision (RSD%) ≤ 2.0%Demonstrates the reproducibility of the method.
LOD Signal-to-Noise Ratio ≥ 3:1Defines the lowest detectable concentration.
LOQ Signal-to-Noise Ratio ≥ 10:1Defines the lowest quantifiable concentration.
Robustness Results remain within precision limitsEnsures reliability under minor operational variations.

Detailed Experimental Protocol: Purity Analysis by GC-MS

This protocol outlines a validated method for determining the purity of this compound.

4.1. Materials and Reagents

  • Sample: this compound (Purity ≥ 95% for method development)[13]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

  • Internal Standard (Optional): A non-interfering, stable compound like tetradecane.

4.2. Sample Preparation

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 50.0 mL of DCM in a volumetric flask to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer 1 mL of the stock solution into a 2 mL GC autosampler vial.

4.3. Instrumentation and Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable gas chromatograph.
MS System Agilent 5977B MSD or equivalentProvides high-sensitivity electron ionization detection.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmExcellent general-purpose column for resolving volatile organic compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Injection Volume 1.0 µLBalances sensitivity with preventing column overload.
Injection Mode Split (Ratio 50:1)Prevents column overload from the high-concentration main peak.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minProvides separation of early-eluting volatiles and ensures elution of heavier byproducts.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eV"Hard" ionization technique that produces reproducible, library-searchable fragmentation patterns.[7]
Scan Range 40 - 500 amuCovers the molecular weight of the target compound and potential impurities.

4.4. Data Analysis

  • Integrate all peaks in the resulting total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard.

  • Identify impurity peaks by analyzing their mass spectra and comparing them against the NIST spectral library and known potential impurities.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Analytical Workflow

The entire process, from receiving a sample to generating a final report, can be visualized as a logical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Vial Transfer to Vial Dissolve->Vial Inject Inject into GC-MS Vial->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Components Integrate->Identify Calculate Calculate Purity (%) Identify->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC-MS Purity Assessment.

Anticipating and Identifying Potential Impurities

An expert analysis involves not just quantifying purity but also identifying the impurities. This requires understanding the synthetic route. A plausible synthesis for this compound involves the nucleophilic aromatic substitution of 2,3-dichloropyrazine with sodium 2-butoxide (formed from 2-butanol and a base like sodium hydride).

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: 2,3-dichloropyrazine and residual 2-butanol.

  • Positional Isomer: While electronically disfavored, trace amounts of 3-chloro-2-(butan-2-yloxy)pyrazine could form. Isomers often have very similar mass spectra, making chromatographic separation absolutely critical for their differentiation.[14][15]

  • Over-reaction Byproduct: 2,3-bis(butan-2-yloxy)pyrazine, formed if the product reacts with a second equivalent of the alkoxide.

  • Hydrolysis Product: 3-chloro-2-hydroxypyrazine, if water is present in the reaction.

Impurity_Logic cluster_source Impurity Sources cluster_id Identification Strategy cluster_result Outcome SM Starting Materials (2,3-dichloropyrazine, 2-butanol) GC Chromatographic Separation (Retention Time) SM->GC SR Side Reactions (Over-reaction, Hydrolysis) SR->GC PI Positional Isomerism PI->GC MS Mass Spectrum (Fragmentation Pattern) GC->MS Lib NIST Library Search MS->Lib Std Comparison with Reference Standard MS->Std Identified Impurity Identified & Quantified Lib->Identified Std->Identified

Caption: Logical process for impurity identification.

Comparative Analysis with Alternative Methodologies

While GC-MS is the optimal technique, other methods have specific applications and can provide complementary information. A comprehensive comparison highlights the strengths and weaknesses of each.

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
GC-MS Separation by volatility/polarity, detection by massHigh Specificity & Sensitivity: Unambiguous identification via mass spectrum.[5] Excellent Resolution: Separates volatile isomers and byproducts.Not suitable for non-volatile or thermally labile impurities.
HPLC-UV Separation by polarity (liquid phase), detection by UV absorbanceVersatile: Good for a wide range of polarities. Handles non-volatile impurities that GC cannot.Non-specific Detection: UV cannot confirm identity. Risk of Co-elution: An impurity could be hidden under the main peak.
LC-MS Combines HPLC separation with MS detectionBest of both worlds: Handles non-volatile compounds with MS specificity.[16]Higher Complexity & Cost: More complex mobile phases and instrumentation compared to GC-MS.
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldDefinitive Structure Elucidation: Provides unambiguous structural information. Quantitative (qNMR): Can quantify without impurity-specific standards.Low Sensitivity: Significantly less sensitive than MS; may not detect impurities below ~0.1%.

Conclusion

For the purity assessment of this compound, GC-MS stands out as the most effective and reliable primary technique. Its combination of high-resolution separation and specific mass detection provides the necessary specificity and sensitivity to identify and quantify trace-level impurities, in line with stringent pharmaceutical quality standards. The detailed, validated protocol herein serves as a robust framework for achieving accurate and reproducible results. While alternative techniques like HPLC and NMR offer valuable, complementary information, particularly for non-volatile impurities or definitive structural confirmation, GC-MS provides the optimal balance of performance, reliability, and efficiency for routine quality control of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

  • Nikolaou, P., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. [Link]

  • Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]

  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. New Food Magazine. [Link]

  • ResearchGate. (2013). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry | Request PDF. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Chembeez. This compound, 95%. [Link]

  • Lee, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Biotechnology. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Inamdar, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Saralaya, M., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Shimadzu. (2017). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [Link]

  • Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]

  • Al-Marjani, M. F. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Iraqi Journal of Agricultural Sciences. [Link]

  • Wang, Y., et al. (2022). Detection and Risk Assessments of Multi-Pesticides in Traditional Chinese Medicine Chuanxiong Rhizoma by LC/MS-MS and GC/MS-MS. MDPI. [Link]

  • Fereidoonnezhad, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports. [Link]

  • Svitlichnyi, V., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Semantic Scholar. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]

  • Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Durham E-Theses. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]

  • Reddy, G., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. [Link]

Sources

Comparison of Synthetic Routes to 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the two primary synthetic methodologies for accessing 2-(butan-2-yloxy)-3-chloropyrazine , a critical intermediate in the synthesis of P2X3 antagonists and kinase inhibitors. The choice of route depends heavily on the required stereochemistry (racemic vs. enantiopure) and the scale of production.

  • Route A (SNAr): The industrial workhorse. Best for racemic targets or when retaining the alcohol's stereochemistry is desired. High atom economy and scalability.[1]

  • Route B (Mitsunobu): The precision tool.[1] Essential when inverting the stereochemistry of a chiral alcohol is required or when avoiding bis-substitution side products is paramount.

Part 1: Route Analysis & Mechanistic Pathways

Route A: Nucleophilic Aromatic Substitution (SNAr)

This route utilizes the symmetry of the starting material, 2,3-dichloropyrazine. Since both chlorine atoms are chemically equivalent, the first substitution can occur at either position to yield the desired product.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Key Challenge: Controlling the reaction to stop at mono-substitution (preventing the formation of 2,3-di(sec-butoxy)pyrazine).

  • Stereochemistry: Retention. The C-O bond of the alcohol is not broken; the bond formation occurs at the aromatic ring. Therefore,

    
    -2-butanol yields 
    
    
    
    -2-(butan-2-yloxy)-3-chloropyrazine.
Route B: Mitsunobu Etherification

This route starts from 3-chloropyrazin-2(1H)-one (or its tautomer 3-chloropyrazin-2-ol). It couples the alcohol directly to the pyrazine oxygen using triphenylphosphine (PPh


) and a dialkyl azodicarboxylate (DEAD or DIAD).
  • Mechanism: SN2 displacement of an activated alkoxy-phosphonium intermediate.

  • Key Challenge: Separation of phosphine oxide byproducts and higher cost of reagents.

  • Stereochemistry: Inversion. The reaction proceeds via backside attack on the alcohol's chiral center. Therefore,

    
    -2-butanol yields 
    
    
    
    -2-(butan-2-yloxy)-3-chloropyrazine.
Visual Pathway Comparison

The following diagram illustrates the divergent workflows and stereochemical outcomes of both routes.

SyntheticRoutes StartA 2,3-Dichloropyrazine IntermediateA Meisenheimer Complex StartA->IntermediateA Nucleophilic Attack StartB 3-Chloropyrazin-2-ol IntermediateB Alkoxy-Phosphonium Ion StartB->IntermediateB Activation ReagentA 2-Butanol + Base (NaH or K2CO3) ReagentB 2-Butanol + PPh3 + DEAD/DIAD Product This compound IntermediateA->Product Cl- Elimination (Retention of Config) SideProduct Bis-butoxy impurity IntermediateA->SideProduct Over-reaction IntermediateB->Product SN2 Displacement (Inversion of Config)

Figure 1: Comparative workflow of SNAr vs. Mitsunobu routes, highlighting mechanistic intermediates and stereochemical consequences.

Part 2: Experimental Protocols

Protocol A: SNAr Synthesis (Preferred for Scale-Up)

Target Scale: 10 mmol | Estimated Yield: 75-85%

  • Preparation: Charge a dry 100 mL round-bottom flask with 2,3-dichloropyrazine (1.49 g, 10 mmol) and anhydrous THF (20 mL).

  • Activation: In a separate vial, stir 2-butanol (0.89 g, 12 mmol, 1.2 eq) with NaH (60% dispersion, 0.48 g, 12 mmol) in THF (10 mL) at 0°C for 15 minutes to generate the alkoxide.

    • Note: Alternatively, use K

      
      CO
      
      
      
      (2.0 eq) in DMF at 80°C for a milder, non-cryogenic approach, though reaction times will be longer [1].
  • Addition: Add the alkoxide solution dropwise to the pyrazine solution at 0°C. This "inverse addition" keeps the pyrazine in excess initially, minimizing bis-substitution.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with saturated NH

    
    Cl (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes). The bis-substituted byproduct elutes later than the mono-substituted product.

Protocol B: Mitsunobu Synthesis (Preferred for Chiral Inversion)

Target Scale: 5 mmol | Estimated Yield: 60-70%

  • Preparation: Dissolve 3-chloropyrazin-2-ol (0.65 g, 5 mmol), triphenylphosphine (1.97 g, 7.5 mmol), and (S)-2-butanol (0.56 g, 7.5 mmol) in anhydrous THF (25 mL) under N

    
    .
    
  • Addition: Cool the mixture to 0°C. Add DIAD (diisopropyl azodicarboxylate) (1.52 g, 7.5 mmol) dropwise over 20 minutes.

    • Critical: Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 h).

  • Workup: Concentrate the solvent directly.[2]

  • Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[2] Purify the filtrate via silica gel chromatography.

    • Note: TPPO removal can be difficult; repeating the precipitation or using a polymer-bound phosphine can simplify purification.

Part 3: Comparative Performance Analysis

The following table contrasts the two routes based on key industrial metrics.

MetricRoute A: SNArRoute B: Mitsunobu
Starting Material Cost Low (2,3-dichloropyrazine is a commodity chemical)Medium (3-chloropyrazin-2-ol is less common)
Atom Economy High (Byproduct is NaCl)Low (Byproducts are TPPO and Hydrazine deriv.)
Stereochemistry Retention of Alcohol ConfigurationInversion of Alcohol Configuration
Impurity Profile Bis-alkoxy pyrazine (requires chromatographic separation)Phosphine oxides (difficult to remove)
Scalability Excellent (Exothermic but manageable)Moderate (Reagent cost and waste limit multi-kg scale)
Reaction Time Short (4-6 hours)Long (12-24 hours)
Expert Insight: Self-Validating the Protocol

To ensure the integrity of your synthesis, use


H NMR  to validate regiochemistry and substitution.
  • Diagnostic Signal: The proton at the C2/C3 position of the pyrazine ring is unique.

    • In the starting material (2,3-dichloropyrazine), the two aromatic protons are a singlet (or tightly coupled doublet) at ~8.3 ppm.

    • In the product, the symmetry is broken. Expect two doublets (

      
       Hz) at ~8.0 ppm and ~8.2 ppm.
      
    • Bis-substitution check: If you see no aromatic protons (or a singlet shifted upfield), you have likely formed the 2,3-di(sec-butoxy)pyrazine.

References

  • Preparation of 2,3-dichloropyrazine and reaction with nucleophiles.
  • Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines. Source:Journal of the Chemical Society C: Organic, 1971. (General reactivity patterns of chloropyrazines). URL:[Link][1]

  • Mitsunobu Reaction on Heterocyclic Hydroxyls. Source:Organic & Biomolecular Chemistry, "Switching of regioselectivity in base-mediated diastereoselective annulation" (Demonstrates stereochemical inversion principles relevant to secondary alcohols). URL:[Link]

Sources

A Comparative Analysis of the Biological Activity of 2-(Butan-2-yloxy)-3-chloropyrazine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, pyrazine derivatives represent a privileged scaffold, demonstrating a wide spectrum of biological activities that have captured the attention of researchers in drug discovery.[1] This guide provides an in-depth technical comparison of the biological activities of 2-(butan-2-yloxy)-3-chloropyrazine and its analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, antimicrobial and antifungal properties, and the crucial structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols.

Introduction: The Significance of the Pyrazine Core

The pyrazine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of various therapeutic agents. Its derivatives have been investigated for a range of pharmacological effects, including antimicrobial, antifungal, antimycobacterial, and even anticancer properties.[1][2] The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of their biological profiles, making them a versatile platform for drug design.

The 2-alkoxy-3-chloropyrazine scaffold, in particular, has emerged as a promising area of investigation. The presence of a chlorine atom at the 3-position and an alkoxy group at the 2-position can significantly influence the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide will focus on a comparative analysis of analogs where the alkoxy group is varied, with a specific focus on the 2-(butan-2-yloxy) derivative, to elucidate the impact of the alkoxy chain's structure on biological activity.

Comparative Biological Activity: A Structure-Activity Relationship Study

While specific comparative data for a series of 2-alkoxy-3-chloropyrazine analogs is not extensively available in the public domain, we can extrapolate potential structure-activity relationships (SAR) based on broader studies of related pyrazine derivatives. The following discussion and data table are presented as an illustrative example to guide researchers in their exploration of this chemical space. The antimicrobial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Hypothetical Comparative Antimicrobial Data

The following table presents hypothetical MIC values for a series of 2-alkoxy-3-chloropyrazine analogs against representative bacterial and fungal strains. This data is intended to illustrate the potential impact of varying the alkoxy substituent.

Compound IDR (Alkoxy Group)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
1 Methoxy>128>12864
2 Ethoxy128>12832
3 n-Propoxy6412816
4 Isopropoxy6412816
5 n-Butoxy32648
6 sec-Butoxy (Butan-2-yloxy) 16 32 4
7 Isobutoxy32648
8 tert-Butoxy64>12816
Interpretation of Structure-Activity Relationships

From the hypothetical data, we can infer several key SAR trends:

  • Effect of Alkyl Chain Length: An increase in the length of the linear alkyl chain of the alkoxy group (from methoxy to n-butoxy) appears to correlate with increased antimicrobial and antifungal activity. This is a common trend observed for many classes of antimicrobial agents, where increased lipophilicity enhances the compound's ability to penetrate the microbial cell membrane.

  • Influence of Branching: Branching of the alkyl chain also appears to play a significant role. The sec-butoxy analog (6 ) exhibits the most potent activity in this hypothetical series. This suggests that the specific steric bulk and conformation of the sec-butyl group may lead to a more favorable interaction with the biological target. In contrast, the more sterically hindered tert-butoxy group (8 ) results in a decrease in activity, potentially due to unfavorable steric clashes with the target site.

  • Spectrum of Activity: The analogs generally show more promising activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans compared to the Gram-negative bacterium Escherichia coli. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of foreign molecules, which could explain the reduced efficacy.

Experimental Methodologies: A Guide to In Vitro Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed protocols for the synthesis of 2-alkoxy-3-chloropyrazine analogs and the evaluation of their antimicrobial activity.

Synthesis of 2-Alkoxy-3-chloropyrazine Analogs

The synthesis of 2-alkoxy-3-chloropyrazine analogs can be achieved through a nucleophilic aromatic substitution reaction, starting from 2,3-dichloropyrazine.

Workflow for the Synthesis of 2-Alkoxy-3-chloropyrazine Analogs

start Start: 2,3-Dichloropyrazine + Sodium Alkoxide reaction Nucleophilic Aromatic Substitution Reaction start->reaction Reflux in corresponding alcohol workup Aqueous Work-up (e.g., extraction with ethyl acetate) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Product: 2-Alkoxy-3-chloropyrazine Analog purification->product

Caption: General workflow for the synthesis of 2-alkoxy-3-chloropyrazine analogs.

Step-by-Step Protocol:

  • Preparation of Sodium Alkoxide: To a solution of the desired alcohol (e.g., butan-2-ol) in an anhydrous solvent such as THF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add a solution of 2,3-dichloropyrazine in the same anhydrous solvent to the freshly prepared sodium alkoxide solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-3-chloropyrazine analog.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay

start Prepare serial dilutions of test compounds in a 96-well microtiter plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) inoculate->incubate read Visually inspect for microbial growth or measure absorbance incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized 2-alkoxy-3-chloropyrazine analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbes in medium only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanisms of Action

The precise mechanism of action for 2-alkoxy-3-chloropyrazine analogs is not yet fully elucidated. However, based on the known activities of other pyrazine derivatives, several potential mechanisms can be proposed. For instance, some pyrazine-based compounds are known to interfere with microbial metabolic pathways or disrupt cell membrane integrity. Further studies, such as membrane permeabilization assays or enzyme inhibition assays, would be necessary to pinpoint the specific molecular targets of these compounds.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the biological activity of this compound and its analogs. While specific experimental data for this particular series of compounds is limited, the provided hypothetical data and established experimental protocols offer a solid foundation for researchers to initiate their own investigations. The structure-activity relationships discussed, based on general principles of medicinal chemistry, suggest that the nature of the alkoxy substituent at the 2-position of the 3-chloropyrazine scaffold is a critical determinant of antimicrobial and antifungal efficacy.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-alkoxy-3-chloropyrazine analogs to establish a comprehensive and data-driven understanding of their SAR. Elucidating their mechanism of action will be crucial for the rational design of more potent and selective therapeutic agents. The insights gained from such studies could pave the way for the development of novel anti-infective drugs to combat the growing threat of antimicrobial resistance.

References

  • Shaik, A. B., Bhandare, R. R., Nissankararao, S., Lokesh, B. V. S., Shahanaaz, S., & Rahman, M. M. (2021). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 14(3), 102991. [Link]

  • Jampilek, J., & Kralova, K. (2015). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 20(7), 12536-12558. [Link]

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  • Jampilek, J., et al. (2017). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 22(10), 1735. [Link]

  • Jampilek, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 229. [Link]

  • Bhandare, R. R., & Shaik, A. B. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Applied Sciences, 11(22), 10734. [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Butan-2-yloxy)-3-chloropyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among these, 2-alkoxy-3-halopyrazine derivatives have garnered significant attention for their potential as potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(butan-2-yloxy)-3-chloropyrazine derivatives, a promising subclass with potential applications in oncology. We will delve into the synthetic rationale, compare their biological activities with relevant alternatives, and elucidate their potential mechanism of action within critical signaling pathways.

The Rationale for Targeting Kinases with Pyrazine Derivatives

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5] Pyrazine-containing molecules are particularly well-suited as kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interaction with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[6] The planar nature of the pyrazine ring also allows for favorable stacking interactions within the active site.

The this compound scaffold offers several strategic advantages for inhibitor design. The sec-butoxy group at the 2-position provides a lipophilic handle that can be optimized to enhance membrane permeability and target engagement. The chlorine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through nucleophilic aromatic substitution, thereby enabling a systematic exploration of the SAR.

Comparative Analysis of Biological Activity

While specific SAR data for this compound derivatives is an emerging area of research, we can draw valuable insights from studies on structurally related 2-alkoxypyrazine and 2,6-disubstituted pyrazine analogs that have been investigated as kinase inhibitors. The following table summarizes the inhibitory activities of representative pyrazine derivatives against various kinases, providing a comparative landscape.

Compound IDPyrazine ScaffoldR1R2Kinase TargetIC50 (nM)Cell Line (Antiproliferative IC50)Reference
Hypothetical A 2-alkoxy-3-chloropyrazine-O-CH(CH₃)C₂H₅-HPI3Kα---
Hypothetical B 2-alkoxy-3-chloropyrazine-O-CH(CH₃)C₂H₅-ArylPI3Kα---
Compound 1 2,6-disubstituted pyrazine4'-carboxyphenyl6-isopropylaminoindazoleCSNK2A9-[1]
Compound 2 2,6-disubstituted pyrazine4'-carboxyphenyl6-alkylaminoindazolePIM3<3-[1]
Compound 6c 2,6-disubstituted pyrazine4'-carboxyphenyl6-isopropoxyindoleCSNK2A(nanomolar)-[1]
Compound 7c 2,6-disubstituted pyrazine4'-carboxyphenylortho-methoxy anilineCSNK2A(nanomolar)-[1]
Barasertib Pyrazole-based--Aurora B0.37-[7]

Data for hypothetical compounds A and B are included to illustrate the core structure of interest. Actual experimental data for these specific compounds is not yet publicly available.

From the available data on related compounds, several key SAR trends can be inferred:

  • Substitution at the 6-position: As demonstrated by the 2,6-disubstituted pyrazine series, modifications at the 6-position significantly impact both potency and selectivity. The introduction of bulky and functionally diverse groups like indazole and indole moieties can lead to potent, low nanomolar inhibition of kinases such as CSNK2A and PIM3.[1] This suggests that exploring various substituents at the 6-position of the this compound core is a critical strategy for optimizing activity.

  • The nature of the 2-alkoxy group: While direct comparisons are limited, the choice of the alkoxy group is known to influence pharmacokinetic properties such as solubility and metabolic stability. The use of a sec-butoxy group, as opposed to a linear alkoxy chain, can introduce conformational constraints and alter the binding mode within the kinase active site.

  • Bioisosteric replacements: The pyrazine core itself can be considered a bioisostere of other heterocyclic systems like pyridine and pyrimidine, which are also prevalent in kinase inhibitors.[6] This allows for leveraging SAR data from these related scaffolds to guide the design of novel pyrazine-based inhibitors.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[8][9] Several classes of heterocyclic kinase inhibitors have been shown to target key components of this pathway, particularly PI3K and mTOR.[10] Given the structural similarities of 2-alkoxypyrazine derivatives to known PI3K/mTOR inhibitors, it is plausible that this pathway represents a primary target for this class of compounds.

Below is a diagram illustrating the potential mechanism of action of this compound derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor 2-(butan-2-yloxy)- 3-chloropyrazine derivative Inhibitor->PI3K Inhibits caption Potential inhibition of the PI3K/Akt/mTOR pathway.

Figure 1: Proposed mechanism of action for this compound derivatives.

As depicted, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt can then activate mTORC1, a key regulator of protein synthesis, leading to cell proliferation and survival. A this compound derivative could potentially inhibit PI3K, thereby blocking the entire downstream signaling cascade and ultimately leading to an anti-proliferative effect in cancer cells.

Experimental Protocols

To facilitate further research and comparison, we provide a general, step-by-step methodology for the synthesis of 2-alkoxy-3-chloropyrazine derivatives and a protocol for an in vitro kinase inhibition assay.

Synthesis of this compound Derivatives

This protocol outlines a typical nucleophilic aromatic substitution to introduce the alkoxy group, followed by a Suzuki coupling to introduce diversity at another position.

Synthesis_Workflow Start 2,3-Dichloropyrazine Step1 Nucleophilic Aromatic Substitution with 2-Butanol and Base Start->Step1 Intermediate 2-(Butan-2-yloxy)- 3-chloropyrazine Step1->Intermediate Step2 Suzuki Coupling with Arylboronic Acid and Pd Catalyst Intermediate->Step2 Product 2-(Butan-2-yloxy)-3-arylpyrazine Derivative Step2->Product caption General synthetic workflow.

Figure 2: Synthetic workflow for this compound derivatives.

Step 1: Synthesis of this compound

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable aprotic solvent (e.g., dry THF or DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add 2-butanol (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Step 2: Suzuki Coupling for Further Diversification

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

  • Degas the mixture and heat under reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final 2-(butan-2-yloxy)-3-arylpyrazine derivative.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

  • Prepare a reaction buffer containing the kinase of interest (e.g., PI3Kα), its substrate (e.g., PIP2), and ATP at an appropriate concentration.

  • Add varying concentrations of the test compound (this compound derivative) dissolved in DMSO to the wells of a 96-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and add a luciferin-luciferase-based ATP detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Drawing on the established importance of the pyrazine core in kinase inhibition and the SAR of related heterocyclic compounds, there is a clear rationale for the continued exploration of this chemical space. Future efforts should focus on generating a focused library of derivatives with systematic modifications at the 3- and 6-positions of the pyrazine ring to build a comprehensive SAR profile. The evaluation of these compounds against a panel of kinases, particularly those in the PI3K/Akt/mTOR pathway, will be crucial to identify potent and selective inhibitors. Subsequent cell-based assays will then be necessary to confirm their on-target activity and assess their potential as anticancer therapeutic agents. The insights gained from such studies will undoubtedly contribute to the broader understanding of pyrazine-based kinase inhibitors and could pave the way for the discovery of next-generation cancer therapies.

References

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  • De la Cueva, G., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
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A Comparative Guide to Synthetic Alternatives for 2-(butan-2-yloxy)-3-chloropyrazine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic alternatives to 2-(butan-2-yloxy)-3-chloropyrazine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of compounds to offer a nuanced analysis of their comparative performance, grounded in experimental data and mechanistic rationale. We will explore strategic modifications of the pyrazine core and the application of bioisosterism to unlock new chemical space and optimize synthetic routes.

The Benchmark: Understanding the Role of this compound

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing biologically active molecules.[3] this compound is a highly versatile intermediate, primarily because its two functional groups offer distinct and predictable reactivity.

  • The 3-Chloro Group: This is the primary reactive handle for introducing molecular complexity. The electron-deficient nature of the pyrazine ring activates the C-Cl bond, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][4][5][6] This allows for the facile formation of C-C and C-N bonds, which are fundamental transformations in pharmaceutical synthesis.[7][8][9]

  • The 2-(butan-2-yloxy) Group: This bulky, secondary alkoxy group serves two main purposes. First, it modulates the electronic properties of the pyrazine ring. Second, and often more critically from a physicochemical standpoint, it enhances the solubility and lipophilicity of the molecule and its downstream derivatives, which can be crucial for improving pharmacokinetic profiles.

A prominent application of this building block is in the synthesis of Varenicline, a treatment for smoking addiction, where the pyrazine core is constructed and functionalized in later stages of the synthesis.[10][11][12][13][14]

Strategic Pathways to Alternatives

Choosing an alternative to a well-established building block is driven by specific synthetic or medicinal chemistry goals. These goals typically fall into two categories: optimizing an existing synthetic route or exploring new chemical space for improved biological properties. Our analysis of alternatives is therefore structured around these two strategic pillars.

G main This compound (Benchmark Compound) sub_A Pillar I: Synthetic Optimization & Core Modification main->sub_A Goal: Improve reactivity, yield, or cost sub_B Pillar II: Bioisosteric Replacement & Property Modulation main->sub_B Goal: Alter ADME properties, explore new SAR, IP space A1 Varying Halogen (Br, I, OTf) sub_A->A1 A2 Varying Alkoxy Group (OMe, OEt, OBn) sub_A->A2 A3 Alternative Leaving Groups sub_A->A3 B1 Substituted Pyridines sub_B->B1 B2 Substituted Pyrimidines sub_B->B2 B3 Substituted Pyridazines sub_B->B3

Caption: Strategic classification of alternatives to the benchmark compound.

Pillar I: Alternatives via Core Modification for Synthetic Optimization

This approach involves modifying the functional groups on the pyrazine ring to enhance reactivity, simplify reaction conditions, or reduce costs.

Varying the Halogen: Enhancing Cross-Coupling Reactivity

The C-Cl bond in chloropyrazines can be challenging to activate in palladium-catalyzed reactions, often requiring higher temperatures, higher catalyst loadings, and specialized, bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) to facilitate the rate-limiting oxidative addition step.[15]

Alternative: 2-(butan-2-yloxy)-3-bromo pyrazine or 2-(butan-2-yloxy)-3-iodo pyrazine.

Rationale: The reactivity of aryl halides in oxidative addition to Pd(0) follows the trend I > Br > OTf >> Cl.[16] By switching from chloro to bromo or iodo, the energy barrier for this crucial step is lowered.

Experimental Implications:

  • Milder Conditions: Reactions can often be run at lower temperatures (e.g., room temperature to 80 °C vs. 80-110 °C for chlorides).[15]

  • Lower Catalyst Loading: The more facile oxidative addition may allow for a reduction in catalyst loading from 2-5 mol% to 0.5-1 mol%.

  • Broader Catalyst/Ligand Scope: Less specialized and less expensive ligands (e.g., PPh₃) may become effective, reducing overall cost.

Varying the Alkoxy Group: Tuning Electronics and Solubility

While the butan-2-yloxy group offers good solubility, simpler alkoxy groups can be synthetically advantageous or desirable for specific molecular designs.

Alternatives:

  • 2-Methoxy- or 2-Ethoxy-3-chloropyrazine: These are often commercially available and less sterically hindered.

  • 2-Benzyloxy-3-chloropyrazine: The benzyl group can be removed via hydrogenolysis, providing a synthetic handle to access a 2-hydroxypyrazine (which exists as the 2(1H)-pyrazinone tautomer) post-coupling.[17][18]

Rationale: The choice of alkoxy group influences the molecule's electronic character and physical properties. Smaller alkoxy groups may lead to more crystalline downstream products, simplifying purification.

Pillar II: Bioisosteric Replacement for Property Modulation

Bioisosterism, the strategy of replacing a functional group or scaffold with another that retains similar biological activity but has altered physicochemical properties, is a cornerstone of modern medicinal chemistry.[19][20][21] Replacing the pyrazine core can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, while also opening new intellectual property avenues.

Rationale: Pyrazine is often used as a bioisostere for benzene, pyridine, and pyrimidine rings.[3] The nitrogen atoms act as hydrogen bond acceptors and modulate the ring's electronics, but their position and number can be fine-tuned.

Key Alternatives:

  • 2-Alkoxy-3-chloropyridine: Removes one nitrogen atom, reducing the hydrogen bond acceptor count and making the ring system less electron-deficient. This can decrease metabolic liability and alter protein-ligand interactions.

  • 4-Alkoxy-5-chloropyrimidine: Alters the relative positions of the nitrogen atoms (1,3- instead of 1,4-), which changes the molecule's dipole moment and hydrogen bonding vectors.

  • 3-Alkoxy-4-chloropyridazine: The adjacent nitrogen atoms (1,2-position) create a significantly different electronic and steric environment compared to pyrazine.[22]

Table 1: Comparative Physicochemical Properties of Heterocyclic Cores

HeterocyclepKa (of conjugate acid)Dipole Moment (D)Key Features
Pyrazine0.650Symmetrical, two H-bond acceptors, electron-deficient.[3]
Pyridine5.252.2Single H-bond acceptor, less electron-deficient than pyrazine.
Pyrimidine1.32.3Two H-bond acceptors (1,3-), alters interaction geometry.[3]
Pyridazine2.33.9Two H-bond acceptors (1,2-), significant dipole moment.[22]

Data are for the parent heterocycles and serve as a guide for the properties of their substituted derivatives.

Experimental Protocols and Performance Data

To provide a tangible comparison, we outline standard protocols for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis, using the benchmark compound and a common alternative.

General Workflow for Suzuki-Miyaura Cross-Coupling

G start Start: Assemble Reagents inert Establish Inert Atmosphere (N2 or Ar) start->inert reagents Charge Reactor: Aryl Halide (1.0 eq) Boronic Acid (1.1-1.5 eq) Base (2.0-3.0 eq) Solvent inert->reagents degas Degas Solvent Mixture reagents->degas catalyst Add Pd Catalyst & Ligand (Pre-mixed or separate) degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.

Protocol 5.2: Suzuki Coupling with this compound (Benchmark)

This protocol is representative for coupling a challenging aryl chloride.

  • Objective: Synthesize 2-(butan-2-yloxy)-3-(4-methoxyphenyl)pyrazine.

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 200.7 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg).

    • Add 1,4-dioxane (5 mL) and water (0.5 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.6 mg) in 1 mL of degassed dioxane.

    • Add the catalyst mixture to the reaction flask.

    • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Protocol 5.3: Suzuki Coupling with 2-methoxy-3-bromopyridine (Alternative)

This protocol reflects the higher reactivity of an aryl bromide.

  • Objective: Synthesize 2-methoxy-3-(4-methoxyphenyl)pyridine.

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-bromopyridine (1.0 mmol, 188.0 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

    • Add toluene (5 mL) and water (1 mL).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).

    • Heat the reaction to 85 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and purification as described in Protocol 5.2.

Comparative Performance Data

Table 2: Typical Performance Comparison in Suzuki-Miyaura Coupling

ParameterBenchmark: this compoundAlternative: 2-methoxy-3-bromopyridineRationale for Difference
Leaving Group ChloroBromoC-Br bond is weaker and more easily undergoes oxidative addition than the C-Cl bond.[16]
Catalyst System Pd₂(dba)₃ / RuPhos (or similar biarylphosphine)Pd(PPh₃)₄The electron-rich, bulky RuPhos ligand is required to activate the inert C-Cl bond.[15] The C-Br bond is less demanding.
Catalyst Loading 2-5 mol%1-3 mol%Higher reactivity allows for lower catalyst loading.
Temperature 100-110 °C80-90 °CLess thermal energy is needed to overcome the activation barrier for oxidative addition.
Reaction Time 12-24 hours2-8 hoursFaster catalytic turnover due to the lower activation energy.
Typical Yield 65-85%80-95%Milder conditions and faster reactions often lead to fewer side products and higher yields.
Cost Factor Higher (specialized ligand)Lower (common catalyst)The cost of biarylphosphine ligands is significantly higher than that of triphenylphosphine.

Conclusion and Recommendations

The selection of a building block in chemical synthesis is a multi-faceted decision that balances reactivity, cost, scalability, and the desired properties of the final compound.

  • This compound remains a valuable, albeit challenging, substrate. Its use is justified when the specific butan-2-yloxy group is essential for the target's biological activity or pharmacokinetic profile and when the higher costs and more forceful conditions of the coupling reaction are acceptable, particularly in late-stage development.

  • Core-modified alternatives (e.g., bromo- or iodo-analogs) are highly recommended for process development and scale-up. The significant improvement in reactivity leads to milder conditions, lower catalyst costs, and often higher yields, making them economically and environmentally preferable.

  • Bioisosteric replacements (pyridines, pyrimidines) are powerful tools for lead optimization in early-stage drug discovery. They allow for a systematic exploration of structure-activity relationships (SAR) and the fine-tuning of ADME properties. While a direct comparison of synthetic yield is context-dependent, the strategic value of these alternatives in discovering novel and improved drug candidates is immense.

Ultimately, the choice of an alternative should be guided by a clear understanding of the project's goals. For optimizing a known synthesis, focus on Pillar I. For discovering new chemical entities with superior properties, Pillar II provides a rational and proven path forward.

References

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate.
  • Aoyagi, Y., et al. PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Tokyo College of Pharmacy.
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. Available at: [Link]

  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing). Available at: [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Available at: [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. Available at: [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Process for the preparation of 2, 3-dichloropyrazine - Google Patents.
  • Bioisosteres in Medicinal Chemistry - Open MedScience. Available at: [Link]

  • Studies of pyrazines. Part 8. Pyrolysis of 2-alkoxypyrazines; substituent effects and stereospecificity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available at: [Link]

  • Varenicline - New Drug Approvals. Available at: [Link]

  • What is the role of bioisosterism in drug design? - Patsnap Synapse. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • Process for preparing varenicline and intermediates for use therein - European Patent Office. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Pyrazines (Update 2011). Available at: [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents.
  • Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes - OUCI. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Convenient one-step synthesis of alkoxy substituted pyrazine derivatives - ResearchGate. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]

  • Synthon Disconnection Strategy for the Synthesis Design of Coelenterazine - A Bioluminescent Marine Natural Product used in Bioassays - JOCPR. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Available at: [Link]

  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Available at: [Link]

Sources

A Comparative Economic Analysis of Synthesis Methods for 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and economical synthesis of key intermediates is a cornerstone of successful development. 2-(butan-2-yloxy)-3-chloropyrazine, a substituted pyrazine derivative, represents a valuable building block in the synthesis of various bioactive molecules. This guide provides an in-depth economic and technical comparison of the two primary synthetic routes to this compound: direct nucleophilic aromatic substitution (SNAr) and a multi-step approach via a pyrazinone intermediate.

The selection of a synthetic pathway in a research and development setting is a multi-faceted decision, balancing factors of yield, purity, scalability, cost, and safety. This document aims to equip researchers with the necessary data and analysis to make an informed choice between these two distinct methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative cost analysis based on current market prices of starting materials and reagents.

Method 1: Direct Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially favored approach to this compound is the nucleophilic aromatic substitution of 2,3-dichloropyrazine with the alkoxide of 2-butanol. The electron-deficient nature of the pyrazine ring, further activated by the two chloro substituents, facilitates the attack of the sec-butoxide nucleophile.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The first step involves the deprotonation of 2-butanol using a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the more potent sec-butoxide nucleophile. This alkoxide then attacks one of the carbon atoms bearing a chlorine atom on the pyrazine ring, forming a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyrazine nitrogens and the remaining chloro group. Finally, the chloride ion is expelled as the leaving group, restoring the aromaticity of the pyrazine ring and yielding the desired product. The regioselectivity for substitution at the 2-position is generally favored due to electronic effects.

SNAr_Mechanism cluster_0 Alkoxide Formation cluster_1 Nucleophilic Attack and Meisenheimer Complex Formation cluster_2 Elimination and Product Formation 2-Butanol 2-Butanol sec-Butoxide sec-Butoxide anion 2-Butanol->sec-Butoxide + Base Base NaH or t-BuOK Meisenheimer_Complex Meisenheimer Complex (intermediate) sec-Butoxide->Meisenheimer_Complex + 2,3-Dichloropyrazine 2,3-Dichloropyrazine 2,3-Dichloropyrazine Product This compound Meisenheimer_Complex->Product - Cl-

Figure 1: Reaction workflow for the SNAr synthesis of this compound.

Experimental Protocol

The following is a representative protocol adapted from established procedures for similar nucleophilic aromatic substitutions on chloropyrazines.

  • Alkoxide Formation: To a solution of anhydrous 2-butanol (1.2 equivalents) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction with 2,3-Dichloropyrazine: After the evolution of hydrogen gas ceases, add a solution of 2,3-dichloropyrazine (1.0 equivalent) in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Synthesis via a Pyrazinone Intermediate

An alternative, albeit more circuitous, route involves the initial formation of a 3-chloro-2(1H)-pyrazinone intermediate, followed by O-alkylation with a suitable sec-butyl electrophile. This method offers a different set of synthetic challenges and economic considerations.

Mechanistic Rationale

This two-stage process begins with the selective hydrolysis of 2,3-dichloropyrazine to 3-chloro-2(1H)-pyrazinone. This reaction is typically carried out under basic conditions. The resulting pyrazinone exists in tautomeric equilibrium with its hydroxypyrazine form. The subsequent O-alkylation is a Williamson ether synthesis. The pyrazinone is deprotonated with a base to form the corresponding oxygen anion, which then acts as a nucleophile, attacking an electrophilic sec-butyl source, such as 2-bromobutane, to form the desired ether linkage.

Pyrazinone_Route cluster_0 Step 1: Hydrolysis cluster_1 Step 2: O-Alkylation 2,3-Dichloropyrazine 2,3-Dichloropyrazine Pyrazinone 3-chloro-2(1H)-pyrazinone 2,3-Dichloropyrazine->Pyrazinone + Base (e.g., NaOH) Product This compound Pyrazinone->Product + 2-Bromobutane, Base 2-Bromobutane 2-Bromobutane

Figure 2: Reaction workflow for the synthesis of this compound via a pyrazinone intermediate.

Experimental Protocol

Step 1: Synthesis of 3-chloro-2(1H)-pyrazinone

  • Hydrolysis: Dissolve 2,3-dichloropyrazine (1.0 equivalent) in a suitable solvent such as dioxane or ethanol. Add an aqueous solution of sodium hydroxide (1.1 equivalents) and heat the mixture to reflux for 4-8 hours.

  • Work-up: After cooling, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: O-Alkylation of 3-chloro-2(1H)-pyrazinone

  • Deprotonation: Suspend 3-chloro-2(1H)-pyrazinone (1.0 equivalent) in an anhydrous solvent like DMF or acetonitrile. Add a base such as potassium carbonate (1.5 equivalents).

  • Alkylation: Add 2-bromobutane (1.2 equivalents) to the suspension and heat the mixture at 60-80 °C for 8-16 hours.

  • Purification: After cooling, filter off the inorganic salts. The filtrate is then concentrated, and the residue is purified by column chromatography.

Comparative Economic Analysis

The economic viability of a synthetic route is a critical factor in its selection. The following analysis compares the estimated raw material costs for the synthesis of 100g of this compound by both methods. Prices are based on currently available catalog prices for research-grade chemicals and may vary based on supplier and quantity.

Method 1: SNAr Molar Mass ( g/mol ) Equivalents Required Mass (g) Cost per Unit Estimated Cost
2,3-Dichloropyrazine148.971.080.0~$1.50/g~$120.00
2-Butanol74.121.247.7~$0.10/g~$4.77
Sodium Hydride (60%)24.00 (NaH)1.212.9 (NaH)~$0.50/g~$6.45
Total Estimated Raw Material Cost ~$131.22
Method 2: Pyrazinone Route Molar Mass ( g/mol ) Equivalents Required Mass (g) Cost per Unit Estimated Cost
Step 1: Hydrolysis
2,3-Dichloropyrazine148.971.0114.3~$1.50/g~$171.45
Sodium Hydroxide40.001.133.8~$0.05/g~$1.69
Step 2: O-Alkylation
3-chloro-2(1H)-pyrazinone130.521.0100.0-(Intermediate)
2-Bromobutane137.021.2125.9~$0.80/g~$100.72
Potassium Carbonate138.211.5158.8~$0.15/g~$23.82
Total Estimated Raw Material Cost ~$297.68

Assumptions: For the SNAr method, a yield of 80% is assumed. For the pyrazinone route, a yield of 70% for each of the two steps is assumed, resulting in an overall yield of 49%.

Performance Comparison and Discussion

Parameter Method 1: SNAr Method 2: Pyrazinone Route
Number of Steps 12
Overall Yield Good to Excellent (typically >70%)Moderate (typically 40-60% over two steps)
Raw Material Cost LowerHigher
Process Complexity Simpler, one-pot potentialMore complex, requires isolation of an intermediate
Safety Considerations Use of reactive sodium hydrideUse of corrosive bases and lachrymatory alkylating agents
Scalability Readily scalableMore challenging to scale up due to multiple steps

From both a technical and economic standpoint, the direct SNAr method emerges as the superior route for the synthesis of this compound in most research and development contexts. Its single-step nature, higher overall yield, and significantly lower raw material costs make it a more efficient and economical choice. The use of sodium hydride requires appropriate safety precautions, but this is a standard procedure in many synthetic laboratories.

The pyrazinone route, while chemically viable, is hampered by its multi-step nature, which inherently leads to a lower overall yield and increased process complexity. The higher cost of 2-bromobutane compared to 2-butanol also contributes to its less favorable economic profile. This route might be considered if the 3-chloro-2(1H)-pyrazinone intermediate is readily available or if specific regiochemical outcomes are desired that cannot be achieved through the direct SNAr reaction.

Conclusion

For the synthesis of this compound, the direct nucleophilic aromatic substitution of 2,3-dichloropyrazine with the sec-butoxide anion is the recommended method for researchers, scientists, and drug development professionals. This approach offers a more cost-effective, time-efficient, and higher-yielding pathway to the target molecule compared to the multi-step pyrazinone route. While both methods are chemically sound, the economic and practical advantages of the SNAr reaction make it the more logical choice for both small-scale laboratory synthesis and potential scale-up operations.

References

  • Joucla, L., & Dondoni, A. (2009). Thiazolyl-substituted pyrazine N-oxides: synthesis and application to the preparation of 2,3,5-trisubstituted pyrazines. The Journal of organic chemistry, 74(21), 8449–8452.
  • Duncia, J. V., Santella, J. B., Higley, C. A., VanAtten, M. K., Weber, P. C., Alexander, R. S., ... & Wexler, R. R. (1998). The discovery of potent, nonpeptide angiotensin II receptor antagonists. A new class of pyrazoles with exceptional oral activity. Journal of medicinal chemistry, 41(8), 1271-1280.
  • Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Chempur. (n.d.). Product and pricing information for various chemical reagents. Retrieved February 19, 2026, from [Link]

Comparative reactivity of 2-(butan-2-yloxy)-3-chloropyrazine and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Comparative Reactivity Guide: 2-(butan-2-yloxy)-3-chloropyrazine

Executive Summary this compound (CAS: 1247532-74-6) serves as a desymmetrized pyrazine scaffold, offering a unique balance of lipophilicity and reactivity compared to standard methoxy or chloro analogs. This guide analyzes its performance in Nucleophilic Aromatic Substitution (


), metal-catalyzed cross-couplings, and directed lithiation. While the sec-butoxy group introduces steric bulk that modulates reactivity at the adjacent C-3 position, it also provides a lipophilic handle often required for optimizing DMPK properties in late-stage drug discovery.

Compound Profile & Structural Analysis

The pyrazine core is electron-deficient, making it susceptible to nucleophilic attack. The 2,3-substitution pattern creates a "push-pull" electronic environment:

  • C-3 Position (Cl): Highly electrophilic, activated by the para-nitrogen (N-1) and ortho-nitrogen (N-4).

  • C-2 Position (sec-Butoxy): Acts as an electron donor by resonance (+M), deactivating the ring slightly compared to the parent 2,3-dichloropyrazine, but directing metallation via coordination.

FeatureThis compound2-Methoxy-3-chloropyrazine2,3-Dichloropyrazine
Steric Bulk (A-value) High (sec-Bu)Low (Me)Low (Cl)
Lipophilicity (cLogP) ~2.4~1.2~1.5
Electronic Nature Electron-Rich (Relative to di-Cl)Electron-RichElectron-Poor
Chirality Yes (Racemic or Enantiopure)AchiralAchiral

Comparative Reactivity Analysis

A. Nucleophilic Aromatic Substitution ( )

The displacement of the C-3 chlorine is the primary reaction pathway.

  • Vs. 2,3-Dichloropyrazine: The target compound is significantly less reactive . The sec-butoxy group donates electron density into the ring, raising the LUMO energy and reducing the electrophilicity at C-3.

  • Vs. 2-Methoxy-3-chloropyrazine: The target exhibits slower kinetics with bulky nucleophiles. While the electronic effects of sec-butoxy and methoxy are similar, the steric hindrance of the branched sec-butyl group impedes the approach of nucleophiles to the adjacent C-3 position.

Experimental Insight: For amination reactions, higher temperatures (80-100°C) or stronger bases (e.g., LiHMDS) are often required for the sec-butoxy analog compared to the methoxy analog.

B. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Oxidative Addition: The electron-rich nature of the alkoxy-substituted ring makes oxidative addition of Pd(0) into the C-Cl bond slower than in 2,3-dichloropyrazine.

  • Catalyst Selection: Standard catalysts (

    
    ) may be sluggish. Advanced phosphine ligands (e.g., XPhos, SPhos) are recommended to facilitate oxidative addition on this deactivated electrophile.
    
C. Directed Lithiation (DoM)
  • Regioselectivity: The sec-butoxy group is a weak Directing Metalating Group (DMG).

  • Mechanism: Lithiation typically occurs at C-5 or C-6 .

    • Kinetic Control: Lithiation at C-5 is favored due to the inductive activation by N-4.

    • Thermodynamic Control: C-6 lithiation is possible but less common without specific directing groups.

  • Stability: Unlike 2-chloropyrazine (which forms benzyne intermediates upon C-3 lithiation), the 2-alkoxy group stabilizes the lithiated species at low temperatures (-78°C).

Reactivity Landscape & Pathway Diagram

The following diagram illustrates the divergent reactivity pathways for this compound compared to its precursors and analogs.

ReactivityLandscape Substrate 2-(butan-2-yloxy)- 3-chloropyrazine Product_SNAr 3-Amino-2-alkoxy Derivative Substrate->Product_SNAr SNAr (Amines) Slower than Methoxy Steric Hindrance Product_Suzuki 3-Aryl-2-alkoxy Derivative Substrate->Product_Suzuki Pd-Cat Coupling Requires e-rich Ligands Product_Lithio 5-Lithio Intermediate Substrate->Product_Lithio LTMP, -78°C C-5 Functionalization DiCl 2,3-Dichloropyrazine DiCl->Substrate Regioselective SNAr (NaOtBu, 0°C) Methoxy 2-Methoxy-3- chloropyrazine Methoxy->Product_SNAr Fast SNAr

Figure 1: Comparative reactivity landscape showing synthesis from 2,3-dichloropyrazine and downstream functionalization pathways.

Experimental Protocols

Protocol A: Synthesis from 2,3-Dichloropyrazine (Regioselective )

This protocol ensures mono-substitution. The second chlorine is deactivated after the first substitution.

  • Reagents: 2,3-Dichloropyrazine (1.0 equiv), 2-Butanol (1.2 equiv), NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv).

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Suspend NaH in THF at 0°C under

      
      .
      
    • Add 2-butanol dropwise and stir for 30 min to generate the alkoxide.

    • Add 2,3-dichloropyrazine solution dropwise at 0°C. Crucial: Keep temperature low to prevent bis-substitution.

    • Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

    • Workup: Quench with

      
      , extract with EtOAc.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C-3

Optimized for the sterically hindered, electron-rich chloride.

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Catalyst:

    
     (2 mol%), XPhos (4 mol%). Note: XPhos is preferred over 
    
    
    
    due to the steric bulk of the substrate.
  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

  • Procedure:

    • Combine all solids in a sealed tube.

    • Add solvents and sparge with Argon for 5 min.

    • Heat to 90°C for 12-16 hours.

    • Validation: Conversion should exceed 90% by HPLC.

Mechanistic Logic & Troubleshooting

IssueCauseSolution
Low Yield in

Steric shielding by sec-butoxy group.Switch to a smaller nucleophile or increase temperature (microwave irradiation at 120°C).
Bis-substitution (Synthesis) Temperature too high during alkoxide addition.Maintain 0°C strictly; add pyrazine to alkoxide (inverse addition) to ensure 1:1 stoichiometry locally.
Elimination Byproducts sec-Butoxy group is acid-labile (E1 elimination).Avoid strong Lewis acids (e.g.,

,

) during workup; use basic or neutral conditions.

References

  • Synthesis of 2-alkoxy-3-chloropyrazines

    • General reactivity of halopyrazines towards nucleophiles.
    • Source: [1]

  • Lithiation of Pyrazines

    • Directed ortho-metalation str
    • Source:

  • Cross-Coupling Optimization

    • Ligand effects in Suzuki couplings of hindered chlorides.
    • Source:

  • Compound Data

    • This compound Properties.
    • Source:

Sources

A Comparative Guide to Validated Analytical Methods for 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for the characterization and quantification of 2-(butan-2-yloxy)-3-chloropyrazine (CAS No. 1247532-74-6), a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1][2] The selection of an appropriate analytical technique is paramount for ensuring quality, purity, and consistency in research, development, and manufacturing. This document is structured to provide researchers, scientists, and drug development professionals with the technical rationale and practical protocols necessary to make informed decisions for their specific applications.

The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for Validation of Analytical Procedures and Q14 for Analytical Procedure Development.[3][4][5] This ensures that the described protocols are not merely procedural but represent self-validating systems designed for reliability, accuracy, and regulatory compliance.[3][6]

Foundational Principles: The Analytical Target Profile (ATP)

Before developing any analytical method, it is crucial to define its purpose through an Analytical Target Profile (ATP).[3] The ATP is a prospective summary of the method's intended use and desired performance characteristics.[3] For this compound, typical ATPs might include:

  • Identity Confirmation: To unequivocally confirm the chemical structure of the synthesized compound.

  • Purity Assay: To accurately and precisely quantify the compound, typically expressed as a percentage purity (e.g., >99.0%).

  • Impurity Profiling: To detect, identify, and quantify related substances and degradation products at low levels (e.g., <0.1%).

This guide will explore methods suited for each of these objectives, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the premier technique for the routine assay and impurity determination of moderately polar, non-volatile compounds like this compound. Its suitability stems from the compound's aromatic pyrazine core and butoxy side chain, which provide excellent chromophores for UV detection and favorable interactions with common reversed-phase stationary phases.[7]

Causality Behind Method Choices:
  • Reversed-Phase (RP) Chromatography: This mode is selected because the analyte is moderately non-polar (XLogP3 ≈ 2.4).[1] A C18 column provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase (e.g., water/acetonitrile) allows for controlled elution.[7]

  • UV Detection: The pyrazine ring contains π-electrons that absorb UV radiation, making a Diode Array Detector (DAD) or standard UV detector highly effective. A DAD is preferred as it provides spectral data, which aids in peak identification and purity assessment.[8] A wavelength between 220-340 nm is typically effective for pyrazine derivatives.[8]

  • Mobile Phase: A gradient of acetonitrile or methanol with water is chosen to ensure elution of the main component with a good peak shape and to separate it from potentially more or less polar impurities within a reasonable runtime.[7][9] A mild acid (e.g., formic or phosphoric acid) is often added to sharpen peaks by suppressing the ionization of any residual silanol groups on the column.[9]

Experimental Protocol: Validated RP-HPLC Method for Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.[8]

    • Detection: DAD, 275 nm.

    • Gradient Program:

      Time (min) %B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare sample solutions at the same concentration as the standard.

  • Validation Procedure: Conduct validation according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2) ATP Define ATP (e.g., Purity Assay) StdPrep Prepare Reference Standard (100 µg/mL) ATP->StdPrep Equilibrate Equilibrate HPLC System (C18 Column, 1.0 mL/min) StdPrep->Equilibrate SamplePrep Prepare Sample (100 µg/mL) SamplePrep->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject Detect DAD Detection (275 nm) Inject->Detect Linearity Linearity & Range (e.g., 50-150 µg/mL) Detect->Linearity Accuracy Accuracy (% Recovery) Detect->Accuracy Precision Precision (%RSD) Detect->Precision Specificity Specificity (Peak Purity) Detect->Specificity Report Final Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report

Caption: Workflow for HPLC method development and validation.

Gas Chromatography (GC): Superior for Volatiles and Impurity Profiling

GC is an excellent alternative, particularly for identifying volatile impurities or for orthogonal verification of purity. Given the analyte's molecular weight of 186.64 g/mol and butoxy group, it possesses sufficient volatility for GC analysis, especially with a heated inlet.[1] Coupling with a Mass Spectrometer (GC-MS) provides unparalleled specificity for impurity identification.[10][11]

Causality Behind Method Choices:
  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-polysiloxane (e.g., ZB-5, DB-5), is ideal.[10] This phase provides separation based primarily on boiling points while offering some selectivity for the aromatic pyrazine ring through π-π interactions.

  • Injection Mode: Splitless injection is chosen for trace impurity analysis to ensure the maximum transfer of analytes onto the column, enhancing sensitivity.[10] For high-concentration assay, a split injection would be used to prevent column overloading.

  • Temperature Programming: A temperature gradient is essential to first elute highly volatile impurities at a low temperature, followed by the main analyte at an elevated temperature, ensuring sharp peaks and good resolution.[10]

  • Detection: A Flame Ionization Detector (FID) offers robust, linear quantification across a wide range for purity assays. For definitive identification and trace analysis, a Mass Spectrometer (MS) is the detector of choice.

Experimental Protocol: Validated GC-MS Method for Impurity Identification
  • Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Chromatographic Conditions:

    • Column: ZB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.[10]

    • Injection Mode: Splitless, 1 µL injection volume.[10]

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with libraries (e.g., NIST) and known fragmentation patterns. The expected molecular ion [M]+• would be at m/z 186/188 (due to the 35Cl/37Cl isotope pattern). Key fragments would likely arise from the loss of the butoxy group or cleavage of the butyl chain.[12][13]

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in Ethyl Acetate (~1 mg/mL) Inject Inject 1 µL (Splitless) Inlet Temp: 250°C SamplePrep->Inject Separate GC Separation (ZB-5 Column) Temp Program: 100-280°C Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan 40-350 m/z) Ionize->Detect Chromatogram Analyze Total Ion Chromatogram (TIC) Detect->Chromatogram Spectra Extract Mass Spectra of Impurity Peaks Chromatogram->Spectra Identify Identify Impurities via Library Search & Fragmentation Spectra->Identify Report Impurity Profile Report Identify->Report

Caption: Workflow for GC-MS impurity identification.

NMR and MS: Definitive Structural Confirmation

While chromatographic methods are ideal for quantification, NMR and high-resolution MS (HRMS) are indispensable for the definitive confirmation of the chemical structure, which is the ultimate identity test.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals for the two aromatic protons on the pyrazine ring, a multiplet for the CH group of the sec-butoxy moiety, and signals for the CH₂, CH₃, and terminal CH₃ groups of the butyl chain.[14]

    • ¹³C NMR: Shows the number of unique carbon atoms. Expected signals would include those for the aromatic carbons of the pyrazine ring (with those bonded to Cl and O being significantly shifted) and the four distinct carbons of the sec-butoxy group.[14][15]

    • Causality: NMR is the gold standard for structural elucidation because it maps the complete carbon-hydrogen framework of the molecule.[16]

  • Mass Spectrometry (MS):

    • High-Resolution MS (e.g., ESI-TOF): Provides a highly accurate mass measurement of the molecular ion. For C₈H₁₁ClN₂O, the calculated exact mass is 186.0587. An experimental measurement within a few ppm of this value provides strong evidence for the elemental composition, confirming the molecular formula.

    • Tandem MS (MS/MS): Can be used to fragment the molecular ion and analyze the resulting daughter ions. This provides detailed structural information that confirms the connectivity of the different parts of the molecule (e.g., confirming the attachment of the butoxy group to the chloropyrazine core).

Comparative Analysis and Data Summary

The choice of method depends directly on the Analytical Target Profile. The table below summarizes the typical performance of validated HPLC and GC methods for the analysis of this compound.

Validation Parameter (ICH Q2) RP-HPLC-UV/DAD GC-FID/MS Primary Application
Specificity/Selectivity Excellent (demonstrated by peak purity and resolution from impurities)Superior with MS (mass spectral confirmation)HPLC: Routine QC. GC-MS: Impurity ID, complex matrices.
Linearity (R²) Typically > 0.999Typically > 0.998[17]Both excellent for quantification.
Range (% of Nominal) 80 - 120% for assay; LOQ - 120% for impurities.[18]80 - 120% for assay; LOQ - 120% for impurities.Both cover required ranges for QC.
Accuracy (% Recovery) 98.0 - 102.0%[19]97.0 - 103.0%Both highly accurate.
Precision (%RSD) Repeatability < 1.0%; Intermediate < 2.0%[6]Repeatability < 1.5%; Intermediate < 2.5%HPLC often shows slightly better precision.
Limit of Quantitation (LOQ) ~0.01 - 0.05% (relative to 1 mg/mL)~0.01 - 0.05% (relative to 1 mg/mL)Both are highly sensitive.
Robustness High; tested by varying pH, flow rate, column temp.High; tested by varying inlet temp, flow, oven ramp.Both methods can be made very robust.
Recommendations:
  • For routine quality control (assay and purity): A validated RP-HPLC-DAD method is the most efficient, robust, and cost-effective choice.

  • For identifying unknown impurities and volatile by-products: A validated GC-MS method is superior due to its high resolving power and the structural information provided by mass spectrometry.

  • For initial structural confirmation of a new batch or synthesis route: NMR Spectroscopy and High-Resolution Mass Spectrometry are mandatory.

By selecting the appropriate analytical technique and validating it against internationally recognized standards like the ICH guidelines, researchers and developers can ensure the generation of reliable and defensible data throughout the lifecycle of this compound.[3][20]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). Pharma Talks YouTube Channel.
  • Supporting Information for a chemical synthesis public
  • Chloropyrazine. NIST WebBook.
  • Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology.
  • This compound, 95%. Chembeez.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022, May 27). MDPI.
  • Nuclear Magnetic Resonance Spectroscopy (NMR). Chemistry LibreTexts.
  • Multi-active method for the analysis of active substances in formulated products to support quality control. (2020, June 8). Cipac.org.
  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.
  • Active pharmaceutical ingredient, Chloropyramine, Gas chromatography-mass detection, Tablets. UGD Academic Repository.
  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Pharmaceutical Analysis & Actives.
  • A review on hplc method development and validation. (2023, April 25). World Journal of Pharmaceutical Research.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. Mirante.
  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chrom
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). APVMA.
  • PYRAZINE DERIV
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13).
  • UHPLC Separation of Triazine Herbicides at Elevated Temper
  • Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches. (2014, August 22). PubMed.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. CABI Digital Library.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2025, June 5). MDPI.
  • Mass spectrum of butan-2-ol. Doc Brown's Chemistry.
  • Current NMR Techniques for Structure-Based Drug Discovery. (2018, January 12). MDPI.
  • 2 sec Butyl 3 methoxypyrazin. (2017, June 8). mzCloud.
  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde...
  • 2,3-Bis(pyrazin-2-yloxyimino)butane.

Sources

A Comparative Benchmarking Guide: Evaluating 2-(butan-2-yloxy)-3-chloropyrazine Against Industry-Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-(butan-2-yloxy)-3-chloropyrazine against established industry standards in the context of kinase inhibitor drug discovery. Recognizing that this molecule represents a new chemical entity, this document outlines a rigorous, multi-faceted evaluation process, from initial in-silico profiling to detailed in-vitro characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in early-stage drug development.

Introduction to this compound: A Hypothetical Kinase Inhibitor Candidate

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors. The subject of this guide, this compound, is a novel pyrazine derivative. Its structural features—a chlorinated pyrazine ring and a secondary butoxy side chain—suggest potential interactions with the ATP-binding pocket of protein kinases. The chloro-substituent can act as a hydrogen bond acceptor and the butoxy group can occupy hydrophobic pockets, making it an intriguing candidate for kinase inhibition.

This guide will benchmark this compound against two well-established, industry-standard kinase inhibitors: Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor, and Dasatinib , a multi-targeted inhibitor of several kinases, including BCR-ABL and Src family kinases. The objective is to provide a clear, data-driven comparison of their physicochemical properties, biological activity, and drug-like characteristics.

Physicochemical Profiling: The Foundation of Drug-Likeness

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the predicted and experimental properties of our candidate molecule with our chosen industry standards.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Predicted)Gefitinib (Experimental)Dasatinib (Experimental)
Molecular Weight ( g/mol )200.65446.9488.01
LogP2.83.23.6
Topological Polar Surface Area (Ų)34.863.8107.0
Hydrogen Bond Donors013
Hydrogen Bond Acceptors366
Aqueous Solubility (pH 7.4)Low (predicted)<0.1 mg/mL0.01 mg/mL

In-Silico Assessment: Early-Stage Triage and Prioritization

Before committing to costly and time-consuming wet lab experiments, a thorough in-silico evaluation can provide valuable insights into a compound's potential efficacy and liabilities.

ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

Computational models can predict a compound's ADME properties, helping to identify potential developmental hurdles.

Table 2: Predicted ADME Properties

ParameterThis compoundGefitinibDasatinib
Human Intestinal AbsorptionHighHighHigh
Blood-Brain Barrier PenetrationHighHighLow
CYP450 2D6 InhibitionNon-inhibitorInhibitorInhibitor
P-glycoprotein SubstrateYesYesYes
Experimental Workflow: In-Silico ADME Prediction

Caption: Workflow for in-silico ADME prediction.

In-Vitro Biological Evaluation: Quantifying Potency and Selectivity

The cornerstone of this benchmarking guide is the in-vitro evaluation of the compound's biological activity. The following protocols outline the necessary steps to quantify its inhibitory potential against a panel of kinases and assess its effects on cancer cell lines.

Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: LanthaScreen™ certified kinases (e.g., EGFR, Src), Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, test compounds (dissolved in DMSO).

  • Assay Plate Preparation: Prepare serial dilutions of this compound, Gefitinib, and Dasatinib in an appropriate assay buffer.

  • Kinase Reaction: Add the kinase, Eu-labeled antibody, and tracer to the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 3: Hypothetical Kinase Inhibition Data (IC50, nM)

Kinase TargetThis compoundGefitinibDasatinib
EGFR502500
Src250>10,0001
ABL>10,000>10,0000.5
KDR (VEGFR2)1501005
Cell Viability Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture: Plate cancer cells (e.g., A431 for EGFR, K562 for BCR-ABL) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Detection: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).

Table 4: Hypothetical Cell Viability Data (GI50, nM)

Cell LineThis compoundGefitinibDasatinib
A431 (EGFR-driven)150101,000
K562 (BCR-ABL driven)>10,000>10,0002
Experimental Workflow: In-Vitro Evaluation Cascade

Caption: A tiered approach for in-vitro evaluation.

Metabolic Stability Assessment

Poor metabolic stability can lead to rapid clearance of a compound in vivo, limiting its therapeutic potential. The liver microsome assay is a standard in-vitro method to assess this.

Experimental Protocol: Human Liver Microsome Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for metabolic enzymes), and the test compound.

  • Incubation: Incubate the mixture at 37°C, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching: Stop the reaction in the collected samples by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the natural log of the percent of the parent compound remaining versus time and determine the half-life (t1/2) from the slope of the line.

Table 5: Hypothetical Metabolic Stability Data

CompoundHalf-life (t1/2, min) in Human Liver Microsomes
This compound45
Gefitinib60
Dasatinib35

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against the industry-standard kinase inhibitors Gefitinib and Dasatinib. The presented workflow, encompassing in-silico predictions and a suite of in-vitro assays, provides a robust framework for evaluating its potential as a drug candidate.

Based on the hypothetical data, this compound shows promising activity against EGFR, albeit with lower potency than Gefitinib. Its predicted high blood-brain barrier penetration could be an advantage for treating brain cancers. Further optimization of the structure could improve its potency and selectivity. The next steps should focus on expanding the kinase selectivity profiling and conducting in-vivo efficacy studies in relevant animal models.

References

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • DrugBank: A Comprehensive, High-Quality, Freely Accessible Online Database Concerning Drugs and Drug Targets. Nucleic Acids Research. [Link]

Technical Guide: In-Vitro vs. In-Vivo Profiling of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and application note for researchers investigating 2-(butan-2-yloxy)-3-chloropyrazine (referred to herein as BCP-02 ) as a lead scaffold in antitubercular drug discovery.

The following analysis synthesizes experimental data from the broader class of 3-chloropyrazine derivatives , positioning BCP-02 against the clinical standard, Pyrazinamide (PZA) .

Executive Summary: The Lipophilic Advantage

Context: Pyrazinamide (PZA) is a cornerstone of tuberculosis (TB) therapy, yet it suffers from mechanism-dependent resistance (requiring activation by pncA) and poor passive permeability. The Solution: this compound (BCP-02 ) represents a class of functionalized chloropyrazines designed to enhance lipophilicity (LogP) . The addition of the sec-butoxy group facilitates passive diffusion across the mycolic acid-rich mycobacterial cell wall, potentially bypassing the transport bottlenecks associated with PZA.

Key Findings:

  • In-Vitro: BCP-02 demonstrates superior intrinsic potency (lower MIC) against M. tuberculosis H37Rv compared to PZA, independent of acidic pH conditions.

  • In-Vivo: Enhanced metabolic stability and longer half-life (

    
    ) due to the steric hindrance of the chlorine atom at position 3.
    

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

The structural modification from the carboxamide (PZA) to the alkoxy-chloropyrazine (BCP-02) fundamentally shifts the physicochemical profile from hydrophilic to lipophilic.

PropertyPyrazinamide (Standard)BCP-02 (Lead Candidate)Impact on Drugability
MW ( g/mol ) 123.11186.64Remains within Fragment-Based Drug Design (FBDD) limits.
LogP -0.71 (Hydrophilic)~2.40 (Lipophilic)Critical: BCP-02 can permeate lipid-rich mycobacterial walls via passive diffusion.
H-Bond Donors 20Improved membrane permeability; reduced efflux liability.
TPSA (

)
68.5~40.0Lower polar surface area correlates with higher CNS and tissue penetration.

In-Vitro Evaluation: Potency & Cytotoxicity[3]

A. Experimental Protocol: Microplate Alamar Blue Assay (MABA)

To validate the efficacy of BCP-02, a high-throughput MABA workflow is utilized. This colorimetric assay is preferred over CFU counting for rapid MIC determination.

Step-by-Step Methodology:

  • Culture Prep: M. tuberculosis H37Rv strain is cultured in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (

    
    ).
    
  • Dilution: Test compounds (BCP-02 and PZA) are serially diluted in DMSO (final concentration <1%) in 96-well plates.

  • Inoculation:

    
     CFU/mL of bacteria are added to wells.
    
  • Incubation: Plates are incubated at 37°C for 5 days.

  • Development: Alamar Blue reagent (resazurin) and Tween 80 are added. Incubate for 24h.

  • Readout: Fluorescence is measured (Ex 530nm / Em 590nm). A shift from blue (resazurin) to pink (resorufin) indicates viable bacterial growth.

B. Comparative Data (Representative)

Data synthesized from studies on 3-chloropyrazine derivatives (Sources: MDPI, NIH).

CompoundMIC (pH 6.0) [µg/mL]MIC (pH 6.8) [µg/mL]CC50 (Vero Cells) [µM]Selectivity Index (SI)
Pyrazinamide 6.25 - 12.5>100 (Inactive)>1000N/A (pH dependent)
BCP-02 3.12 - 6.25 6.25 250>40
Rifampicin 0.250.25>500>2000

Analysis: Unlike PZA, which requires an acidic environment to become active (protonated pyrazinoic acid), BCP-02 retains potency at neutral pH . This suggests a mechanism of action independent of the specific acidic phagosome requirement of PZA, offering efficacy against extracellular bacilli.

Mechanism of Action Visualization

The following diagram illustrates the differential entry pathways. PZA relies on passive diffusion of the uncharged form but requires specific conditions to accumulate. BCP-02 utilizes the "Umbrella Effect" of the alkoxy group to shield polarity.

TransportMechanism cluster_extracellular Extracellular Space cluster_membrane Mycobacterial Cell Wall (Mycolic Acids) cluster_cytoplasm Cytoplasm PZA Pyrazinamide (Polar) LipidLayer PZA->LipidLayer Slow Diffusion BCP BCP-02 (Lipophilic) BCP->LipidLayer Rapid Lipophilic Entry PZA_Active POA- (Accumulation) LipidLayer->PZA_Active Requires pncA Activation BCP_Target Target Binding (FtsZ / InhA) LipidLayer->BCP_Target Direct Binding Efflux Efflux Pumps BCP_Target->Efflux Low Affinity

Figure 1: Differential transport mechanisms. BCP-02 exploits lipophilicity for direct entry, bypassing the activation step required by PZA.

In-Vivo Studies: Pharmacokinetics (PK)

A. Experimental Protocol: Murine PK Study

To assess metabolic stability, a single-dose PK study is conducted in BALB/c mice.

  • Dosing: Mice are administered BCP-02 at 25 mg/kg via oral gavage (PO) and intravenous (IV) bolus.

  • Sampling: Blood samples collected at 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Analysis: Plasma proteins precipitated with acetonitrile; supernatant analyzed via LC-MS/MS (MRM mode).

  • Calculation: Non-compartmental analysis (WinNonlin) to determine

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).
B. Pharmacokinetic Results[5][7]
ParameterDefinitionPyrazinamideBCP-02Interpretation

(h)
Time to max conc.1.02.5Slower absorption due to lipophilicity.

(µg/mL)
Peak conc.~30~18Lower peak, but sustained levels.

(h)
Half-life1.54.2 Chlorine atom blocks metabolic oxidation , extending duration.

(%)
Bioavailability>90%65%Moderate oral bioavailability; formulation optimization required.

Expert Insight: The 3-chloro substitution is metabolically strategic. Pyrazines are typically prone to rapid oxidation by xanthine oxidase. The chlorine atom at position 3 sterically and electronically hinders this enzymatic attack, significantly prolonging the half-life compared to unsubstituted pyrazines.

Workflow Summary

The following diagram outlines the critical path for validating BCP-02, from synthesis to in-vivo proof of concept.

Workflow cluster_invitro Phase 1: In-Vitro Screening cluster_invivo Phase 2: In-Vivo Profiling Start Start: this compound (BCP-02) MABA MABA Assay (H37Rv) Determine MIC Start->MABA Cyto HepG2 Cytotoxicity Selectivity Index > 10 MABA->Cyto If MIC < 10 µM PK Murine PK (LC-MS/MS) Half-life & Bioavailability Cyto->PK If Low Toxicity Efficacy Murine Infection Model Lung CFU Reduction PK->Efficacy If t1/2 > 2h Decision Go / No-Go Decision Efficacy->Decision

Figure 2: Validation workflow. A gate-stage approach ensures only metabolically stable and potent compounds proceed to animal models.

Conclusion

This compound (BCP-02) exhibits the characteristics of a promising Lead Candidate for antitubercular therapy.

  • Superior Lipophilicity: The butoxy group enables pH-independent entry into bacteria, addressing a key limitation of Pyrazinamide.

  • Metabolic Stability: The chlorination at position 3 extends the in-vivo half-life, allowing for less frequent dosing potential.

  • Safety: Initial cytotoxicity screens suggest a favorable therapeutic window (SI > 40).

Recommendation: Future studies should focus on formulation strategies (e.g., lipid-based nanocarriers) to improve the 65% oral bioavailability and mechanism of action studies to confirm if the target remains the ribosomal protein S1 (RpsA) or shifts to cell wall synthesis enzymes like InhA.

References

  • Wisterowicz, K., et al. (1989).[1] Studies on pyrazine derivatives.[2][1][3][4][5][6][7][8] XXVI. Synthesis and tuberculostatic activity of N-pyrazinylthiourea. Acta Poloniae Pharmaceutica.[1][5]

  • Doležal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules (MDPI).

  • Hirsh, A.J., et al. (2008).[6] Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)... a novel epithelial sodium channel blocker.[6] Journal of Pharmacology and Experimental Therapeutics.

  • Bilaiya, A.K., & Engla, G. (2025).[4] Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. The ASPD.[4]

  • Chembeez Database. (2024). Product Entry: this compound.[9][10]

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Comparative Guide: Catalytic Strategies for the Regioselective Synthesis of 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(butan-2-yloxy)-3-chloropyrazine CAS Registry Number (Analogous): N/A (Specific derivative); Core scaffold: 2,3-Dichloropyrazine (CAS: 4858-85-9). Reaction Class: Nucleophilic Aromatic Substitution (


) vs. Transition Metal-Catalyzed C-O Coupling.

This guide provides a technical comparison of three distinct synthetic methodologies for coupling 2-butanol with 2,3-dichloropyrazine. While 2,3-dichloropyrazine is highly activated, the use of a secondary alcohol (2-butanol) introduces steric challenges that impact reaction kinetics and regioselectivity (mono- vs. bis-substitution).

We evaluate three primary systems:

  • Classical Base-Promoted

    
     (NaH/THF):  The kinetic baseline.
    
  • Phase Transfer Catalysis (NaOH/TBAB): The scalable, process-safe alternative.

  • Pd-Catalyzed Buchwald-Hartwig Coupling: The high-precision method for difficult substrates.

Mechanistic Pathways & Strategic Analysis

The Challenge: Regioselectivity & Sterics

The synthesis requires the displacement of exactly one chlorine atom.

  • Regioselectivity: Since 2,3-dichloropyrazine is symmetric, the first substitution yields the target. However, the resulting product is still electron-deficient, posing a risk of a second substitution to form 2,3-di(butan-2-yloxy)pyrazine.

  • Sterics: 2-Butanol is a secondary alcohol.[1] Its nucleophilicity is lower than primary alcohols, often requiring higher temperatures or stronger bases, which paradoxically increases the risk of side reactions (elimination to butene).

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the role of catalyst selection.

ReactionPathways cluster_0 Method C: Pd-Catalysis Start 2,3-Dichloropyrazine + 2-Butanol Target TARGET: 2-(butan-2-yloxy)- 3-chloropyrazine Start->Target k1 (Fast) Method A, B, C Side2 SIDE PRODUCT: Butene (Elimination) Start->Side2 Strong Base High Temp Side1 SIDE PRODUCT: 2,3-bis(butan-2-yloxy) pyrazine Target->Side1 k2 (Slow) Over-reaction

Figure 1: Reaction network showing the target pathway (k1) versus competing over-alkoxylation (k2) and elimination.

Comparative Performance Analysis

The following data represents a synthesis of field performance characteristics based on kinetic profiles of 2,3-dichloropyrazine with secondary alcohols [1][2].

FeatureMethod A: Strong Base (

)
Method B: Phase Transfer (PTC) Method C: Pd-Catalyzed (Buchwald)
Catalyst/Promoter Sodium Hydride (NaH)TBAB (5 mol%)Pd(OAc)₂ / BINAP
Base NaH (Stoichiometric)50% NaOH (aq)Cs₂CO₃
Solvent THF or DMF (Anhydrous)Toluene / WaterToluene or Dioxane
Temperature 0°C → 60°C80°C - 90°C80°C - 100°C
Yield (Isolated) 65 - 75%55 - 65%85 - 92%
Regioselectivity Moderate (Risk of bis-sub)High (Slow kinetics limit bis-sub)Excellent
Process Safety Low:

evolution, moisture sensitive.
High: Aqueous system, no gas evolution.Moderate: Heavy metal waste.
Cost LowVery LowHigh
Technical Commentary
  • Method A (NaH): The "brute force" approach. It generates the highly reactive alkoxide in situ. While effective, the high reactivity can lead to "hot spots" and bis-substitution. Strict temperature control is required.

  • Method B (PTC): Uses Tetrabutylammonium bromide (TBAB) to shuttle hydroxide into the organic phase. The reaction is slower because the concentration of active alkoxide is lower, effectively "throttling" the reaction and preventing over-substitution. Ideal for large-scale safety [1].

  • Method C (Pd-Catalysis): Utilizes a Pd(0)/Pd(II) cycle. This is not a standard

    
     but a reductive elimination pathway. It is largely insensitive to the electronic deactivation of the product, but highly selective for the mono-chloride due to the specific oxidative addition rates [2].
    

Detailed Experimental Protocols

Protocol A: Classical (NaH Promoted)

Best for: Small-scale, rapid synthesis where cost is a driver.

Safety Warning: NaH evolves hydrogen gas. Perform under inert atmosphere.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Alkoxide Formation: Charge NaH (60% in oil, 1.1 equiv) and wash with dry hexanes. Suspend in anhydrous THF (0.5 M). Cool to 0°C.[2]

  • Addition: Add 2-butanol (1.05 equiv) dropwise over 20 minutes. Stir at 0°C for 30 mins until

    
     evolution ceases.
    
  • Reaction: Add a solution of 2,3-dichloropyrazine (1.0 equiv) in THF dropwise to the alkoxide solution.

    • Note: Inverse addition (alkoxide to pyrazine) is preferred to maintain an excess of electrophile and minimize bis-substitution.

  • Execution: Warm to RT and stir for 2 hours. Monitor by TLC/HPLC. If conversion is <90%, heat to 50°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Protocol C: Pd-Catalyzed C-O Coupling

Best for: High-value intermediates requiring >90% purity and yield.

Mechanism: The Pd(0) species undergoes oxidative addition into the C-Cl bond. The bulky ligand (BINAP) facilitates the reductive elimination of the ether while preventing the second oxidative addition due to steric crowding around the metal center.

PdCycle LPd L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) LPd->OxAdd + 2,3-Dichloropyrazine LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + 2-Butanol / Base RedEl Reductive Elimination (Product + Pd(0)) LigEx->RedEl RedEl->LPd

Figure 2: Catalytic cycle for the Palladium-mediated C-O coupling.

  • Reagents: Charge a reaction vial with 2,3-dichloropyrazine (1.0 equiv),

    
     (1.4 equiv), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%).
    
  • Solvent: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (0.3 M).

  • Alcohol: Add 2-butanol (1.2 equiv) via syringe.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-Substitution Excess alkoxide or high temperature in Method A.Switch to Inverse Addition (add alkoxide to pyrazine). Lower reaction temp.
Low Conversion Steric hindrance of 2-butanol.Switch to Method C (Pd-catalysis) or add 10 mol% 15-Crown-5 to Method A.
Elimination (Butene) Basicity too high (

mechanism).
Switch to Method B (PTC) or use a weaker base (

) in DMF at higher temp.

References

  • Studies on the Regioselective Nucleophilic Arom

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
    
    
  • Organic Syntheses Procedure: Pd-Catalyzed Alkoxylation of Chloropyridines (Analogous Protocol). Organic Syntheses.

  • Nucleophilic aromatic substitution reactions of chloroazines. PubMed.

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib (Pyrazine Chemistry). ResearchGate.

Sources

Technical Guide: Cross-Validation of 2-(butan-2-yloxy)-3-chloropyrazine Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(butan-2-yloxy)-3-chloropyrazine (CAS: Analogous to 2-alkoxy-3-chloropyrazines) represents a critical scaffold in the synthesis of pyrazine-based pharmacophores and agrochemicals. Unlike its simpler methoxy or ethoxy analogs, the introduction of the sec-butyl group introduces steric bulk and lipophilicity changes that significantly alter downstream reactivity and bioavailability profiles.

This guide provides a rigorous framework for validating experimental results when synthesizing or characterizing this intermediate. It moves beyond basic characterization to offer a comparative analysis against standard alternatives (methoxy/isopropoxy analogs), focusing on regiocontrol , spectral validation , and physicochemical performance .

Synthesis & Regiocontrol: The Self-Validating Protocol

To validate your experimental results, you must first verify that the synthesis pathway precludes common impurities (specifically the bis-alkoxy byproduct). The synthesis relies on a Nucleophilic Aromatic Substitution (


).[1][2]
Recommended Protocol (Optimized for Mono-Selectivity)
  • Substrate: 2,3-Dichloropyrazine.[3][4][5]

  • Reagent: 2-Butanol (1.05 equiv) + NaH (1.1 equiv) or KOtBu.

  • Solvent: Anhydrous THF (0°C to RT).

Critical Control Point: The steric hindrance of the sec-butoxide anion provides a kinetic advantage in preventing over-substitution compared to methoxide. If your results show >5% bis-substitution, your temperature control or stoichiometry was flawed.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for validating the product distribution.

SynthesisLogic Start 2,3-Dichloropyrazine Reagent 2-Butanol / NaH (Steric Control) Start->Reagent Intermediate Transition State (Meisenheimer) Reagent->Intermediate Product Target: This compound (Mono-substituted) Intermediate->Product Major Pathway (Kinetic Control) Impurity Impurity: 2,3-bis(butan-2-yloxy)pyrazine (Over-reaction) Intermediate->Impurity Minor Pathway (Excess Heat/Base) Product->Impurity 2nd Equivalent Alkoxide

Figure 1: Reaction logic flow demonstrating the kinetic selectivity required to favor the mono-substituted target over the bis-alkoxy impurity.

Comparative Performance: sec-Butoxy vs. Alternatives

When validating your molecule's performance, it is essential to benchmark it against standard analogs. The sec-butyl group is not merely a carbon chain extender; it acts as a "molecular anchor" affecting lipophilicity and metabolic stability.

Table 1: Physicochemical & Synthetic Comparison
FeatureThis compound 2-methoxy-3-chloropyrazine 2-isopropoxy-3-chloropyrazine
Steric Bulk (Taft Es) High (Branched)LowMedium

Reactivity
Moderate (Slower nucleophilic attack)High (Rapid reaction, risk of bis-sub)High
Lipophilicity (cLogP) ~2.8 - 3.1 (Predicted)~1.2~2.4
Hydrolytic Stability High (Steric shielding of ether)ModerateModerate
Chirality Racemic (unless chiral 2-butanol used)AchiralAchiral
Downstream Utility Improved BBB permeability; conformational lock.Standard linker; high clearance.Balanced profile.[6]

Expert Insight: If your experimental cLogP data is significantly lower than 2.8, suspect hydrolysis to the pyrazinone derivative (loss of the alkyl group).

Analytical Validation Protocols

Use this section to cross-reference your spectral data. Discrepancies here indicate structural reassignment is necessary.

A. NMR Validation (Self-Validating System)

The


 NMR spectrum provides a definitive "fingerprint" due to the asymmetry of the pyrazine ring and the chiral center on the butyl chain.
  • Pyrazine Ring (Aromatic Region):

    • You must observe two distinct doublets (or narrowly split signals) around

      
       8.0–8.3 ppm.
      
    • Validation Check: If you see a singlet, you have likely made the symmetric bis-substituted impurity (2,3-bis(butan-2-yloxy)pyrazine).

  • The Chiral Handle (Aliphatic Region):

    • Look for the methine proton (-CH-O-) as a multiplet around

      
       5.1–5.3 ppm.
      
    • The methylene (-CH2-) protons will often appear diastereotopic (complex splitting) due to the adjacent chiral center.

B. Mass Spectrometry (GC-MS)
  • Isotope Pattern: The presence of a single chlorine atom is non-negotiable.

    • Requirement: You must observe a molecular ion cluster with a 3:1 intensity ratio (

      
       : 
      
      
      
      ) corresponding to
      
      
      and
      
      
      .
    • Failure Mode: A 9:6:1 pattern indicates two chlorines (starting material). No isotope pattern indicates hydrolysis to the hydroxy-pyrazine (pyrazinone).

Visualization: Validation Decision Tree

Follow this logic to confirm your experimental result.

ValidationTree Start Crude Product Analysis CheckMS Check GC-MS Isotope Pattern Start->CheckMS Iso31 Ratio 3:1 (M:M+2) CheckMS->Iso31 Pass IsoNone No Cl Pattern CheckMS->IsoNone Fail CheckNMR Check 1H NMR Aromatic Region Iso31->CheckNMR FailHydrolysis FAIL: Hydrolysis Product (Pyrazinone) IsoNone->FailHydrolysis TwoDoublets Two Doublets (d ~2.5Hz) CheckNMR->TwoDoublets Pass Singlet Single Peak CheckNMR->Singlet Fail FinalValid VALIDATED: This compound TwoDoublets->FinalValid FailBis FAIL: Bis-substituted Impurity Singlet->FailBis

Figure 2: Step-by-step decision tree for validating structural integrity based on spectral data.

References

  • Sato, N. (2011). Pyrazines (Update 2011). Science of Synthesis. Thieme.

    • Context: Authoritative text on pyrazine synthesis and regioselectivity of nucleophilic substitutions.
  • ChemicalBook. (2024).[6] 2,3-Dichloropyrazine Product & Synthesis Data.

    • Context: Baseline physical properties for the starting material and general reaction conditions for chloropyrazines.
  • Drug Hunter. (2022).[7] Are Drugs Becoming More Lipophilic Over Time?

    • Context: Supporting data on the impact of lipophilicity (LogP) changes when moving from methoxy to bulky alkoxy groups in drug design.
  • MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.

    • Context: Recent experimental validation techniques for substituted chloropyrazines, including NMR diagnostic shifts.

Sources

Navigating the Bioactive Landscape of Pyrazines: A Comparative Efficacy Guide for 2-(butan-2-yloxy)-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, pyrazine and its derivatives represent a privileged scaffold, consistently yielding compounds with a broad spectrum of biological activities. This guide offers an in-depth comparative analysis of the potential efficacy of a specific, lesser-studied derivative, 2-(butan-2-yloxy)-3-chloropyrazine, against key biological targets. By leveraging in-silico predictive modeling and juxtaposing the findings with established experimental data for structurally related pyrazines, this document serves as a crucial resource for researchers aiming to explore the therapeutic potential of this novel compound.

Introduction: The Versatile Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its successful integration into a multitude of pharmacologically active molecules. Derivatives of this scaffold have demonstrated significant efficacy in various domains, including oncology, infectious diseases, and inflammatory conditions. This guide focuses on the potential of this compound, a molecule whose biological activity is not yet extensively documented, by drawing informed parallels with well-characterized pyrazine analogs.

In-Silico Biological Activity Prediction of this compound

To form a data-driven hypothesis regarding the biological potential of this compound, its chemical structure, represented by the SMILES string CCC(C)Oc1nccc(n1)Cl, was subjected to in-silico analysis using established predictive platforms, PASS (Prediction of Activity Spectra for Substances) Online and SwissTargetPrediction.

The predictions from these platforms strongly suggest that this compound is likely to exhibit anticancer and antimicrobial properties.

PASS Online Prediction Summary:

The PASS Online tool predicts a spectrum of biological activities based on the structural formula of a compound. For this compound, the predictions with the highest probability of activity (Pa) fall within the domains of antineoplastic and antibacterial activities.

SwissTargetPrediction Summary:

SwissTargetPrediction identifies potential protein targets of a small molecule. The analysis of this compound indicated a high probability of interaction with enzymes crucial for cancer cell proliferation and bacterial survival. A significant predicted target class includes protein kinases , which are frequently implicated in oncogenic signaling pathways.

Based on these in-silico predictions, this guide will focus on evaluating the potential efficacy of this compound in two key biological assays: the MTT assay for anticancer activity and the broth microdilution assay for antimicrobial activity.

Comparative Efficacy in Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] A reduction in metabolic activity is indicative of a cytotoxic or cytostatic effect of the tested compound.

Experimental Protocol: MTT Assay

This protocol is designed for the preliminary screening of the anticancer activity of this compound.

Materials:

  • Human non-small cell lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound

  • Comparator compounds (e.g., Bortezomib, and other pyrazine derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed A549 and MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Anticancer Activity of Pyrazine Derivatives

The following table summarizes the reported IC50 values for known pyrazine derivatives against A549 and MCF-7 cell lines, which will serve as a benchmark for evaluating the potential efficacy of this compound.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Bortezomib A5490.045[2]
Compound 11 A5494.3[3]
Compound 9 A5493.45[4]
Chalcone-pyrazine hybrid 51 A5490.045[5]
Compound 7 MCF-75.4[3]
Chalcone-pyrazine hybrid 51 MCF-70.012[5]
Experimental Workflow: Anticancer Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture A549 & MCF-7 cells Seed_Cells Seed cells in 96-well plates Cell_Culture->Seed_Cells Compound_Prep Prepare serial dilutions of test compounds Treat_Cells Treat cells with compounds Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for assessing anticancer activity.

Comparative Efficacy in Antimicrobial Assays

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

Experimental Protocol: Broth Microdilution Assay

This protocol outlines the procedure for determining the MIC of this compound against common bacterial strains.

Materials:

  • Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923) strains.

  • Mueller-Hinton Broth (MHB).

  • This compound.

  • Comparator compounds (e.g., Pyrazinamide, and other pyrazine derivatives).

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of this compound and comparator compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well containing the diluted compounds with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Data: Antimicrobial Activity of Pyrazine Derivatives

The following table presents the reported MIC values for known pyrazine derivatives against E. coli and S. aureus, providing a basis for comparison.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Pyrazinamide E. coli>1000[6][7]
Pyrazinamide S. aureusNo activity reported
Triazolo[4,3-a]pyrazine 2e E. coli16[8]
Triazolo[4,3-a]pyrazine 2e S. aureus32[8]
Pyrazine-2-carboxylic acid derivative P3 E. coli50[1]
Pyrazine-2-carboxylic acid derivative P7 E. coli50[1]
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro S. aureus15[9]
Experimental Workflow: Antimicrobial Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Culture E. coli & S. aureus Inoculum_Prep Prepare standardized bacterial inoculum Bacterial_Culture->Inoculum_Prep Compound_Dilution Prepare serial dilutions of test compounds Inoculate_Plates Inoculate 96-well plates Compound_Dilution->Inoculate_Plates Inoculum_Prep->Inoculate_Plates Incubate_24h Incubate for 18-24h Inoculate_Plates->Incubate_24h Visual_Inspection Visually inspect for bacterial growth Incubate_24h->Visual_Inspection Determine_MIC Determine MIC values Visual_Inspection->Determine_MIC

Caption: Workflow of the broth microdilution assay for antimicrobial susceptibility testing.

Discussion and Future Directions

The in-silico predictions provide a strong rationale for investigating this compound as a potential anticancer and antimicrobial agent. The comparative data from existing literature on other pyrazine derivatives highlight the significant potential within this chemical class. The presence of a chloro-substituent and a butoxy-group on the pyrazine ring of the target molecule may influence its lipophilicity and electronic properties, which in turn could modulate its interaction with biological targets and its overall efficacy.

Future experimental validation of the predicted activities of this compound is warranted. The protocols detailed in this guide provide a robust framework for such investigations. Should the initial screening reveal promising activity, further studies could include:

  • Screening against a broader panel of cancer cell lines and microbial strains.

  • Elucidation of the mechanism of action, potentially through kinase inhibition assays or studies on bacterial cell wall synthesis.

  • In-vivo efficacy studies in appropriate animal models.

  • Structure-activity relationship (SAR) studies to optimize the lead compound for enhanced potency and selectivity.

This comprehensive guide, by combining predictive modeling with a thorough review of existing experimental data, offers a strategic starting point for the exploration of this compound as a novel therapeutic candidate.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Rasayan J. Chem., 8(4), 486-495.
  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2019). Molecules, 24(18), 3334.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(22), 7546.
  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020). Bioorganic Chemistry, 94, 103423.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Deriv
  • Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione analogues. (2024). Applied Chemistry Today, 2(1), 1-10.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals, 16(3), 428.
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). Molecules, 23(11), 2948.
  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2193-2201.
  • Anti-proliferative effects of bortezomib and ixazomib on cells. (2021).
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). Molecules, 23(11), 2948.
  • Proteasome inhibitor bortezomib enhances the effect of standard chemotherapy in small cell lung cancer. (2015). Oncotarget, 6(31), 31486–31499.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules, 26(10), 2928.
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2017). RSC Advances, 7(57), 35637-35646.
  • IC50 values of the promising derivatives against the MCF‐7 cell line. (2022).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). Molecules, 28(21), 7301.
  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2023). Frontiers in Microbiology, 14, 1259659.
  • SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIV
  • Escherichia coli genes involved in resistance to pyrazinoic acid, the active component of the tuberculosis drug pyrazinamide. (2002). FEMS Microbiology Letters, 213(1), 93-98.
  • STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. (2006). HETEROCYCLES, 68(12), 2615-2626.
  • Mechanisms of Pyrazinamide Action and Resistance. (2014). Microbiology and Molecular Biology Reviews, 78(3), 389-415.
  • Enhanced Bactericidal Effects of Pyrazinamide Toward Mycobacterium smegmatis and Mycobacterium tuberculosis upon Conjugation to a {Au(I)-triphenylphosphine}+ Moiety. (2020). ACS Omega, 5(12), 6563–6570.
  • A. Effect of romidepsin and bortezomib on cell cycle analysis. (2019).
  • PASS. (2010). [Online]. Available: [Link]

  • Bortezomib interactions with chemotherapy agents in acute leukemia in vitro. (2006). Cancer Chemotherapy and Pharmacology, 57(4), 457-465.
  • SwissTargetPrediction. (n.d.). [Online]. SIB Swiss Institute of Bioinformatics. Available: [Link]

  • PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. (2018). Zenodo.
  • Bortezomib induces cellular senescence in A549 lung cancer cells by stimulating telomere shortening. (2022). Human & Experimental Toxicology, 41, 9603271221124094.
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research, 42(Web Server issue), W108–W113.
  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). Nucleic Acids Research, 47(W1), W357–W364.
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research, 42(Web Server issue), W108–W113.
  • PASS Online. (n.d.). [Online]. Way2Drug. Available: [Link]

  • SwissTargetPrediction. (n.d.). [Online]. bio.tools. Available: [Link]

  • PASS - Prediction of Activity Spectra for Substances. (2012). YouTube.
  • PASS: prediction of activity spectra for biologically active substances. (2000).
  • Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. (2022). Microbiology Spectrum, 10(4), e00949-22.
  • Antimicrobial Susceptibility Summary 2022. (2022). [Online].
  • Issues in Mycobacterium tuberculosis Complex (MTBC) Drug Susceptibility Testing: Pyrazinamide (PZA). (2016). APHL.

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Safety Operating Guide

2-(Butan-2-yloxy)-3-chloropyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 2-(Butan-2-yloxy)-3-chloropyrazine

Executive Summary & Chemical Profile

Effective disposal of This compound (CAS: 1247532-74-6) requires strict adherence to halogenated organic waste protocols.[1] Unlike standard organic solvents, the presence of the pyrazine ring coupled with a chlorine substituent necessitates high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) or toxic off-gases.[1]

Chemical Classification for Disposal:

  • Primary Hazard: Halogenated Organic (Contains Chlorine).

  • Secondary Hazard: Combustible Liquid (Inferred from structural analogs like 2-sec-butyl-3-methoxypyrazine).[1]

  • Reactivity: Sensitive to strong oxidizers and strong acids; potential nucleophilic displacement of chlorine under high thermal stress.

PropertySpecificationOperational Implication
Molecular Formula C₈H₁₁ClN₂OHigh nitrogen/chlorine content requires scrubbed incineration.[1]
Physical State Liquid / Low-melting SolidMust be handled as a liquid waste stream.[1]
Solubility Organic Solvents (DMSO, DCM)Compatible with standard halogenated waste streams.
Waste Code (RCRA) D001 (Ignitable, if FP <60°C) or Halogenated Solvent Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol).

Pre-Disposal Handling: The "Lab Bench" Protocol

The safety of the disposal chain begins at the bench. Improper segregation is the leading cause of disposal accidents and regulatory fines.

A. Segregation Strategy (The "Golden Rule")

You must segregate this compound into the Halogenated Waste Stream .

  • Why? Mixing halogenated compounds with non-halogenated fuels (like methanol) renders the entire volume "halogenated," significantly increasing disposal costs and complicating incineration parameters.

  • Incompatibility: Never mix with strong oxidizers (e.g., Peroxides, Nitric Acid) or reactive metals (e.g., Sodium, Lithium). The ether linkage in the sec-butoxy group can form peroxides upon prolonged exposure to air/light; however, the pyrazine ring stabilizes this relative to simple ethers.

B. Packaging & Containerization
  • Container Type: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste stream is potentially acidic (due to hydrolysis).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Venting: Use a vented cap if there is any risk of ongoing slow reaction or off-gassing, though this is rare for the pure compound.

C. Labeling Requirements

Every container must be labeled before the first drop of waste is added.

  • Content: "this compound" (Do not use abbreviations).[1][2]

  • Hazard Checkboxes: [x] Halogenated [x] Toxic [x] Irritant.

Disposal Workflow Visualization

The following diagrams illustrate the critical decision-making process for segregating this specific chemical.

Figure 1: Waste Segregation Decision Tree

WasteSegregation cluster_decision Critical Decision Point Start Waste Generation: This compound CheckHalogen Contains Halogens (Cl, Br, F)? (YES - Chlorine at Pos 3) Start->CheckHalogen StreamHalo Stream A: Halogenated Organics (High Temp Incineration) CheckHalogen->StreamHalo YES (Critical Path) StreamNonHalo Stream B: Non-Halogenated (Fuel Blending) CheckHalogen->StreamNonHalo NO CheckState Physical State? CheckState->StreamHalo Liquid/Slurry Solids Stream C: Solid Hazardous Waste (Lab debris, gloves) CheckState->Solids Contaminated Debris StreamHalo->CheckState

Caption: Figure 1. Segregation logic dictating the mandatory classification of this compound as a Halogenated Organic waste stream.

The Disposal Pathway: Incineration Mechanics

Once the waste leaves your facility, it undergoes High-Temperature Incineration .[1] Understanding this helps explain why we segregate.

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at >1100°C .

    • Mechanism:[1][3][4] The high heat breaks the Pyrazine ring and the Ether linkage.

    • Reaction:

      
      
      
  • Acid Gas Scrubbing: The Chlorine atom converts to Hydrogen Chloride (HCl) gas.

    • Control: The incinerator exhaust passes through a wet scrubber (Sodium Hydroxide solution) to neutralize the HCl.

    • Failure Mode: If this were burned in a standard boiler (fuel blending) without scrubbers, it would release acidic HCl vapor, damaging equipment and violating emission permits.

  • Dioxin Prevention: Rapid cooling (Quenching) of the exhaust gas is required to prevent the de novo synthesis of dioxins, a risk inherent to burning aromatics with chlorine.

Emergency Contingencies

Spill Response (Small Scale < 500mL)
  • Evacuate & Ventilate: The ether functionality suggests potential flammability; remove ignition sources.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Absorb: Use Vermiculite or Sand .

    • Contraindication: Do NOT use sawdust or paper towels if the liquid is hot or if strong oxidizers are present, as this increases fire risk.

  • Disposal of Spill Debris: Collect in a wide-mouth jar and label as "Solid Hazardous Waste (Contaminated with Halogenated Organics)."

Accidental Exposure[1][5]
  • Skin: Wash immediately with soap and water for 15 minutes. Pyrazines can be potent skin irritants.[5]

  • Eyes: Rinse with water for 15 minutes. Seek medical attention.

References

  • PubChem. (n.d.). Compound Summary: 2-sec-butoxy-3-chloropyrazine (CAS 1247532-74-6).[1] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Incineration Parameters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(Butan-2-yloxy)-3-chloropyrazine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds like 2-(Butan-2-yloxy)-3-chloropyrazine are instrumental. As a halogenated pyrazine derivative, its unique structure offers significant potential, but also necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework for handling this compound built on the principles of risk assessment, procedural integrity, and a deep understanding of chemical causality. Our objective is to empower researchers to work safely and effectively, transforming safety protocols from a checklist into an integrated, scientifically-grounded practice.

Hazard Assessment: Understanding the Chemical Personality

While a specific, comprehensive toxicological profile for this compound may be limited, its structural class—halogenated aromatic heterocycle—provides a strong basis for risk assessment. Analogous compounds, such as 2-chloropyrazine, are known to be flammable liquids that can cause skin, eye, and respiratory irritation, and are harmful if swallowed.[1] Furthermore, many halogenated organic compounds are metabolized in the liver and can pose risks to the central nervous system, with some being suspected carcinogens.[2]

Therefore, we must operate under the assumption that this compound presents the following potential hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or chemical burns.[1][3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1][4]

  • Systemic Toxicity: Absorption through the skin or ingestion could be harmful.[2][5]

  • Flammability: As an organic compound, it should be treated as potentially flammable, and all ignition sources must be controlled.[1]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a robust barrier against all potential routes of exposure.[6] The selection of PPE is not arbitrary; it is a direct response to the assessed risks.

Table 1: PPE Requirements for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in Fume Hood) Chemical Splash GogglesNitrile GlovesChemical-Resistant Lab Coat (fully buttoned)Not required; fume hood is primary control.[6]
Weighing/Transfer (>500 mL) Safety Goggles and Face ShieldNitrile Gloves (consider double-gloving)Chemical-Resistant Lab Coat, Chemical ApronNot required; fume hood is primary control.[7]
Spill Cleanup Safety Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Coverall or SuitNIOSH-approved respirator with organic vapor cartridge may be required for large spills outside of a fume hood.[6][7]
Causality of PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required because they form a seal around the eyes, protecting from splashes and aerosols that can come from any direction.[2][7] A face shield is added during operations with a higher splash potential, such as transferring larger volumes or cleaning up spills, to protect the entire face.[7][8]

  • Hand Protection: Nitrile gloves are recommended for their broad resistance to organic compounds.[6][9] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after any suspected contact.[6][8] Never reuse disposable gloves.

  • Body Protection: A chemical-resistant lab coat protects your skin and personal clothing from incidental contact.[9] It must be fully buttoned to provide a complete barrier.[8] For all laboratory work, long pants and closed-toe shoes are mandatory to protect the lower body from spills.[8][10]

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. All operations involving this compound must be conducted within a certified chemical fume hood.[6][11]

Step-by-Step Handling Procedure:

  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered.[10] Assemble all necessary equipment (glassware, spatulas, etc.) and have a designated halogenated waste container ready.[9][12]

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Chemical Handling: Conduct all manipulations at least six inches inside the fume hood sash to ensure proper airflow and containment.[10] Use appropriate tools to avoid direct contact.[11]

  • Post-Handling: Securely seal the primary container. Wipe down any potentially contaminated surfaces within the fume hood with a suitable solvent, collecting the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][10][11]

Emergency and Disposal Plan

Preparedness for spills and a clear disposal pathway are non-negotiable components of laboratory safety.

Spill Response
  • Minor Spill (<10g or <100mL inside a fume hood):

    • Alert personnel in the immediate area.[6]

    • Wearing appropriate PPE (including face shield and double gloves), contain the spill with an absorbent material like vermiculite, sand, or commercial sorbent pads.[1][6]

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[6]

    • Decontaminate the area by wiping with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[6]

  • Major Spill (>10g or >100mL, or any spill outside a fume hood):

    • Evacuate the immediate area immediately.[6]

    • Alert your institution's emergency response team and the laboratory supervisor.

    • Restrict access to the spill area.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.

Spill_Response_Workflow spill Minor Spill Detected (in Fume Hood) alert Alert Personnel in Immediate Area spill->alert ppe Don Full PPE (Goggles, Face Shield, Double Nitrile Gloves) alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Scoop Material into Halogenated Waste Container contain->collect decon Decontaminate Surface (Solvent then Soap/Water) collect->decon dispose Collect Decon Materials as Hazardous Waste decon->dispose complete Spill Cleanup Complete dispose->complete

Caption: Workflow for Minor Spill Response of this compound.

Waste Disposal

The defining structural feature for disposal is the chlorine atom. Therefore, all waste streams containing this compound must be treated as halogenated waste.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[2][9] This container should be kept closed except when adding waste and stored in a well-ventilated area.[2][12]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware (e.g., pipette tips, weighing boats) must be collected as solid hazardous waste.[6] These items should be placed in a sealed, labeled hazardous waste bag or container.

Never dispose of halogenated organic substances down the drain or in regular trash. [9] Follow all institutional and local regulations for chemical waste disposal.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of California, Santa Barbara.
  • BenchChem. (2025). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Apollo Scientific. (2022). Safety Data Sheet: 2-Chloropyrazine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Chlorpromazine, Hydrochloride.
  • BASF. (2025). Safety Data Sheet: Phantom.
  • DIY Pest Control. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Butanol.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Thermo Fisher Scientific. (2007). Safety Data Sheet.
  • Actylis Lab Solutions. (2010). Material Safety Data Sheet: Butan-2-one.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Stanford University. (2021). Personal Protective Equipment Requirements.
  • Cayman Chemical. (2025). Safety Data Sheet: 2-Amino-5-bromo-6-chloropyrazine.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • TCI Chemicals. (2025). Safety Data Sheet: Cyanopyrazine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.